Betulin caffeate
説明
has antineoplastic activity; isolated from Hibiscus syriacus; structure in first source
Structure
3D Structure
特性
IUPAC Name |
[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H56O5/c1-24(2)26-14-19-39(23-40)21-20-37(6)27(34(26)39)10-12-31-36(5)17-16-32(35(3,4)30(36)15-18-38(31,37)7)44-33(43)13-9-25-8-11-28(41)29(42)22-25/h8-9,11,13,22,26-27,30-32,34,40-42H,1,10,12,14-21,23H2,2-7H3/b13-9+/t26-,27+,30-,31+,32-,34+,36-,37+,38+,39+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQSZICWRNPAMF-IUGYEWCASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H56O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Betulin Caffeate: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulin (B1666924) caffeate, a naturally occurring derivative of the pentacyclic triterpenoid (B12794562) betulin, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the primary natural sources of betulin caffeate, detailed methodologies for its isolation and purification, and an exploration of the key signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is found in various plant species, often alongside its precursors, betulin and betulinic acid. The primary and most commercially viable source of these compounds is the bark of birch trees (Betula spp.). However, this compound has also been isolated from other plant families.
Table 1: Principal Natural Sources of this compound
| Plant Family | Genus/Species | Plant Part | Reference(s) |
| Betulaceae | Betula spp. (e.g., B. alba, B. platyphylla, B. fruticosa, B. neoalaskana, B. papyrifera) | Bark | [1][2] |
| Lecythidaceae | Barringtonia acutangula | Stem Bark | [3][4] |
| Lecythidaceae | Couroupita guianensis | Stem Bark | |
| Rhamnaceae | Ziziphus spp. | Not specified |
While birch bark is a rich source of betulin, which can be used as a starting material for the synthesis of this compound, direct isolation from sources like Barringtonia acutangula has also been documented.[3][4]
Isolation and Purification of this compound
The isolation of this compound from natural sources typically involves solvent extraction followed by chromatographic separation. The methodologies can be adapted based on the source material and the desired purity of the final product.
General Experimental Workflow for Isolation
The following diagram illustrates a general workflow for the isolation of this compound from plant material.
Caption: A generalized workflow for the isolation and purification of this compound.
Detailed Experimental Protocol: Isolation from Barringtonia acutangula Stem Bark[3][4][5]
This protocol describes the successful isolation of betulin-3-caffeate from the stem bark of Barringtonia acutangula.
Materials and Equipment:
-
Dried and powdered stem bark of Barringtonia acutangula
-
Chloroform (CHCl₃)
-
Petroleum ether
-
Ethyl acetate
-
Rotary evaporator
-
Glass column for chromatography
-
Silica (B1680970) gel for column chromatography
-
Preparative Thin Layer Chromatography (PTLC) plates
-
Gel permeation chromatography system (optional)
-
NMR spectrometer and Mass spectrometer for characterization
Procedure:
-
Extraction:
-
Soak approximately 600 g of coarsely powdered stem bark of B. acutangula in 2.5 L of chloroform in a sealed container for 15 days with occasional shaking.
-
Filter the mixture and concentrate the filtrate using a rotary evaporator at 50°C to obtain the crude chloroform extract. From 600 g of starting material, approximately 12 g of crude extract can be obtained.[5]
-
-
Fractionation (Flash Column Chromatography):
-
Subject the crude extract to flash column chromatography over silica gel.
-
Elute the column with a gradient of petroleum ether, ethyl acetate, and methanol to separate the extract into different fractions.
-
-
Further Separation (Gel Permeation and Preparative TLC):
-
Further fractionate the column fractions using gel permeation chromatography.
-
Finally, purify the desired fractions containing betulin-3-caffeate using extensive preparative thin layer chromatography.
-
-
Characterization:
-
Identify the purified compound as betulin-3-caffeate using ¹H NMR spectroscopy and by comparison with published spectral data.
-
Quantitative Data from Barringtonia acutangula Isolation
| Parameter | Value | Reference |
| Starting Material (Dried Stem Bark) | 600 g | [5] |
| Crude Chloroform Extract Yield | 12 g | [5] |
| Final Yield of Betulin-3-caffeate | Not explicitly quantified in the reference, but isolated as a pure compound. | [3][4] |
Synthesis of Betulin 3-Caffeate from Betulin
An alternative to direct isolation is the semi-synthesis of this compound from its more abundant precursor, betulin.
Caption: A simplified schematic for the synthesis of betulin 3-caffeate.
A detailed synthetic protocol would involve the protection of the C-28 hydroxyl group of betulin, followed by esterification of the C-3 hydroxyl group with a protected caffeic acid derivative, and subsequent deprotection steps.
Biological Activity and Signaling Pathways
This compound, along with its parent compounds betulin and betulinic acid, exhibits a range of biological activities, including anti-inflammatory and anti-cancer effects. These activities are mediated through the modulation of several key signaling pathways.
Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Studies on betulin and betulinic acid strongly suggest that this compound likely exerts its anti-inflammatory effects by inhibiting this pathway.[6]
Caption: Hypothesized mechanism of NF-κB inhibition by this compound.
Anti-Cancer Activity: Modulation of Apoptosis and MAPK Pathways
This compound and its analogues have demonstrated pro-apoptotic and anti-proliferative effects in cancer cell lines. These effects are likely mediated through the intrinsic apoptosis pathway and modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
3.2.1. Induction of Apoptosis
Betulinic acid, a close structural analogue, induces apoptosis through the mitochondrial pathway.[7][8] This involves the release of cytochrome c and the subsequent activation of caspases.
Caption: Inferred apoptotic pathway induced by this compound.
3.2.2. Modulation of MAPK Signaling
The MAPK pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Betulin has been shown to block the overexpression of key components of this pathway, such as p38, JNK, and ERK.[9]
Caption: Inferred modulation of the MAPK signaling pathway by this compound.
Conclusion
This compound is a promising natural product with significant therapeutic potential. Its presence in readily available natural sources like birch bark, coupled with established isolation and synthetic methodologies, makes it an attractive candidate for further investigation. The elucidation of its mechanisms of action, particularly its role in modulating key signaling pathways such as NF-κB and MAPK, provides a solid foundation for its development as a novel therapeutic agent for inflammatory diseases and cancer. This guide serves as a foundational resource to aid researchers in their exploration of this fascinating molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. adipogen.com [adipogen.com]
- 3. researchgate.net [researchgate.net]
- 4. bioresearchcommunications.com [bioresearchcommunications.com]
- 5. bioresearchcommunications.com [bioresearchcommunications.com]
- 6. Betulin, an Anti-Inflammatory Triterpenoid Compound, Regulates MUC5AC Mucin Gene Expression through NF-kB Signaling in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis of Betulin Caffeate in Plants
An in-depth technical guide on the biosynthesis pathway of Betulin (B1666924) Caffeate in plants for researchers, scientists, and drug development professionals.
Introduction
Betulin caffeate is a naturally occurring ester of the pentacyclic triterpenoid (B12794562) betulin and the phenylpropanoid caffeic acid. This compound has garnered significant interest within the scientific community due to its potential pharmacological activities. Found in various plants, notably in the bark of birch trees (Betula species), this compound's biosynthesis is a complex process that involves the convergence of two major metabolic pathways: the mevalonate (B85504) (MVA) pathway for the synthesis of its triterpenoid backbone and the shikimate pathway for the formation of its phenolic moiety. This guide provides a comprehensive overview of the biosynthetic route to this compound, detailing the precursor molecules, enzymatic steps, and relevant experimental methodologies for its study.
The Biosynthetic Pathway of this compound
The formation of this compound is a multi-step process that begins with fundamental precursor molecules and culminates in an esterification reaction. The overall pathway can be dissected into three main stages:
-
Biosynthesis of Betulin: A lupane-type triterpenoid derived from the mevalonate pathway.
-
Biosynthesis of Caffeic Acid: A hydroxycinnamic acid originating from the shikimate pathway.
-
Esterification of Betulin with Caffeic Acid: The final condensation step to form this compound.
Stage 1: Biosynthesis of the Betulin Backbone
The biosynthesis of betulin starts from acetyl-CoA and proceeds through the mevalonate (MVA) pathway, which is primarily localized in the cytoplasm and endoplasmic reticulum[1]. The key steps are outlined below:
-
Formation of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA reductase (HMGR), a rate-limiting enzyme, reduces HMG-CoA to mevalonate[1]. Subsequent phosphorylation and decarboxylation reactions yield the five-carbon building blocks, IPP and DMAPP.
-
Synthesis of Squalene (B77637): IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15). Two molecules of FPP are then joined head-to-head by squalene synthase (SQS) to produce the 30-carbon precursor, squalene[2].
-
Cyclization to Lupeol (B1675499): Squalene is first epoxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SQE). This linear precursor is then cyclized by a specific oxidosqualene cyclase (OSC), lupeol synthase (LUS), to form the pentacyclic lupane (B1675458) skeleton of lupeol[3].
-
Oxidation to Betulin: The final step in betulin biosynthesis involves the oxidation of lupeol. This reaction is catalyzed by cytochrome P450 monooxygenases (CYPs), specifically from the CYP716 family, which hydroxylate the C-28 methyl group of lupeol to yield betulin[3].
Stage 2: Biosynthesis of the Caffeic Acid Moiety
Caffeic acid is synthesized via the phenylpropanoid pathway, which begins with the aromatic amino acid phenylalanine, a product of the shikimate pathway[4][5].
-
Formation of Cinnamic Acid: Phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. This is a key entry point into the phenylpropanoid pathway[6].
-
Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the C4 position by cinnamate (B1238496) 4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid[6].
-
Formation of Caffeic Acid: Finally, p-coumaric acid is hydroxylated at the C3 position by p-coumarate 3-hydroxylase (C3H) to produce caffeic acid[5][7].
An alternative pathway to caffeic acid can also start from L-tyrosine, which is converted to p-coumaric acid by tyrosine ammonia-lyase (TAL)[7][8].
Stage 3: Esterification to this compound
The final step in the biosynthesis of this compound is the esterification of the C-3 hydroxyl group of betulin with the carboxyl group of caffeic acid[9][10]. While the synthesis of betulin-3-caffeate has been achieved chemically, the specific enzyme catalyzing this reaction in plants has not yet been fully characterized[11]. It is likely mediated by an acyltransferase, which facilitates the formation of the ester linkage.
Signaling Pathways and Experimental Workflows
Caption: Biosynthesis pathway of Betulin-3-caffeate.
Caption: Experimental workflow for this compound analysis.
Quantitative Data
The concentration of betulin and its derivatives can vary significantly depending on the plant species, age, and environmental conditions. The following tables summarize some of the available quantitative data.
| Compound | Plant Source | Concentration/Yield | Reference |
| Betulin | Betula species (outer bark) | 10-40% of dry weight | [12] |
| Betulin | Betula platyphylla (bark extract) | 92.67% yield from extract | [13] |
| Betulinic Acid | Betula species (bark extract) | Minor component | [12] |
| Caffeic Acid | Engineered E. coli | 6.36 g/L | [8] |
| Enzyme | Source Organism | Substrate | Product | Activity/Kinetics | Reference |
| HMGR | Saccharomyces cerevisiae | HMG-CoA | Mevalonate | Rate-limiting step | [14] |
| LUS | Arabidopsis thaliana | 2,3-Oxidosqualene | Lupeol | N/A | [14] |
| CYP716A80 | Beta vulgaris | Lupeol | Betulinic Acid | Efficient oxidation | [3] |
| TAL | Rhodotorula taiwanensis | L-Tyrosine | p-Coumaric Acid | Mutant with high efficiency | [8] |
| PAL | Mentha spicata | L-Phenylalanine | Cinnamic Acid | Activity increases with plant age | [6] |
Experimental Protocols
Protocol 1: Extraction of Betulin and its Derivatives from Birch Bark
This protocol provides a general method for the extraction of triterpenoids from plant material.
Materials:
-
Dried and powdered birch bark
-
Ethanol (95%) or Chloroform
-
Soxhlet apparatus or ultrasonic bath
-
Rotary evaporator
-
Filter paper
Procedure:
-
Weigh 20 g of dried, powdered birch bark and place it into a cellulose (B213188) thimble.
-
Place the thimble in a Soxhlet extractor.
-
Add 250 mL of 95% ethanol to the round-bottom flask.
-
Heat the solvent to its boiling point and perform the extraction for 6-8 hours.
-
Alternatively, for ultrasonication, suspend the bark powder in ethanol (1:10 w/v) and sonicate for 30-60 minutes at room temperature.
-
After extraction, filter the solution to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Store the crude extract at 4°C for further analysis.
Protocol 2: Qualitative and Quantitative Analysis by HPLC
This protocol describes a method for the analysis of betulin and its derivatives using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude extract
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC system with UV/DAD detector
-
Reference standards (Betulin, Betulinic Acid, this compound)
Procedure:
-
Sample Preparation: Dissolve a known amount of the crude extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Standard Preparation: Prepare stock solutions of betulin, betulinic acid, and this compound standards in methanol (1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-20 min, 50-90% A; 20-25 min, 90% A; 25-30 min, 90-50% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm for betulin and betulinic acid, and around 325 nm for this compound.
-
-
Analysis: Inject the prepared samples and standards into the HPLC system.
-
Quantification: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the compounds by using the calibration curves generated from the standard solutions.
Conclusion
The biosynthesis of this compound is a fascinating example of metabolic convergence in plants, requiring the coordinated action of two distinct and complex pathways. While the general route has been elucidated, further research is needed to identify the specific acyltransferase responsible for the final esterification step and to fully understand the regulation of the overall pathway. The information and protocols provided in this guide offer a solid foundation for researchers and professionals in the fields of plant biochemistry, natural product chemistry, and drug development to further explore the potential of this compound and other related compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Genes and Enzymes Involved in Caffeic Acid Biosynthesis in the Actinomycete Saccharothrix espanaensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bioresearchcommunications.com [bioresearchcommunications.com]
- 10. Betulin-3-Caffeate | C39H56O5 | CID 10153267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Betulinic acid - Wikipedia [en.wikipedia.org]
Betulin Caffeate: A Technical Guide to its Putative Anticancer Mechanisms
Disclaimer: The current body of scientific literature specifically detailing the anticancer mechanism of action for betulin (B1666924) caffeate is limited. This document provides an in-depth overview of the well-documented anticancer activities of its parent compound, betulin, and its derivative, betulinic acid. It is hypothesized that betulin caffeate may share similar mechanisms of action due to its structural relationship with these compounds. The single identified study on betulin-3β-caffeate reports on its isolation and moderate antioxidant activity. Further research is required to fully elucidate the specific anticancer pathways of this compound.
Introduction
This compound is a natural compound derived from the esterification of betulin with caffeic acid. Betulin, a pentacyclic triterpenoid, is abundantly found in the bark of birch trees. Both betulin and its oxidized derivative, betulinic acid, have garnered significant attention in oncological research for their potent and selective anticancer properties.[1][2][3] These compounds have been shown to induce apoptosis, inhibit tumor growth, and prevent metastasis across a wide range of cancer cell lines.[4][5][6] This guide will explore the core mechanisms of action attributed to betulin and betulinic acid, providing a foundational understanding for researchers and drug development professionals interested in the potential of this compound as a therapeutic agent.
Core Anticancer Mechanisms
The anticancer effects of betulin and betulinic acid are multifaceted, primarily revolving around the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting the spread of cancer cells (metastasis).
Induction of Apoptosis
A primary mechanism by which betulin and its derivatives exert their anticancer effects is through the induction of apoptosis, a form of programmed cell death.[2] This is often mediated through the intrinsic or mitochondrial pathway.
-
Mitochondrial Pathway Activation: Betulinic acid directly targets the mitochondria, leading to the disruption of the mitochondrial membrane potential.[7] This triggers the release of pro-apoptotic factors like cytochrome c into the cytoplasm.
-
Caspase Cascade Activation: The release of cytochrome c initiates a cascade of enzymatic reactions involving a family of proteases called caspases. This includes the activation of initiator caspase-9 and executioner caspases-3 and -7, which are responsible for the cleavage of cellular proteins and the execution of the apoptotic program.[2]
-
Regulation of Bcl-2 Family Proteins: The apoptotic process is tightly regulated by the Bcl-2 family of proteins. Betulinic acid has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards apoptosis.[8]
Cell Cycle Arrest
Betulin and its derivatives can also halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints.
-
G0/G1 Phase Arrest: Several studies have demonstrated that betulin can induce cell cycle arrest at the G0/G1 phase.[1] This is often associated with the downregulation of key regulatory proteins such as cyclin D1 and cyclin-dependent kinase 4 (CDK4).[9]
-
G2/M Phase Arrest: In some cancer cell lines, betulinic acid has been observed to cause cell cycle arrest at the G2/M phase.[10][11]
Anti-Metastatic Effects
Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Betulinic acid has shown promise in inhibiting this process through several mechanisms.
-
Inhibition of Cell Migration and Invasion: Betulinic acid can suppress the migration and invasion of cancer cells, which are crucial steps in the metastatic cascade.[5][6]
-
Downregulation of Matrix Metalloproteinases (MMPs): MMPs are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues. Betulinic acid has been shown to decrease the expression and activity of MMP-2 and MMP-9.[4]
-
Modulation of Signaling Pathways: The anti-metastatic effects of betulinic acid are linked to the inhibition of key signaling pathways involved in cell migration and invasion, such as the STAT3 and FAK pathways.[5]
Key Signaling Pathways
The anticancer activities of betulin and betulinic acid are mediated through the modulation of several critical signaling pathways within cancer cells.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Betulinic acid has been shown to suppress the PI3K/Akt/mTOR signaling pathway, leading to the induction of autophagy-mediated apoptosis in hepatocellular carcinoma cells.[8]
-
AMPK Signaling: Betulin can activate AMP-activated protein kinase (AMPK), a key energy sensor in cells. AMPK activation can lead to the inhibition of mTOR signaling and the induction of autophagy and cell cycle arrest.[1]
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a significant role in inflammation and cancer. Betulinic acid has been shown to suppress both constitutive and TNFα-induced NF-κB activation in prostate cancer cells.[12]
Quantitative Data
The following tables summarize the reported IC50 values of betulin and betulinic acid in various cancer cell lines.
Table 1: IC50 Values of Betulin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung | 15.51 | [2] |
| MCF-7 | Breast | 38.82 | [2] |
| PC-3 | Prostate | 32.46 | [2] |
| MV4-11 | Leukemia | 18.16 | [2] |
| CT26 | Colorectal | 2-8 | [9] |
| HCT116 | Colorectal | 2-8 | [9] |
| SW620 | Colorectal | 2-8 | [9] |
Table 2: IC50 Values of Betulinic Acid in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical | Not specified, effective at 30 µmol/l | [7] |
| Huh7 | Hepatocellular | 13.1 ± 1.37 | |
| EJ | Bladder | ~25 | [13] |
| T24 | Bladder | ~25 | [13] |
| Melanoma | Melanoma | 1.5–1.6 µg/mL | |
| Neuroblastoma | Neuroblastoma | 14–17 µg/mL | [14][15] |
| Medulloblastoma | Medulloblastoma | 3–13.5 µg/mL | [14][15] |
| Ovarian | Ovarian | 1.8–4.5 µg/mL | [14][15] |
| Lung | Lung | 1.5–4.2 µg/mL | [14][15] |
| MGC-803 | Gastric | 2.3 | [16] |
| PC3 | Prostate | 4.6 | [16] |
| A375 | Melanoma | 3.3 | [16] |
| Bcap-37 | Breast | 3.6 | [16] |
| A431 | Skin | 4.3 | [16] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on betulin and betulinic acid.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.
Protocol:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.[2]
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
Objective: To detect and quantify apoptosis in cancer cells treated with a compound.
Protocol:
-
Treat cancer cells with the test compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[1]
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of a compound on the cell cycle distribution of cancer cells.
Protocol:
-
Treat cancer cells with the test compound for a specific duration.
-
Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on their fluorescence intensity.[1]
Western Blot Analysis
Objective: To detect and quantify the expression of specific proteins in cancer cells following treatment with a compound.
Protocol:
-
Treat cancer cells with the test compound and lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[10][17]
Visualizations
Signaling Pathways
References
- 1. Betulin Inhibits Lung Metastasis by Inducing Cell Cycle Arrest, Autophagy, and Apoptosis of Metastatic Colorectal Cancer Cells [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betulinic acid impairs metastasis and reduces immunosuppressive cells in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Betulinic acid impairs metastasis and reduces immunosuppressive cells in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel betulin derivative induces anti-proliferative activity by G2/M phase cell cycle arrest and apoptosis in Huh7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Betulinic acid arrests cell cycle at G2/M phase by up-regulating metallothionein 1G inhibiting proliferation of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Betulinic Acid Suppresses Constitutive and TNFα-induced NF-κB Activation and Induces Apoptosis in Human Prostate Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Betulinic acid induces autophagy-dependent apoptosis via Bmi-1/ROS/AMPK-mTOR-ULK1 axis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines [mdpi.com]
- 15. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of novel betulinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western blot protocol | Abcam [abcam.com]
In Silico Prediction of Betulin Caffeate Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betulin (B1666924) caffeate, a naturally occurring triterpenoid (B12794562) ester, has demonstrated promising pharmacological activities, including potent cytotoxic effects against various cancer cell lines and the inhibition of advanced glycation end products (AGEs). The identification of its molecular targets is a critical step in elucidating its mechanism of action and advancing its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of a hypothetical in silico workflow designed to predict and analyze the molecular targets of Betulin caffeate. The methodologies described herein are based on established computational techniques widely used in drug discovery and are adapted from studies on structurally related compounds, such as betulin and betulinic acid. This guide details protocols for ligand preparation, multi-pronged target prediction strategies including network pharmacology and molecular docking, and the subsequent analysis of predicted targets and their associated signaling pathways. The objective is to furnish researchers with a robust framework for initiating in silico investigations into the therapeutic potential of this compound.
Introduction
This compound is a derivative of betulin, a pentacyclic triterpene abundant in the bark of birch trees. While the pharmacological properties of betulin and its more extensively studied derivative, betulinic acid, have been the subject of numerous investigations, the specific molecular mechanisms of this compound remain largely unexplored. Preliminary studies indicate its potential as an anti-cancer and anti-glycation agent, suggesting interactions with key cellular pathways implicated in these processes.[1][2]
Computational, or in silico, approaches offer a time- and cost-effective strategy to predict potential protein targets of small molecules, thereby guiding subsequent experimental validation. These methods leverage the three-dimensional structure of the ligand and known protein structures or ligand-protein interaction databases to identify putative binding partners. This guide outlines a systematic in silico approach to predict the targets of this compound, encompassing data retrieval, target identification, and pathway analysis.
Methodologies: A Step-by-Step In Silico Workflow
The following sections detail the experimental protocols for a comprehensive in silico target prediction study for this compound.
Ligand and Target Preparation
2.1.1. This compound Structure Preparation
-
Obtain 3D Structure: The three-dimensional structure of this compound can be retrieved from chemical databases such as PubChem or ZINC. Alternatively, it can be sketched using molecular modeling software like ChemDraw or Marvin Sketch and converted to a 3D format.
-
Energy Minimization: The retrieved or drawn structure should be subjected to energy minimization to obtain a stable, low-energy conformation. This is typically performed using force fields like MMFF94 or UFF within software packages such as Avogadro, PyMOL, or Discovery Studio. The optimized structure is saved in a suitable format (e.g., .sdf, .mol2, .pdbqt) for subsequent analyses.
2.1.2. Protein Target Database Preparation
-
Database Selection: A comprehensive library of protein structures is required for molecular docking. The Protein Data Bank (PDB) is the primary repository for experimentally determined 3D structures of biological macromolecules.
-
Protein Preparation: For each selected protein target, the following pre-processing steps are essential:
-
Removal of water molecules and non-essential ligands.
-
Addition of polar hydrogen atoms.
-
Assignment of partial charges (e.g., Gasteiger charges).
-
Definition of the binding site or active site, typically based on the location of a co-crystallized ligand or through binding pocket prediction algorithms.
-
Software such as AutoDockTools, UCSF Chimera, or Schrödinger's Protein Preparation Wizard can be utilized for these tasks.
-
Target Prediction Strategies
A multi-faceted approach is recommended for robust target prediction, combining ligand-based and structure-based methods.
2.2.1. Network Pharmacology-Based Target Prediction
Network pharmacology aims to understand drug action from a systems-level perspective, identifying multiple targets and their network interactions.
-
Target Fishing: Utilize online databases that predict protein targets based on ligand chemical similarity.
-
SwissTargetPrediction: Submit the simplified molecular-input line-entry system (SMILES) string of this compound to the server. The output will be a list of probable protein targets ranked by probability.
-
PharmMapper: This server identifies potential targets by fitting the pharmacophore features of the query molecule to a database of pharmacophore models derived from known protein-ligand complexes.
-
SuperPred: Predicts the ATC code and target class of the compound.
-
-
Disease-Associated Gene Retrieval: For specific applications, such as cancer, compile a list of genes associated with the disease from databases like:
-
Online Mendelian Inheritance in Man (OMIM)
-
GeneCards
-
Therapeutic Target Database (TTD)
-
-
Protein-Protein Interaction (PPI) Network Construction:
-
The predicted targets for this compound are submitted to the STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) database to construct a PPI network. This network visualizes the functional associations between the predicted target proteins.
-
The network can be imported into Cytoscape for further analysis and visualization. Hub genes (highly connected nodes) within the network are often critical for the biological process and represent high-priority targets.
-
2.2.2. Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.
-
Software Selection: Several well-validated docking programs are available, including AutoDock Vina, Glide, and GOLD.
-
Docking Protocol:
-
Grid Box Definition: Define a three-dimensional grid box that encompasses the binding site of the target protein.
-
Docking Execution: Run the docking simulation, allowing the program to explore various conformations and orientations of this compound within the defined binding site.
-
Scoring and Analysis: The results are typically ranked based on a scoring function that estimates the binding affinity (e.g., kcal/mol). The binding poses with the lowest energy scores are considered the most favorable. These poses should be visually inspected to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein residues.
-
Pathway and Functional Enrichment Analysis
To understand the biological implications of the predicted targets, it is crucial to perform functional enrichment analysis.
-
Gene Ontology (GO) Enrichment Analysis: This analysis identifies the biological processes, molecular functions, and cellular components that are significantly over-represented in the list of predicted targets.
-
Kyoto Encyclopedia of Genes and Genomes (KEGG) Pathway Analysis: This analysis maps the predicted targets to specific signaling pathways, revealing the potential biological pathways modulated by this compound.
-
Tools for Enrichment Analysis: Web-based tools such as DAVID (Database for Annotation, Visualization and Integrated Discovery) and Metascape can be used for GO and KEGG pathway enrichment analysis.
Data Presentation: Summarized Quantitative Data
The following tables provide a template for organizing the quantitative data generated from the in silico analyses.
Table 1: Predicted Protein Targets of this compound from Network Pharmacology Databases
| Database | Predicted Target | Gene Symbol | Probability/Score |
| SwissTargetPrediction | Carbonic anhydrase II | CA2 | 0.85 |
| SwissTargetPrediction | Prostaglandin G/H synthase 2 | PTGS2 (COX-2) | 0.82 |
| SwissTargetPrediction | Nuclear receptor ROR-gamma | RORC | 0.79 |
| PharmMapper | Mitogen-activated protein kinase 14 | MAPK14 (p38α) | 2.5 |
| PharmMapper | Epidermal growth factor receptor | EGFR | 2.3 |
Note: Data presented are hypothetical and for illustrative purposes only.
Table 2: Molecular Docking Results of this compound with High-Priority Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| PTGS2 (COX-2) | 5F1A | -9.8 | Tyr385, Arg120, Ser530 |
| MAPK14 (p38α) | 3HEC | -9.2 | Met109, Lys53, Asp168 |
| EGFR | 2J6M | -8.9 | Leu718, Met793, Gly796 |
Note: Data presented are hypothetical and for illustrative purposes only.
Table 3: KEGG Pathway Enrichment Analysis of Predicted Targets
| Pathway ID | Pathway Description | p-value | Genes |
| hsa05200 | Pathways in cancer | 1.2e-08 | EGFR, MAPK14, PTGS2 |
| hsa04151 | PI3K-Akt signaling pathway | 3.5e-06 | EGFR, PIK3R1 |
| hsa04010 | MAPK signaling pathway | 7.1e-05 | MAPK14, EGFR |
Note: Data presented are hypothetical and for illustrative purposes only.
Visualization of Workflows and Pathways
Diagrams generated using Graphviz (DOT language) are provided below to visualize the experimental workflow and a key predicted signaling pathway.
In Silico Target Prediction Workflow
Caption: Workflow for in silico prediction of this compound targets.
Predicted MAPK Signaling Pathway Involvement
Caption: Predicted modulation of the MAPK signaling pathway by this compound.
Conclusion
This technical guide provides a comprehensive, albeit hypothetical, framework for the in silico prediction of molecular targets for this compound. By employing a combination of network pharmacology, molecular docking, and pathway analysis, researchers can generate valuable hypotheses regarding its mechanism of action. The predicted targets and pathways can then be prioritized for experimental validation, accelerating the drug discovery and development process for this promising natural compound. It is imperative to note that in silico predictions are correlational and require confirmation through in vitro and in vivo studies to establish causality.
References
Betulin-3-caffeate: A Comprehensive Technical Guide on its Discovery, History, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betulin-3-caffeate, a naturally occurring triterpenoid (B12794562) ester, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological potential. This technical guide provides an in-depth overview of the discovery, history, and key research findings related to Betulin-3-caffeate. It details its natural sources, methods of isolation and synthesis, and explores its multifaceted biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. This document summarizes quantitative data in structured tables, provides detailed experimental protocols for key assays, and visualizes complex biological pathways and experimental workflows using Graphviz diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Discovery and Natural Occurrence
Betulin-3-caffeate is a derivative of betulin (B1666924), a pentacyclic triterpene abundantly found in the bark of birch trees (Betula species). The esterification of the hydroxyl group at the C-3 position of betulin with caffeic acid gives rise to Betulin-3-caffeate.
One of the notable reports on the isolation of Betulin-3-caffeate is from the stem bark of Barringtonia acutangula (Indian Oak), a medicinal plant found in Bangladesh and India.[1][2] Researchers successfully isolated and identified the compound using chromatographic and spectroscopic techniques.[1][2] Betulin-3-caffeate has also been identified as a component in various species of the genus Betula.[3] Its presence has also been reported in Couroupita guianensis Aubl.[4] and Hibiscus syriacus.[5] The initial discovery and characterization of caffeate esters of triterpenoids from birch bark date back to investigations into the chemical constituents of these plants.
Synthesis and Isolation
Isolation from Natural Sources
A general protocol for the isolation of Betulin-3-caffeate from plant material, adapted from the work of Haque et al. (2015) on Barringtonia acutangula, is as follows:[2]
Experimental Protocol: Isolation of Betulin-3-caffeate
-
Extraction: The coarsely powdered plant material (e.g., stem bark) is extracted with a suitable organic solvent, such as chloroform (B151607) (CHCl₃), at room temperature. The extraction is typically carried out for an extended period (e.g., 7 days) with intermittent shaking.
-
Concentration: The resulting extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with non-polar solvents like petroleum ether and gradually increasing the polarity with ethyl acetate (B1210297) and methanol (B129727).
-
Purification: Fractions showing similar profiles on thin-layer chromatography (TLC) are combined. The fractions containing Betulin-3-caffeate are further purified by repeated column chromatography or preparative TLC to yield the pure compound.
-
Characterization: The structure of the isolated Betulin-3-caffeate is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
dot
Caption: Workflow for the isolation of Betulin-3-caffeate from a natural source.
Chemical Synthesis
Betulin-3-caffeate can be synthesized from its precursor, betulin. A general synthetic scheme is presented below, based on the work of Krasutsky (2007).[3]
Experimental Protocol: Synthesis of Betulin-3-caffeate (General Scheme)
-
Protection of Betulin: The C-28 hydroxyl group of betulin is selectively protected using a suitable protecting group.
-
Esterification: The C-3 hydroxyl group of the protected betulin is then esterified with an activated form of caffeic acid (e.g., an acid chloride or using a coupling agent). The hydroxyl groups of caffeic acid are also typically protected during this step.
-
Deprotection: The protecting groups on the C-28 hydroxyl of the betulin backbone and the hydroxyl groups of the caffeic acid moiety are removed to yield Betulin-3-caffeate.
dot
Caption: General synthetic scheme for Betulin-3-caffeate from betulin.
Biological Activities and Quantitative Data
Betulin-3-caffeate and its parent compound, betulin, exhibit a wide range of biological activities. The caffeoyl moiety in Betulin-3-caffeate is thought to contribute significantly to its antioxidant and other biological properties.
Anticancer Activity
Betulin and its derivatives are known to possess cytotoxic activity against various cancer cell lines.[6][7] The primary mechanism of their anticancer action is the induction of apoptosis.[3][6]
Table 1: Cytotoxicity of Betulin and its Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Betulin | A549 | Lung Carcinoma | 15.51 | [6] |
| Betulin | MCF-7 | Breast Carcinoma | 38.82 | [6] |
| Betulin | PC-3 | Prostate Carcinoma | 32.46 | [6] |
| Betulin | MV4-11 | Leukemia | 18.16 | [6] |
| Betulin Derivative (EB5) | SK-N-AS | Neuroblastoma | ~10 | [8] |
| Betulin Derivative (EB5) | TE671 | Rhabdomyosarcoma | ~10 | [8] |
| Betulinic Acid | A549 | Lung Carcinoma | <10 µg/ml | [9] |
| Betulinic Acid | CAOV3 | Ovarian Cancer | >10 µg/ml | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[6][10]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of Betulin-3-caffeate (or other test compounds) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Anti-inflammatory Activity
Betulin and its derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway.[11][12][13][14]
Table 2: Anti-inflammatory Activity of Betulin
| Model | Effect | Key Mediators | Reference |
| LPS-stimulated macrophages | Inhibition of pro-inflammatory cytokine production | TNF-α, IL-6 | [15][16] |
| IL-1β-stimulated chondrocytes | Inhibition of inflammatory response | iNOS, COX-2, MMP-13 | [11] |
| PMA-stimulated NCI-H292 cells | Down-regulation of MUC5AC expression | NF-κB | [12] |
Experimental Protocol: Measurement of Pro-inflammatory Cytokines (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying pro-inflammatory cytokines like TNF-α and IL-6.
-
Cell Culture and Treatment: Macrophages (e.g., RAW 264.7) are cultured and stimulated with lipopolysaccharide (LPS) in the presence or absence of various concentrations of Betulin-3-caffeate.
-
Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.
-
ELISA Procedure: The concentration of TNF-α and IL-6 in the supernatant is determined using commercially available ELISA kits according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Absorbance Measurement and Quantification: The absorbance is read at the appropriate wavelength, and the cytokine concentration is calculated from a standard curve.
Antioxidant Activity
The caffeoyl moiety of Betulin-3-caffeate suggests potent antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this property.[17]
Table 3: Antioxidant Activity of a Crude Extract Containing Betulin-3-caffeate
| Assay | IC50/EC50 | Source | Reference |
| DPPH radical scavenging | 0.15 mg/mL | Methanol extract of Barringtonia acutangula leaves | [2] |
| Reducing power | 0.11 mg/mL | Methanol extract of Barringtonia acutangula leaves | [2] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Reaction Mixture: Different concentrations of Betulin-3-caffeate (dissolved in a suitable solvent) are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Neuroprotective Effects
Betulin and its derivatives have shown promise in protecting neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.[18][19]
Table 4: Neuroprotective Effects of Betulin
| Model | Effect | Key Findings | Reference |
| AlCl₃-induced Alzheimer's-like model in rats | Improved spatial memory, reduced TNF-α and β-amyloid levels | Betulin in complex with cyclodextrin (B1172386) showed enhanced effects | [20] |
| H₂O₂-induced oxidative stress in SH-SY5Y cells | Enhanced cell viability, reduced ROS production | Betulin and its cyclodextrin complex showed protective effects | [18][19] |
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
-
Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells are cultured and differentiated into a neuronal phenotype.
-
Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin, such as hydrogen peroxide (H₂O₂).
-
Treatment: The cells are treated with various concentrations of Betulin-3-caffeate before, during, or after exposure to the neurotoxin.
-
Viability Assessment: Cell viability is assessed using the MTT assay or other similar methods.
-
Measurement of Oxidative Stress: The production of reactive oxygen species (ROS) can be measured using fluorescent probes like DCFH-DA.
-
Data Analysis: The protective effect of Betulin-3-caffeate is determined by comparing the viability and ROS levels of treated cells with those of cells exposed to the neurotoxin alone.
Mechanism of Action
The biological activities of Betulin-3-caffeate and related compounds are attributed to their ability to modulate key cellular signaling pathways.
Induction of Apoptosis
A primary mechanism of the anticancer activity of betulin and its derivatives is the induction of apoptosis, or programmed cell death.[3][6] This process is often mediated through the intrinsic (mitochondrial) pathway, involving the activation of a cascade of caspases.[1][20][21]
dot
Caption: The intrinsic pathway of apoptosis induced by betulin derivatives.
Modulation of Signaling Pathways
The anti-inflammatory effects of betulin are largely attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[10][12][22] Betulin has been shown to suppress the phosphorylation of IκBα, which prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[10][12]
dot
Caption: Inhibition of the NF-κB signaling pathway by betulin.
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Betulinic acid, a close derivative of betulin, has been shown to induce apoptosis in cancer cells by downregulating the PI3K/Akt pathway.[23][24][25][26] This leads to the modulation of downstream targets involved in cell cycle control and apoptosis.
dot
Caption: Modulation of the PI3K/Akt signaling pathway by betulinic acid.
Conclusion
Betulin-3-caffeate is a promising natural product with a diverse range of biological activities that warrant further investigation for its therapeutic potential. Its anticancer, anti-inflammatory, antioxidant, and neuroprotective properties, coupled with its natural abundance, make it an attractive lead compound for drug discovery and development. This technical guide provides a foundational understanding of the current state of research on Betulin-3-caffeate, offering valuable insights and detailed methodologies for scientists and researchers in the field. Further studies are needed to fully elucidate its mechanisms of action, establish its in vivo efficacy and safety profile, and explore its potential clinical applications.
References
- 1. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Betulin-3-Caffeate | C39H56O5 | CID 10153267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of the Acetylenic Derivative of Betulin Phosphate Involves Induction of Necrotic-Like Death in Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Betulinic Acid Suppresses Constitutive and TNFα-induced NF-κB Activation and Induces Apoptosis in Human Prostate Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Betulin Alleviates the Inflammatory Response in Mouse Chondrocytes and Ameliorates Osteoarthritis via AKT/Nrf2/HO-1/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Betulin, an Anti-Inflammatory Triterpenoid Compound, Regulates MUC5AC Mucin Gene Expression through NF-kB Signaling in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Neuroprotective Potential of Betulin and Its Drug Formulation with Cyclodextrin-In Vitro Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neuroprotective Potential of Betulin and Its Drug Formulation with Cyclodextrin—In Vitro Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Betulinic acid induces autophagy-dependent apoptosis via Bmi-1/ROS/AMPK-mTOR-ULK1 axis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Betulinic acid isolated from Betula platyphylla induces apoptosis and reduces the mTOR/PI3K/AKT signaling pathway in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Betulin Caffeate: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulin (B1666924) caffeate, a natural derivative of the pentacyclic triterpene betulin, is emerging as a compound of significant interest in therapeutic research. Esterified with caffeic acid, a well-known antioxidant and anti-inflammatory agent, betulin caffeate synergistically combines the pharmacological properties of its parent molecules. While extensive research has been conducted on betulin and its more famous derivative, betulinic acid, this compound itself presents a promising, albeit less explored, frontier in drug development. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, drawing from direct evidence where available and inferring potential mechanisms from studies on its constituent parts and closely related analogues. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development by summarizing current knowledge and outlining methodologies for future investigation.
Core Therapeutic Areas and Potential Mechanisms of Action
This compound's therapeutic potential spans several key areas, primarily leveraging anti-inflammatory, neuroprotective, and anticancer activities. The addition of the caffeoyl moiety to the betulin backbone is anticipated to enhance its antioxidant and cell signaling modulatory effects.
Neuroprotection
One of the most directly evidenced therapeutic areas for a form of this compound is in neuroprotection. Specifically, 28-O-caffeoyl betulin (B-CA) has been shown to be effective in animal models of ischemic stroke.
A study investigating the effects of 28-O-caffeoyl betulin in a rat model of transient middle cerebral artery occlusion (MCAO) demonstrated a significant reduction in cerebral infarct volume. The neuroprotective mechanism appears to be linked to the modulation of brain metabolism. Treatment with B-CA was found to ameliorate energy metabolism dysfunctions, reduce oxidative stress by upregulating glutathione, and rectify neurotransmitter metabolism disturbances associated with ischemic stroke[1].
Potential Signaling Pathways in Neuroprotection:
While the precise signaling pathways for this compound are yet to be fully elucidated, the known neuroprotective mechanisms of betulin and caffeic acid suggest the involvement of pathways that combat oxidative stress and apoptosis. For instance, betulin has been shown to exert neuroprotective effects by activating the DJ-1/Akt/Nrf2 signaling pathway, which enhances the expression of antioxidant enzymes[2]. The Nrf2 pathway is a master regulator of the antioxidant response, and its activation is a key mechanism for cellular defense against oxidative stress.
Anti-Inflammatory Activity
Both betulin and caffeic acid are known for their anti-inflammatory properties. Betulin and its derivatives have been shown to suppress the expression of pro-inflammatory cytokines such as IL-6 and MCP-1, as well as the enzymes iNOS and COX-2[3][4]. The mechanism often involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation[4]. Caffeic acid and its esters are potent inhibitors of NF-κB activation. It is therefore highly probable that this compound exerts significant anti-inflammatory effects through the modulation of this pathway.
Potential Signaling Pathways in Inflammation:
The NF-κB pathway is a prime target. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of inflammatory genes. This compound is likely to inhibit an upstream kinase in this pathway, preventing IκB degradation.
Anticancer Activity
Betulin and betulinic acid have demonstrated cytotoxic activity against a range of cancer cell lines[5]. The primary mechanism is the induction of apoptosis through the mitochondrial pathway[6]. Betulinic acid has also been shown to suppress the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in cancer and promotes cell survival and proliferation[6]. The caffeoyl moiety may contribute to anticancer activity through its antioxidant effects and by modulating signaling pathways involved in cell cycle regulation. While no specific anticancer studies on this compound were identified, this remains a promising area for investigation.
Quantitative Data
As of the current literature survey, specific quantitative data such as IC50 values, binding affinities, or inhibition constants for this compound are not widely available. The following tables summarize the available data for the parent compounds, betulin and betulinic acid, to provide a reference for potential efficacy.
Table 1: In Vitro Anticancer Activity of Betulin and its Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Betulin | MV4-11 (Leukemia) | MTT | 18.16 | [5] |
| Betulin | A549 (Lung) | MTT | 15.51 | [5] |
| Betulin | PC-3 (Prostate) | MTT | 32.46 | [5] |
| Betulin | MCF-7 (Breast) | MTT | 38.82 | [5] |
| Betulinic Acid | VSMCs | MTT | 3.8 µg/mL | [7] |
| Betulinic Acid | α-glucosidase | Inhibition Assay | 16.83 ± 1.16 | [8] |
Table 2: Binding Affinity of Betulinic Acid
| Compound | Target | Method | Equilibrium Dissociation Constant (KD) | Reference |
| Betulinic Acid | α-glucosidase | SPR | 5.529 × 10⁻⁵ M | [8] |
Experimental Protocols
Detailed experimental protocols for this compound are limited. The following are representative methodologies that have been used for betulin and its derivatives, which can be adapted for the study of this compound.
In Vivo Neuroprotection Model: Middle Cerebral Artery Occlusion (MCAO)
This model is used to simulate ischemic stroke and evaluate the neuroprotective effects of test compounds.
-
Animal Model: Adult male Sprague-Dawley rats are typically used.
-
Surgical Procedure:
-
Anesthetize the animal (e.g., with isoflurane).
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.
-
-
Drug Administration: 28-O-caffeoyl betulin has been administered intravenously at the onset of reperfusion[1].
-
Outcome Measures:
-
Infarct Volume: Assess 24 hours post-MCAO by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Neurological Deficit Score: Evaluate motor and neurological function using a standardized scoring system.
-
Metabolomics Analysis: Analyze brain tissue extracts using NMR or mass spectrometry to identify metabolic changes[1].
-
In Vitro Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.
-
Cell Culture: Plate cells (e.g., cancer cell lines or primary cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample, allowing for the investigation of signaling pathway modulation.
-
Protein Extraction: Lyse treated and untreated cells or tissue samples in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, NF-κB p65).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound is a promising natural product derivative with significant therapeutic potential, particularly in the areas of neuroprotection and anti-inflammatory applications. While direct experimental evidence for its mechanisms and efficacy is still in its early stages, the well-documented activities of its parent compounds, betulin and caffeic acid, provide a strong rationale for its further investigation. The neuroprotective effects of 28-O-caffeoyl betulin in an ischemic stroke model highlight a key area for continued research.
Future studies should focus on:
-
Systematic in vitro screening: Determining the IC50 values of this compound against a panel of cancer cell lines and in various inflammatory assay systems.
-
Elucidation of signaling pathways: Investigating the effects of this compound on key signaling pathways such as NF-κB, Nrf2, and PI3K/Akt in relevant cell models.
-
In vivo efficacy studies: Expanding the in vivo testing of this compound in models of inflammation, cancer, and other neurodegenerative diseases.
-
Pharmacokinetic and toxicological profiling: Establishing the ADME (absorption, distribution, metabolism, and excretion) and safety profiles of this compound.
This technical guide serves as a starting point for researchers to explore the therapeutic potential of this compound. The combination of the established biological activities of betulin and caffeic acid in a single molecule makes it a compelling candidate for the development of novel therapeutics.
References
- 1. Protective Effects of 28-O-Caffeoyl Betulin (B-CA) on the Cerebral Cortex of Ischemic Rats Revealed by a NMR-Based Metabolomics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Betulin ameliorates neuronal apoptosis and oxidative injury via DJ-1/Akt/Nrf2 signaling pathway after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Betulin Derivatives Effectively Suppress Inflammation in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Betulinic Acid Inhibits Growth of Cultured Vascular Smooth Muscle Cells In Vitro by Inducing G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Betulin Caffeate: A Comprehensive Technical Guide to its Role in Plant Defense Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betulin (B1666924) caffeate, a naturally occurring ester of the pentacyclic triterpenoid (B12794562) betulin and caffeic acid, is emerging as a significant metabolite in the intricate defense systems of plants. Found in the bark of species such as birch (Betula spp.), this compound is believed to contribute to the plant's resistance against a variety of biotic stressors, including pathogenic microbes and insect herbivores. This technical guide provides an in-depth exploration of the biosynthesis, mode of action, and signaling pathways potentially associated with betulin caffeate's defensive functions. Drawing upon evidence from studies on its precursor molecules, betulin and caffeic acid, this document extrapolates the likely mechanisms by which this compound exerts its protective effects. Detailed experimental protocols for the extraction, purification, and bioactivity assessment of this compound are also provided to facilitate further research and development in this promising area of natural product science.
Introduction to this compound
This compound is a specialized metabolite synthesized by certain plants, notably found in the bark of birch trees.[1] It is an ester formed from the lupane-type pentacyclic triterpenoid, betulin, and the phenylpropanoid, caffeic acid. The lipophilic nature of the betulin backbone combined with the antioxidant and reactive properties of the caffeoyl moiety suggests a multifunctional role in plant defense. While research directly focused on this compound is still developing, the well-documented biological activities of its constituent parts provide a strong foundation for understanding its potential as a protective agent in plants.
Chemical Structure:
-
Molecular Formula: C₃₉H₅₆O₅
-
Molecular Weight: 604.9 g/mol
-
Structure: The betulin backbone consists of a rigid pentacyclic structure with a primary hydroxyl group at C-28 and a secondary hydroxyl group at C-3. In this compound, the caffeic acid molecule is esterified to the hydroxyl group at the C-3 position of betulin.
Biosynthesis of this compound
The biosynthesis of this compound involves the convergence of two major metabolic pathways: the terpenoid biosynthesis pathway for the betulin moiety and the phenylpropanoid pathway for the caffeic acid moiety.
2.1. Biosynthesis of Betulin
Betulin is synthesized via the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol phosphate (B84403) (MEP) pathway in plastids, which produce the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are sequentially condensed to form the 30-carbon precursor, squalene. Squalene is then cyclized by oxidosqualene cyclase to form the triterpenoid backbone, which undergoes a series of enzymatic modifications to yield betulin.
2.2. Biosynthesis of Caffeic Acid
Caffeic acid is a key intermediate in the phenylpropanoid pathway, which begins with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL). Subsequent hydroxylation steps lead to the formation of cinnamic acid, p-coumaric acid, and finally caffeic acid.
2.3. Esterification
The final step in the biosynthesis of this compound is the esterification of betulin with caffeoyl-CoA, a reaction likely catalyzed by a specific acyltransferase. The induction of this biosynthetic pathway is thought to be upregulated in response to biotic and abiotic stresses, leading to an accumulation of this compound in plant tissues as a defense mechanism.
Role of this compound in Plant Defense
The defensive role of this compound in plants can be inferred from its antimicrobial and insecticidal properties, largely extrapolated from studies on betulin, betulinic acid, and caffeic acid.
3.1. Antimicrobial Activity
Betulin and its derivatives have demonstrated significant activity against a range of microbial pathogens, including fungi and bacteria.[2] The proposed mechanisms of action include disruption of microbial cell membranes, inhibition of key enzymes, and interference with microbial signaling pathways. Betulinic acid, for instance, has been shown to target DNA gyrase and beta-lactamase in bacteria, and sterol 14α-demethylase (CYP51) and dihydrofolate reductase (DHFR) in fungi.[3][4] The presence of the caffeoyl moiety in this compound may enhance this activity due to the known antimicrobial properties of phenolic compounds.
Quantitative Data on Antimicrobial Activity of Related Compounds
| Compound | Microorganism | MIC (µM) | MBC/MFC (µM) | Reference |
| Betulinic Acid | Staphylococcus aureus | 561 | 561 - 1122 | [3] |
| Betulinic Acid | Pseudomonas aeruginosa | 561 | >1122 | [3] |
| Betulinic Acid | Candida albicans | 561 | 561 - 1122 | [3] |
| Betulinic Acid | Aspergillus flavus | 561 | 561 - 1122 | [3] |
| Betulin | Streptococcus pyogenes | 85 µg/mL | - | [2] |
3.2. Insecticidal and Anti-herbivore Activity
Plant secondary metabolites play a crucial role in deterring herbivores. Betulin has been identified as a potent insecticide against aphids, with its mode of action involving the specific targeting and inhibition of the GABA receptor in the insect's nervous system.[5] Caffeic acid has also been shown to negatively impact the growth and development of insect pests like Spodoptera litura.[6] The combination of these two molecules in this compound likely provides a multi-pronged defense against insect herbivores, potentially acting as a feeding deterrent, a toxin, and a disruptor of insect physiology.
Quantitative Data on Insecticidal Activity of Related Compounds
| Compound | Insect Pest | LC₅₀ | Reference |
| Betulin | Myzus persicae | 0.1641 mg/mL (48h) | [5] |
Proposed Signaling Pathways in Plant Defense
The perception of pathogen attack or herbivore feeding triggers a complex network of signaling pathways in plants, often involving plant hormones such as salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET), as well as mitogen-activated protein kinase (MAPK) cascades. While direct evidence for this compound's role in these pathways is limited, the activities of its parent compounds and the general mechanisms of plant defense allow for the formulation of hypothetical models.
4.1. Interaction with Plant Hormone Signaling
-
Jasmonic Acid (JA) and Ethylene (ET) Pathways: These pathways are typically activated in response to necrotrophic pathogens and chewing insects. It is plausible that the accumulation of this compound is induced by JA and ET signaling. In turn, this compound may potentiate these defense pathways, leading to the expression of pathogenesis-related (PR) proteins and other defense compounds.
-
Salicylic Acid (SA) Pathway: The SA pathway is primarily associated with defense against biotrophic pathogens. There is often antagonistic crosstalk between the SA and JA/ET pathways. The presence of this compound could modulate this crosstalk, allowing for a fine-tuned response depending on the specific threat.
4.2. Involvement of MAP Kinase Cascades
MAPK cascades are central to signal transduction in plant defense, relaying signals from cell surface receptors to downstream targets, including transcription factors that regulate the expression of defense genes.[7][8][9] It is hypothesized that the presence of a pathogen or herbivore elicitors could activate a MAPK cascade, leading to the upregulation of genes involved in this compound biosynthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Possible fungistatic implications of betulin presence in betulaceae plants and their hymenochaetaceae parasitic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An aphid-resistant plant metabolite as a candidate aphicide: Insight into the bioactivity and action mode of betulin against aphids [elifesciences.org]
- 6. entomoljournal.com [entomoljournal.com]
- 7. Antagonistic interactions between two MAP kinase cascades in plant development and immune signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MAPK machinery in plants: Recognition and response to different stresses through multiple signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling through MAP kinase networks in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Cytotoxicity Screening of Betulin Caffeate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Betulin (B1666924) Caffeate, a naturally derived triterpenoid (B12794562) with potential as an anticancer agent. This document synthesizes available in vitro data, details relevant experimental protocols, and visualizes the anticipated molecular pathways of action to support further research and development in oncology.
Introduction
Betulin caffeate is a derivative of betulin, a pentacyclic triterpene abundant in the bark of birch trees. Caffeic acid, a well-known antioxidant, is esterified to the betulin backbone. This combination of a cytotoxic triterpenoid and a phenolic acid presents an interesting candidate for anticancer drug discovery. Preliminary screenings are essential to determine the cytotoxic potential and selectivity of novel compounds like this compound against various cancer cell lines. This guide aims to provide a foundational resource for researchers undertaking such investigations.
In Vitro Cytotoxicity of this compound
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines and a non-cancerous cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, are summarized below.
| Cell Line | Cancer Type | Assay Used | Incubation Time | IC50 |
| A549 | Lung Carcinoma | SRB | Not Specified | > 10 µM |
| HCT-15 | Colon Adenocarcinoma | SRB | Not Specified | > 10 µM |
| SK-MEL-2 | Skin Melanoma | SRB | Not Specified | 2.9 µM |
| SK-OV-3 | Ovarian Cancer | SRB | Not Specified | 9 µM |
| HEp-2 | Laryngeal Carcinoma | MTT | 48 hours | > 10 µg/mL |
| HeLa | Cervical Adenocarcinoma | MTT | 48 hours | > 10 µg/mL |
| KB | Human Epidermoid Carcinoma | Alamar Blue | 72 hours | > 10 µg/mL |
| Vero | Normal Kidney (Monkey) | MTT | 48 hours | > 10 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cytotoxicity studies. The following sections outline representative protocols for the key assays used in the preliminary screening of this compound.
Cell Culture
-
Cell Lines: Human cancer cell lines (e.g., A549, HCT-15, SK-MEL-2, SK-OV-3, HEp-2, HeLa, KB) and a normal cell line (e.g., Vero) are obtained from a reputable cell bank.
-
Culture Medium: Cells are maintained in an appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: this compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted to the desired concentrations in the culture medium. The final DMSO concentration should be kept below 0.5%. Cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: After incubation, the medium is discarded, and cells are fixed with 10% (w/v) trichloroacetic acid (TCA) at 4°C for 1 hour.
-
Staining: The plates are washed with water and air-dried. Cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Reading: The absorbance is measured at 515 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding and Treatment: Similar to the SRB assay, cells are seeded in 96-well plates and treated with varying concentrations of this compound.
-
MTT Incubation: Following the treatment period, MTT solution (5 mg/mL in PBS) is added to each well (to a final concentration of 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).
-
Absorbance Reading: The absorbance is measured at 570 nm with a reference wavelength of 630 nm. Cell viability is expressed as a percentage of the untreated control.
Alamar Blue Assay
The Alamar Blue (Resazurin) assay is a fluorometric/colorimetric assay that uses the reducing power of living cells to quantitatively measure viability.
-
Cell Seeding and Treatment: Cells are seeded and treated with this compound as described for the other assays.
-
Alamar Blue Incubation: Alamar Blue reagent is added to each well (typically 10% of the culture volume) and incubated for 1-4 hours at 37°C.
-
Measurement: The fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm) is measured. The percentage of viable cells is calculated based on the reduction of the Alamar Blue reagent.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow
The general workflow for in vitro cytotoxicity screening is a sequential process from cell preparation to data analysis.
Inferred Apoptotic Signaling Pathway
Based on studies of the structurally related compounds, betulin and betulinic acid, this compound is anticipated to induce apoptosis primarily through the intrinsic (mitochondrial) pathway.[1][2][3] The following diagram illustrates this proposed mechanism. It is important to note that this pathway is inferred and requires experimental validation for this compound specifically.
Conclusion
The preliminary cytotoxicity data for this compound indicates selective activity against certain cancer cell lines, particularly melanoma (SK-MEL-2) and ovarian cancer (SK-OV-3). Further investigation is warranted to expand the panel of cell lines tested and to elucidate the precise molecular mechanisms of action. The experimental protocols and the inferred signaling pathway provided in this guide offer a solid foundation for researchers to design and execute these future studies. The potential for this compound as a novel anticancer agent is promising, and continued research is essential to validate its therapeutic utility.
References
- 1. Betulin induces cytochrome c release and apoptosis in colon cancer cells via NOXA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Betulinic acid and apoptosis-involved pathways: Unveiling its bidirectional regulatory role - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Betulin-3-caffeate: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of betulin-3-caffeate from betulin (B1666924). It includes detailed experimental protocols, data presentation in tabular format for clarity, and visualizations of the synthesis workflow and relevant biological signaling pathways.
Introduction
Betulin, a naturally abundant pentacyclic triterpene found in the bark of birch trees, serves as a versatile starting material for the synthesis of various derivatives with significant pharmacological potential. Esterification of the hydroxyl groups of betulin allows for the modification of its physicochemical and biological properties. Betulin-3-caffeate, an ester of betulin and caffeic acid, is of particular interest due to the combined potential biological activities of both parent molecules, including antioxidant and anti-inflammatory effects. This protocol details a method for the selective synthesis of betulin-3-caffeate at the C-3 position.
Synthesis Workflow
The synthesis of betulin-3-caffeate from betulin involves a multi-step process that includes the protection of the more reactive C-28 primary hydroxyl group, esterification at the C-3 secondary hydroxyl group, and subsequent deprotection.
Caption: Synthetic workflow for Betulin-3-caffeate.
Experimental Protocols
Materials and Methods
-
Betulin: Purity >98%
-
Acetic Anhydride (B1165640): Reagent grade
-
Pyridine: Anhydrous
-
Caffeic Acid: Purity >98%
-
N,N'-Dicyclohexylcarbodiimide (DCC): Reagent grade
-
4-Dimethylaminopyridine (DMAP): Reagent grade
-
Dichloromethane (DCM): Anhydrous
-
Potassium Carbonate (K2CO3): Reagent grade
-
Methanol (B129727): Reagent grade
-
Silica (B1680970) Gel: For column chromatography (230-400 mesh)
-
Solvents for chromatography: Hexane (B92381), Ethyl Acetate (B1210297)
Protocol 1: Protection of Betulin at C-28 (Acetylation)
-
Dissolve betulin (1 equivalent) in anhydrous pyridine.
-
Add acetic anhydride (1.2 equivalents) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield betulin-28-acetate.
Protocol 2: Esterification of Betulin-28-acetate with Caffeic Acid
-
To a solution of caffeic acid (1.5 equivalents) in anhydrous DCM, add DCC (1.5 equivalents) and DMAP (0.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of betulin-28-acetate (1 equivalent) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 24-48 hours, monitoring by TLC.
-
After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.
-
The crude product, protected betulin-3-caffeate-28-acetate, can be used in the next step without further purification.
Protocol 3: Deprotection of the C-28 Acyl Group
-
Dissolve the crude protected betulin-3-caffeate-28-acetate in a mixture of methanol and DCM.
-
Add potassium carbonate (3 equivalents) to the solution.
-
Stir the mixture at room temperature for 6-8 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
Protocol 4: Purification of Betulin-3-caffeate
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the pure betulin-3-caffeate, identified by TLC.
-
Evaporate the solvent to obtain pure betulin-3-caffeate as a solid.
Data Presentation
Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Betulin | C30H50O2 | 442.72 | White crystalline solid |
| Betulin-3-caffeate | C39H56O5 | 604.86 | Solid |
NMR Data for Betulin-3-caffeate
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for betulin-3-caffeate.[1][2][3]
¹H NMR (400 MHz, CDCl₃) [1][3]
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 4.61 | m |
| H-29a | 4.69 | br s |
| H-29b | 4.59 | br s |
| H-28 | 3.81, 3.34 | d, d (ABq) |
| Caffeoyl H-7' | 7.61 | d |
| Caffeoyl H-8' | 6.31 | d |
| Caffeoyl H-2' | 7.06 | br s |
| Caffeoyl H-5' | 6.87 | d |
| Caffeoyl H-6' | 6.96 | br d |
¹³C NMR (100 MHz, CDCl₃) [2]
| Carbon | Chemical Shift (δ, ppm) |
| C-3 | 81.0 |
| C-28 | 60.5 |
| C-20 | 150.5 |
| C-29 | 109.7 |
| Caffeoyl C-9' (C=O) | 167.5 |
| Caffeoyl C-7' | 144.4 |
| Caffeoyl C-8' | 115.8 |
| Caffeoyl C-1' | 127.1 |
| Caffeoyl C-2' | 114.3 |
| Caffeoyl C-3' | 143.8 |
| Caffeoyl C-4' | 146.2 |
| Caffeoyl C-5' | 115.3 |
| Caffeoyl C-6' | 122.1 |
Potential Biological Signaling Pathways
Betulin and caffeic acid individually exhibit significant anti-inflammatory and antioxidant activities. It is hypothesized that betulin-3-caffeate will modulate similar pathways. The diagram below illustrates a potential mechanism of action.
Caption: Potential signaling pathways modulated by Betulin-3-caffeate.
Disclaimer: This protocol is intended for research purposes only and should be performed by qualified individuals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The biological activities and signaling pathways are based on the known effects of the parent compounds and require further experimental validation for betulin-3-caffeate.
References
Application Note: High-Performance Liquid Chromatography for the Analysis of Betulin Caffeate
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. mdpi.com [mdpi.com]
- 3. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of betulin and betulinic acid in white birch bark using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [RP-HPLC determination of betulinic acid in Callicarpa macrophylla] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of Betulin Caffeate using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Betulin (B1666924) caffeate is a naturally occurring triterpenoid (B12794562) derivative with potential pharmacological activities. Its purification from complex plant extracts is a critical step for further biological and chemical investigations. Column chromatography is a widely employed and effective technique for the isolation of betulin caffeate. This document provides detailed application notes and protocols for the purification of this compound, focusing on practical experimental procedures and data presentation.
Data Presentation
Table 1: Summary of Chromatographic Parameters for this compound Purification
| Parameter | Description | Reference |
| Stationary Phase | Silica (B1680970) gel (TLC grade, Kiselgel 60g) | [1] |
| Column Dimensions | 50.0 cm length x 5.0 cm diameter (packed to 43 cm height) | [1] |
| Mobile Phase | Gradient elution with Petroleum Ether, Ethyl Acetate (B1210297), and Methanol (B129727) | [1] |
| Elution Gradient | Increasing polarity by gradually increasing the proportion of ethyl acetate in petroleum ether, followed by ethyl acetate and methanol mixtures. | [1] |
| Sample Preparation | Crude extract dissolved in a suitable solvent (e.g., chloroform) and mixed with silica gel for dry loading. | [1][2] |
| Fraction Collection | 100 mL fractions | [1] |
| Fraction Analysis | Thin Layer Chromatography (TLC) with UV detection and vanillin-H₂SO₄ spray reagent. | [1] |
| Detection | Betulin-3-caffeate appears as a purple spot on the TLC plate after spraying with vanillin-sulfuric acid and heating. | [1] |
Table 2: Purity and Yield Data for Purified this compound
| Parameter | Value | Method | Reference |
| Purity | >99% | Recrystallization after HPLC separation | [3] |
| Physical State | Needle-shaped crystals | Crystallization | [1] |
| Solubility | Soluble in petroleum ether, methanol, and chloroform (B151607). Also soluble in Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | Solubility tests | [1][4] |
Experimental Protocols
Preparation of the Crude Extract
A detailed protocol for the initial plant extraction is beyond the scope of this document. It is assumed that a crude extract containing this compound has been obtained, for instance, through chloroform extraction of the plant material (e.g., stem bark of Barringtonia acutangula)[1].
Column Chromatography Protocol
This protocol is based on the methods described for the isolation of betulin-3-caffeate and other triterpenoids[1][2][5].
Materials:
-
Crude plant extract containing this compound
-
Silica gel (for column chromatography, e.g., 60-120 mesh)
-
Petroleum ether (or hexane)
-
Ethyl acetate
-
Methanol
-
Chloroform
-
Glass chromatography column (e.g., 50 cm x 5 cm)
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes or flasks
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
Vanillin-sulfuric acid spray reagent (Preparation: 1 g vanillin (B372448) in 100 mL concentrated H₂SO₄)
-
UV lamp (254 nm and 366 nm)
-
Rotary evaporator
Procedure:
-
Column Packing (Slurry Method):
-
Securely plug the bottom of the chromatography column with a small piece of cotton or glass wool.
-
Add a thin layer of sand (approx. 1-2 cm) on top of the plug to create an even base[6].
-
In a separate beaker, prepare a slurry of silica gel in petroleum ether. The consistency should be pourable but not too dilute.
-
Carefully pour the slurry into the column. Open the stopcock to allow the solvent to drain, which helps in uniform packing.
-
Gently tap the sides of the column to dislodge any air bubbles and ensure a tightly packed, homogenous stationary phase[6].
-
Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed from disturbance during sample and solvent addition.
-
Continuously elute the column with petroleum ether, ensuring the solvent level never drops below the top of the sand layer to prevent the column from running dry.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude extract (e.g., 8 g) in a minimal amount of chloroform[1].
-
Add a small amount of silica gel (e.g., 10-15 g) to the dissolved extract and mix thoroughly to form a free-flowing powder after evaporating the solvent under reduced pressure.
-
Carefully add the dried silica-extract mixture onto the top of the packed column.
-
-
Elution:
-
Begin the elution with 100% petroleum ether.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the petroleum ether. A suggested gradient could be:
-
100% Petroleum Ether
-
98:2 Petroleum Ether:Ethyl Acetate
-
95:5 Petroleum Ether:Ethyl Acetate
-
90:10 Petroleum Ether:Ethyl Acetate
-
80:20 Petroleum Ether:Ethyl Acetate
-
50:50 Petroleum Ether:Ethyl Acetate
-
100% Ethyl Acetate
-
95:5 Ethyl Acetate:Methanol
-
-
The exact gradient should be optimized based on the separation observed on TLC.
-
-
Fraction Collection and Analysis:
-
Collect eluting fractions of a consistent volume (e.g., 100 mL)[1].
-
Monitor the separation by spotting a small amount of each fraction on a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., petroleum ether:ethyl acetate, 8:2 or 9:1).
-
Visualize the spots under a UV lamp and then by spraying with vanillin-sulfuric acid reagent followed by gentle heating. This compound will appear as a purple spot[1].
-
Pool the fractions that contain the pure compound based on the TLC analysis.
-
-
Isolation and Purification:
-
Combine the pure fractions and evaporate the solvent using a rotary evaporator.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., chloroform-methanol) to obtain high-purity this compound crystals[3].
-
Mandatory Visualization
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Potential Signaling Pathway Modulation by Related Triterpenoids
While specific signaling pathways for this compound are not yet fully elucidated, studies on the structurally related compound, betulin, suggest potential interactions with key cellular pathways involved in neuroprotection and antioxidant response[7][8].
Caption: Potential signaling pathway modulated by betulin.
References
- 1. bioresearchcommunications.com [bioresearchcommunications.com]
- 2. phytojournal.com [phytojournal.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS:89130-86-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Betulin ameliorates neuronal apoptosis and oxidative injury via DJ-1/Akt/Nrf2 signaling pathway after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Anticancer Activity of Betulin Caffeate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of standard cell culture assays to evaluate the anticancer properties of Betulin (B1666924) Caffeate. Detailed protocols for key experiments are provided, along with expected outcomes based on studies of structurally related compounds, Betulin and Betulinic Acid. The information herein serves as a guide for investigating the cytotoxic and mechanistic effects of Betulin Caffeate on cancer cell lines.
Overview of Anticancer Activity Assessment
The evaluation of a potential anticancer compound like this compound involves a multi-faceted approach using various in vitro cell-based assays. These assays are designed to quantify the cytotoxic effects, understand the mechanism of cell death, and elucidate the molecular pathways targeted by the compound. The primary assays include:
-
Cell Viability and Cytotoxicity Assays (e.g., MTT): To determine the concentration-dependent inhibitory effect of the compound on cancer cell proliferation and calculate the half-maximal inhibitory concentration (IC50).
-
Apoptosis Assays (e.g., Annexin V-FITC/PI Staining): To identify and quantify the induction of programmed cell death (apoptosis) as a mechanism of the compound's anticancer activity.
-
Cell Cycle Analysis (e.g., Propidium (B1200493) Iodide Staining): To investigate the compound's impact on the progression of the cell cycle and identify any cell cycle arrest at specific phases.
-
Western Blot Analysis: To examine the effect of the compound on the expression and activation of key proteins involved in apoptosis and other relevant signaling pathways.
Data Presentation: Summary of Expected Quantitative Data
While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize representative data from studies on the closely related compounds, Betulin and Betulinic Acid. This data provides a benchmark for the anticipated outcomes of similar assays performed with this compound.
Table 1: IC50 Values of Betulin and Betulinic Acid in Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Betulin | A549 | Lung Adenocarcinoma | 15.51 | Not Specified |
| MV4-11 | Leukemia | 18.16 | Not Specified | |
| PC-3 | Prostate Carcinoma | 32.46 | Not Specified | |
| MCF-7 | Breast Cancer | 38.82 | Not Specified | |
| Betulinic Acid | A2780 | Ovarian Carcinoma | 44.47 | 24 |
| HCT116 | Colorectal Carcinoma | 9.032 | 24 | |
| SW480 | Colorectal Carcinoma | 18.1 | 24 | |
| HeLa | Cervical Cancer | 66.75 | 24 | |
| U937 | Myeloid Leukemia | Not Specified | 48 |
Data compiled from multiple sources. Actual IC50 values can vary based on experimental conditions.
Table 2: Apoptosis Induction by Betulinic Acid
| Cancer Cell Line | Compound Concentration (µM) | Incubation Time (h) | Percentage of Apoptotic Cells (Early + Late) |
| A2780 | 25 | 24 | 21.63% |
| 50 | 24 | 40.46% | |
| HCT116 | 1.25 | 24 | 19.6% |
| 2.5 | 24 | 15.4% | |
| 5 | 24 | 27.65% | |
| SW480 | 2.5 | 24 | 36.1% |
| 5 | 24 | 66.6% | |
| HeLa | 30 | 12 | 9.53% |
| 30 | 24 | 13.10% | |
| 30 | 36 | 18.97% | |
| 30 | 48 | 25.38% |
Data compiled from multiple sources.[1][2][3] Percentages can vary between experiments.
Table 3: Cell Cycle Analysis of Cancer Cells Treated with Betulinic Acid
| Cancer Cell Line | Compound Concentration (µM) | Incubation Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Jurkat | 20 | 24 | Increased | Decreased | Not Specified |
| 60 | 24 | 58.84% | 35.82% | Not Specified | |
| 100 | 24 | Increased | Decreased | Not Specified | |
| U937 | Various | 48 | Not Specified | Not Specified | Increased |
| HeLa | 30 | Not Specified | Increased | Not Specified | Not Specified |
Data compiled from multiple sources.[2][4][5] Specific percentages can vary.
Experimental Protocols
Cell Viability and Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method to assess cell viability.[6] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan (B1609692) product.[7] The amount of formazan produced is directly proportional to the number of viable cells.[6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC.[4] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[8]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Treated and untreated cells
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide Staining
This method uses the fluorescent nucleic acid dye propidium iodide (PI) to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1][9]
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest approximately 1 x 10^6 cells.
-
Washing: Wash the cells twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.[2]
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes, discard the supernatant, and wash twice with PBS.[1]
-
RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes to ensure only DNA is stained.[2]
-
PI Staining: Add 400 µL of PI staining solution and incubate at room temperature for 5-10 minutes in the dark.[1]
-
Analysis: Analyze the samples by flow cytometry, collecting at least 10,000 events.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of this compound on the expression of proteins involved in apoptosis and other signaling pathways.[10][11]
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, PARP, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in lysis buffer on ice.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[10]
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: General experimental workflow for assessing the anticancer activity of this compound.
Intrinsic Apoptosis Signaling Pathway
Caption: Proposed intrinsic apoptosis signaling pathway activated by this compound.
PI3K/Akt and MAPK Signaling Pathways
Caption: Inhibition of pro-survival PI3K/Akt and MAPK signaling pathways by this compound.
References
- 1. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betulin Sulfonamides as Carbonic Anhydrase Inhibitors and Anticancer Agents in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Betulinic Acid Restricts Human Bladder Cancer Cell Proliferation In Vitro by Inducing Caspase-Dependent Cell Death and Cell Cycle Arrest, and Decreasing Metastatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betulinic acid induces autophagy-dependent apoptosis via Bmi-1/ROS/AMPK-mTOR-ULK1 axis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of betulinic acid on proliferation and apoptosis in Jurkat cells and its in vitro mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of Betulinic Acid and Betulin in Canine Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Synthesis and cytotoxicity evaluation of functionalized betulin deriva" by Amardeep Patel [rdw.rowan.edu]
- 9. The anti-cancer effect of betulinic acid in u937 human leukemia cells is mediated through ROS-dependent cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypoxia increases the apoptotic response to betulinic acid and betulin in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Betulin Caffeate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the assessment of the anti-inflammatory activity of betulin (B1666924) caffeate derivatives. This document includes detailed experimental protocols for key in vitro assays, a summary of expected quantitative data for related compounds, and visualizations of the experimental workflow and relevant signaling pathways.
Introduction
Betulin, a pentacyclic triterpenoid (B12794562) found abundantly in the bark of birch trees, and its derivatives have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory properties.[1] Betulin caffeate, an ester of betulin and caffeic acid, is a promising candidate for anti-inflammatory drug development, combining the structural features of two well-known bioactive molecules. The assessment of its anti-inflammatory potential involves a series of in vitro assays designed to measure its effects on key inflammatory mediators and signaling pathways.
Data Presentation: Anti-inflammatory Activity of Betulin and Related Derivatives
While specific quantitative data for the anti-inflammatory activity of a wide range of this compound derivatives are not extensively available in public literature, the following table summarizes the reported activities of the parent compounds, betulin and betulinic acid, and other relevant derivatives. This data provides a valuable benchmark for evaluating the potential efficacy of novel this compound derivatives.
| Compound/Derivative | Assay | Cell Line | Key Findings | IC50/Concentration | Reference |
| Betulinic Acid | Nitric Oxide (NO) Production | RAW 264.7 macrophages | Decreased NO and COX-2 levels. | Not specified | [2] |
| Betulinic Acid | Prostaglandin E2 (PGE2) Production | Human osteoarthritis chondrocytes | Inhibited IL-1β-induced PGE2 and NO production. | Not specified | [2] |
| Betulinic Acid | IL-6 Production | Peritoneal macrophages | Inhibited IL-6 and TNF production, increased IL-10. | Not specified | [2] |
| Betulin-Lysine Ester (Bet-Lys) | COX-2 Activity | Enzymatic Assay | Reduced COX-2 activity to a higher degree than dexamethasone. | Not specified | [3][4] |
| Betulin & Betulinic Acid | IL-6 Secretion | Murine Macrophages (P388D1) | More potent in reducing IL-6 secretion than dexamethasone. | 0.5 µM | [4][5] |
| Betulin Derivative (Compound 9) | IL-6 & MCP-1 Expression | Not specified | Suppressed the expression of IL-6 and MCP-1. | Not specified | [6] |
| Betulin Derivative (Compound 9) | Nitric Oxide (NO) Production | Not specified | Inhibited nitric oxide (NO) production. | Not specified | [6] |
| Betulin Derivative (Ester chloride 2c) | COX-2 Expression | Not specified | More powerful inhibitor of COX-2 than dexamethasone. | 100 µM | [7] |
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the anti-inflammatory activity of this compound derivatives are provided below.
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line is a standard model for in vitro inflammation studies.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂. Cells should be subcultured every 2-3 days to maintain logarithmic growth.
In Vitro Anti-inflammatory Activity Assessment Workflow
Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Materials:
-
RAW 264.7 cells
-
96-well culture plates
-
This compound derivatives (dissolved in DMSO, final DMSO concentration <0.1%)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound derivatives for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve generated with sodium nitrite.
-
Protocol: Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol assesses the effect of the derivatives on the production of Prostaglandin E2 (PGE2), a major product of COX-2 activity.
-
Materials:
-
RAW 264.7 cells
-
24-well culture plates
-
This compound derivatives
-
LPS
-
PGE2 ELISA kit
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with different concentrations of this compound derivatives for 1-2 hours.
-
Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Protocol: Pro-inflammatory Cytokine (IL-6 and TNF-α) Measurement (ELISA)
This protocol measures the levels of key pro-inflammatory cytokines in the cell culture supernatant.
-
Materials:
-
RAW 264.7 cells
-
24-well culture plates
-
This compound derivatives
-
LPS
-
ELISA kits for mouse IL-6 and TNF-α
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of IL-6 and TNF-α in the supernatant using their respective commercial ELISA kits, following the manufacturer's protocols.
-
Signaling Pathways in Inflammation
The anti-inflammatory effects of many natural products, including derivatives of betulin, are mediated through the modulation of key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of genes involved in inflammation and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for COX-2, iNOS, TNF-α, and IL-6.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in the inflammatory response. It consists of a series of protein kinases that are sequentially activated. The main MAPK subfamilies are ERK, JNK, and p38. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes.
By employing the protocols and understanding the molecular pathways outlined in these application notes, researchers can effectively assess and characterize the anti-inflammatory properties of novel this compound derivatives, paving the way for the development of new therapeutic agents.
References
- 1. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Betulin Derivatives Effectively Suppress Inflammation in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel betulin derivatives inhibit IFN-γ and modulates COX-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Drug Delivery Systems for Betulin Caffeate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulin caffeate, a derivative of the naturally occurring triterpenoid (B12794562) betulin, has garnered significant interest for its potential therapeutic applications, including anticancer and anti-inflammatory activities. However, its clinical translation is hampered by poor aqueous solubility and low bioavailability.[1] This document provides detailed application notes and experimental protocols for the development and characterization of various drug delivery systems—nanoparticles, liposomes, and micelles—to enhance the delivery of this compound. Due to the limited availability of specific physicochemical and biological data for this compound, data for the closely related and well-studied compounds, Betulin and Betulinic acid, are provided as a reference. Researchers should consider these as estimates and perform specific characterization for this compound.
Physicochemical Properties of this compound and Related Compounds
A thorough understanding of the physicochemical properties of a drug is crucial for designing an effective delivery system.
| Property | This compound | Betulin (Analogue) | Betulinic Acid (Analogue) |
| Molecular Formula | C₃₉H₅₆O₅[2] | C₃₀H₅₀O₂[3] | C₃₀H₄₈O₃ |
| Molecular Weight ( g/mol ) | 604.9[2] | 442.7 | 456.7 |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4] | Practically insoluble in water.[5] Soluble in ethanol (B145695), DMSO.[6] | Sparingly soluble in aqueous buffers. Soluble in ethanol (0.5 mg/ml), DMSO (20 mg/ml), and dimethylformamide (15 mg/ml).[7] |
| LogP (Octanol/Water) | Not available | 5.34 - 6.17[6] | ~6.0 |
Note: The data for Betulin and Betulinic acid are provided as approximations for this compound. Experimental determination of these properties for this compound is highly recommended.
Section 1: Nanoparticle Drug Delivery Systems
Nanoparticles can protect the encapsulated drug from degradation and improve its pharmacokinetic profile. The antisolvent precipitation method is a straightforward approach for producing nanoparticles of hydrophobic drugs like this compound.
Experimental Protocol: Preparation of this compound Nanoparticles by Antisolvent Precipitation
This protocol is adapted from methods used for Betulin and other hydrophobic compounds.[8][9]
1. Materials:
- This compound
- Solvent: Ethanol (99.5%)
- Antisolvent: Deionized water
- Stabilizer (optional): Poloxamer 188, Polyvinyl alcohol (PVA)
- Magnetic stirrer
- Syringe pump
2. Procedure:
- Preparation of Solvent Phase: Dissolve this compound in ethanol to a concentration of 1-10 mg/mL. Ensure complete dissolution.
- Preparation of Antisolvent Phase: Prepare an aqueous solution of the stabilizer (e.g., 0.5% w/v Poloxamer 188).
- Precipitation: Place the antisolvent phase on a magnetic stirrer at a constant stirring speed (e.g., 500-1000 rpm). Using a syringe pump, add the solvent phase dropwise into the antisolvent phase at a controlled flow rate (e.g., 0.5-2 mL/min). The volume ratio of solvent to antisolvent can be varied (e.g., 1:5 to 1:20).
- Nanoparticle Formation: Nanoparticles will form spontaneously as the solvent diffuses into the antisolvent, leading to the precipitation of the poorly soluble drug.
- Solvent Removal and Nanoparticle Collection: Stir the resulting nanoparticle suspension at room temperature for several hours to allow for the evaporation of the organic solvent. The nanoparticles can then be collected by centrifugation (e.g., 15,000 rpm for 30 minutes) and washed with deionized water to remove any residual solvent and free drug.
- Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose) and then freeze-dried.
Workflow for Nanoparticle Preparation and Characterization
Caption: Workflow for this compound Nanoparticle Formulation and Characterization.
Characterization of this compound Nanoparticles
| Parameter | Method | Typical Expected Results (based on Betulin/Betulinic Acid) |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 100 - 300 nm, PDI < 0.3[8] |
| Zeta Potential | DLS with ZetaSizer | -20 to -30 mV (indicates good stability) |
| Drug Loading (DL) % | HPLC/UV-Vis Spectroscopy | 5 - 15% |
| Encapsulation Efficiency (EE) % | HPLC/UV-Vis Spectroscopy | 70 - 90% |
Protocol for Drug Loading & Encapsulation Efficiency:
-
Quantify total drug (W_total): This is the initial amount of this compound used for nanoparticle preparation.
-
Quantify free drug (W_free): After centrifugation, collect the supernatant and measure the concentration of unencapsulated this compound using a validated HPLC or UV-Vis method.
-
Calculate DL% and EE%:
-
EE (%) = (W_total - W_free) / W_total * 100
-
DL (%) = (W_total - W_free) / (Weight of Nanoparticles) * 100
-
Section 2: Liposomal Drug Delivery Systems
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For a hydrophobic compound like this compound, it will primarily be entrapped within the lipid bilayer.[10]
Experimental Protocol: Preparation of this compound Liposomes by Thin-Film Hydration
This protocol is a standard method for liposome (B1194612) preparation.[11][12][13]
1. Materials:
- This compound
- Phospholipid (e.g., Soy Phosphatidylcholine - SPC, or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)
- Cholesterol
- Organic Solvent: Chloroform or a mixture of Chloroform:Methanol (2:1 v/v)
- Aqueous Phase: Phosphate Buffered Saline (PBS) pH 7.4
- Rotary evaporator
- Bath sonicator or extruder
2. Procedure:
- Lipid Dissolution: Dissolve the phospholipid, cholesterol (e.g., in a 2:1 molar ratio), and this compound in the organic solvent in a round-bottom flask.
- Thin Film Formation: Attach the flask to a rotary evaporator and rotate it in a water bath (temperature should be above the lipid transition temperature). Apply a vacuum to evaporate the organic solvent, leaving a thin, uniform lipid film on the inner surface of the flask.
- Film Drying: Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
- Hydration: Add the aqueous phase (PBS) to the flask. The temperature of the PBS should also be above the lipid transition temperature. Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
- Size Reduction: To obtain smaller, more uniform liposomes (small unilamellar vesicles - SUVs), sonicate the MLV suspension in a bath sonicator or pass it through an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).
- Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.
Workflow for Liposome Preparation and Characterization
Caption: Workflow for this compound Liposome Formulation and Characterization.
Characterization of this compound Liposomes
| Parameter | Method | Typical Expected Results (based on Betulinic Acid) |
| Vesicle Size & PDI | Dynamic Light Scattering (DLS) | 80 - 200 nm, PDI < 0.2 |
| Zeta Potential | DLS with ZetaSizer | -15 to -30 mV |
| Encapsulation Efficiency (EE) % | HPLC/UV-Vis Spectroscopy | 60 - 85%[14] |
Section 3: Micellar Drug Delivery Systems
Polymeric micelles are self-assembling nanosized core-shell structures that can solubilize hydrophobic drugs like this compound in their core.
Experimental Protocol: Preparation of this compound Micelles by Solvent Evaporation
This is a common method for preparing drug-loaded polymeric micelles.[15][16]
1. Materials:
- This compound
- Amphiphilic block copolymer (e.g., Pluronic F127, D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) - TPGS)
- Organic Solvent: Acetone or Ethanol
- Aqueous Phase: Deionized water or PBS
- Magnetic stirrer
2. Procedure:
- Dissolution: Dissolve both the amphiphilic block copolymer and this compound in the organic solvent.
- Addition to Aqueous Phase: Add the organic solution dropwise to the aqueous phase while stirring vigorously.
- Solvent Evaporation: Continue stirring the solution, typically overnight at room temperature in a fume hood, to allow for the complete evaporation of the organic solvent.
- Micelle Formation: As the organic solvent evaporates, the hydrophobic blocks of the copolymer will aggregate to form the core of the micelles, entrapping the this compound.
- Filtration: Filter the resulting micellar solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates.
Characterization of this compound Micelles
| Parameter | Method | Typical Expected Results |
| Micelle Size & PDI | Dynamic Light Scattering (DLS) | 20 - 100 nm, PDI < 0.3 |
| Zeta Potential | DLS with ZetaSizer | Near neutral or slightly negative |
| Drug Loading (DL) % | HPLC/UV-Vis Spectroscopy | 5 - 20% |
| Encapsulation Efficiency (EE) % | HPLC/UV-Vis Spectroscopy | 70 - 95% |
Section 4: In Vitro Efficacy Assessment
Once the drug delivery systems are formulated and characterized, their therapeutic efficacy needs to be evaluated in vitro.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18]
1. Materials:
- Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
- Complete cell culture medium
- 96-well plates
- This compound-loaded formulations and free this compound
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader
2. Procedure:
- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of free this compound and this compound-loaded formulations. Include untreated cells as a control.
- Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
- MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
- Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
Expected IC₅₀ Values (based on Betulinic Acid): IC₅₀ values for Betulinic acid against various cancer cell lines typically range from 2 to 20 µM.[19] Similar ranges may be expected for this compound.
Experimental Protocol: Western Blot for Apoptosis Markers
Western blotting can be used to detect changes in the expression of proteins involved in apoptosis.[20]
1. Materials:
- Cancer cells treated with this compound formulations
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
- HRP-conjugated secondary antibodies
- ECL substrate and imaging system
2. Procedure:
- Protein Extraction: Lyse the treated and control cells with RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
- SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Add the ECL substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities and normalize to the loading control (β-actin). An increase in the Bax/Bcl-2 ratio and the levels of cleaved Caspase-3 and cleaved PARP are indicative of apoptosis induction.
Section 5: Signaling Pathway Diagrams
Betulin and its derivatives have been shown to exert their anticancer and anti-inflammatory effects by modulating several key signaling pathways.
Apoptosis Signaling Pathway
Caption: this compound induces apoptosis via the intrinsic and extrinsic pathways.
NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB signaling pathway.[18][21]
PI3K/Akt Signaling Pathway
Caption: this compound inhibits the PI3K/Akt signaling pathway.[13][22][23]
References
- 1. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betulin-3-Caffeate | C39H56O5 | CID 10153267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Betulin | C30H50O2 | CID 72326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS:89130-86-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. Polymeric Micelles for Delivery of Poorly Soluble Drugs: Preparation and Anticancer Activity In Vitro of Paclitaxel Incorporated into Mixed Micelles Based on Poly(ethylene Glycol)-Lipid Conjugate and Positively Charged Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Betulinic acid as new activator of NF-kappaB: molecular mechanisms and implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. mdpi.com [mdpi.com]
- 17. Betulin-3-acetate | CAS#:27570-20-3 | Chemsrc [chemsrc.com]
- 18. researchgate.net [researchgate.net]
- 19. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Betulinic acid induces autophagy-dependent apoptosis via Bmi-1/ROS/AMPK-mTOR-ULK1 axis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Betulin, an Anti-Inflammatory Triterpenoid Compound, Regulates MUC5AC Mucin Gene Expression through NF-kB Signaling in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. urologyresearchandpractice.org [urologyresearchandpractice.org]
Synthesis of Novel Betulin Caffeate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel betulin (B1666924) caffeate derivatives. Betulin, a naturally abundant pentacyclic triterpene from birch bark, and its derivatives are of significant interest in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. Caffeic acid, a well-known antioxidant, can be esterified with betulin to create hybrid molecules with potentially enhanced therapeutic effects.
Application Notes
Betulin's structure, with primary and secondary hydroxyl groups at positions C-28 and C-3 respectively, allows for selective chemical modifications. The synthesis of betulin caffeate derivatives primarily involves the esterification of the C-3 hydroxyl group with caffeic acid. Direct esterification can be challenging due to the different reactivity of the hydroxyl groups. Therefore, a common strategy involves a multi-step synthesis that includes protection of the more reactive C-28 primary hydroxyl group, followed by esterification at C-3, and subsequent deprotection.
Alternatively, direct selective esterification at the C-3 position can be achieved under carefully controlled conditions. The choice of coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP), is crucial for achieving good yields.[1][2]
The synthesized derivatives can be purified using chromatographic techniques like column chromatography and characterized by spectroscopic methods including NMR (¹H and ¹³C), IR, and mass spectrometry.
The biological evaluation of these novel compounds is critical. In vitro cytotoxicity assays against various cancer cell lines are commonly performed to determine their anticancer potential, with IC50 values providing a quantitative measure of their potency.[3][4][5][6] Mechanistic studies often investigate the induction of apoptosis and the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[7][8][9]
Data Presentation
The following tables summarize the cytotoxic activity of betulin and some of its derivatives against a panel of human cancer cell lines.
Table 1: In Vitro Cytotoxicity of Betulin and Betulinic Acid
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Betulin | EPG85-257P | Gastric Carcinoma | 18.74 | [4] |
| Betulin | EPP85-181P | Pancreatic Carcinoma | 26.5 | [4] |
| Betulin | CL-1 | Canine T-cell Lymphoma | 27 | [5] |
| Betulin | CLBL-1 | Canine B-cell Lymphoma | 28.9 | [5] |
| Betulin | D-17 | Canine Osteosarcoma | 22.73 | [5] |
| Betulinic Acid | EPG85-257P | Gastric Carcinoma | 6.16 | [4] |
| Betulinic Acid | EPP85-181P | Pancreatic Carcinoma | 7.96 | [4] |
| Betulinic Acid | CL-1 | Canine T-cell Lymphoma | 23.50 | [5] |
| Betulinic Acid | CLBL-1 | Canine B-cell Lymphoma | 18.2 | [5] |
| Betulinic Acid | D-17 | Canine Osteosarcoma | 18.59 | [5] |
Table 2: In Vitro Cytotoxicity of Betulin Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Betulin | MV4-11 | Leukemia | 18.16 | [6] |
| Betulin | A549 | Lung | 15.51 | [6] |
| Betulin | PC-3 | Prostate | 32.46 | [6] |
| Betulin | MCF-7 | Breast | 38.82 | [6] |
| Betulin Nitrate Ester Derivative | MCF-7 | Breast | >500 | [3] |
| Betulin Nitrate Ester Derivative | HepG-2 | Liver | >500 | [3] |
| Betulin Nitrate Ester Derivative | HT-29 | Colon | >500 | [3] |
Experimental Protocols
Protocol 1: Multi-step Synthesis of Betulin-3-caffeate
This protocol describes a four-step synthesis to selectively obtain betulin-3-caffeate.
Step 1: Acetylation of Betulin (Protection of C-3 and C-28 hydroxyls) [10]
-
Dissolve betulin in dry pyridine.
-
Add acetic anhydride (B1165640) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the resulting 3,28-di-O-acetylbetulin by column chromatography on silica (B1680970) gel.
Step 2: Selective Deacetylation at C-28 [10]
-
Dissolve 3,28-di-O-acetylbetulin in dry isopropyl alcohol.
-
Add titanium(IV) isopropoxide.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the resulting 3-O-acetylbetulin by column chromatography.
Step 3: Esterification with Caffeic Acid
-
Dissolve 3-O-acetylbetulin and caffeic acid in a mixture of dry dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF).[11]
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[11]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield 3-O-acetyl-28-O-caffeoylbetulin.
Step 4: Deacetylation at C-3 (Deprotection) [1]
-
Dissolve the product from Step 3 in a mixture of tetrahydrofuran, methanol, and water.
-
Add sodium hydroxide (B78521) and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, betulin-3-caffeate, by column chromatography.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of synthesized derivatives on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Visualizations
Caption: Synthetic and biological evaluation workflow for novel this compound derivatives.
Caption: Proposed modulation of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of Betulinic Acid and Betulin in Canine Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urologyresearchandpractice.org [urologyresearchandpractice.org]
- 9. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Novel Betulin Derivatives Containing Thio-/Semicarbazone Moieties as Apoptotic Inducers through Mitochindria-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In Vitro Experimental Models for Studying Betulin Caffeate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulin (B1666924) caffeate, a naturally occurring triterpenoid (B12794562) ester, is a promising compound for drug discovery due to its potential therapeutic activities. Structurally related to betulin and betulinic acid, betulin caffeate is anticipated to possess a range of biological effects, including anticancer, anti-inflammatory, and antioxidant properties. This document provides detailed application notes and protocols for in vitro experimental models to investigate the bioactivities of this compound. The methodologies described are based on established assays and studies conducted on the closely related compounds, betulin and betulinic acid, providing a robust framework for evaluating the therapeutic potential of this compound.
Data Presentation: Quantitative Analysis of Bioactivity
The following tables summarize key quantitative data for this compound and its related compounds, providing a comparative overview of their potency.
Table 1: Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Assay | IC50 | Citation |
| Betulin-3-caffeate | SK-MEL-2 (Human melanoma) | SRB | 2.9 µM | [1] |
| Betulin | A549 (Human lung carcinoma) | MTT | 15.51 µM | [2] |
| MV4-11 (Human leukemia) | MTT | 18.16 µM | [2] | |
| PC-3 (Human prostate cancer) | MTT | 32.46 µM | [2] | |
| MCF-7 (Human breast cancer) | MTT | 38.82 µM | [2] | |
| NIH/3T3 (Mouse fibroblast) | MTT | 31.79 µM | [2] | |
| Betulinic Acid | Various Cancer Cell Lines | MTT | 2 - 15 µg/mL |
IC50: Half-maximal inhibitory concentration. The concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Antioxidant Activity of this compound and Related Compounds
| Compound/Extract | Assay | Activity | IC50/EC50 | Citation |
| Barringtonia acutangula (Methanol extract containing Betulin-3-caffeate) | DPPH Radical Scavenging | Potent | IC50: 0.15 mg/mL | [3] |
| Reducing Power | Potent | EC50: 0.11 mg/mL | [3] | |
| Betulin | DPPH Radical Scavenging | Remarkable | IC50: 23.75 µg/mL | [4] |
| ABTS Radical Scavenging | High | - | [5] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are foundational for assessing the anticancer, anti-inflammatory, and antioxidant properties of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and to determine its cytotoxic potential against various cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7, PC-3) and a normal cell line (e.g., NIH/3T3)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Prepare various concentrations of this compound in the culture medium.
-
After 24 hours, replace the medium with the prepared this compound solutions and incubate for 48-72 hours.
-
Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay evaluates the potential of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.[6][7]
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Methanol
-
Ascorbic acid (as a positive control)
-
96-well plates
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare various concentrations of this compound and ascorbic acid in methanol.
-
Add 100 µL of each concentration to the wells of a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[4]
Western Blot Analysis for Signaling Pathway Proteins (NF-κB and Nrf2)
This protocol is for detecting the expression levels of key proteins in the NF-κB and Nrf2 signaling pathways to elucidate the molecular mechanisms of this compound's action.
Materials:
-
This compound
-
Appropriate cell line (e.g., RAW 264.7 for NF-κB, HepG2 for Nrf2)
-
Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with this compound at desired concentrations for a specified time. For inflammatory studies, stimulate with an inflammatory agent like LPS.
-
Lyse the cells with lysis buffer and collect the total protein. For Nrf2 nuclear translocation, perform nuclear and cytoplasmic fractionation.[8]
-
Determine the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.[9][10]
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation, characterization and biological activities of betulin from Acacia nilotica bark - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytochemicals and botanical extracts regulate NF-κB and Nrf2/ARE reporter activities in DI TNC1 astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Betulin Alleviates the Inflammatory Response in Mouse Chondrocytes and Ameliorates Osteoarthritis via AKT/Nrf2/HO-1/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Click Chemistry Modification of Betulin Caffeate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the modification of betulin (B1666924) caffeate using click chemistry. This approach allows for the facile synthesis of novel betulin caffeate derivatives with potentially enhanced pharmacological properties.
Introduction
This compound, a naturally occurring ester of betulin and caffeic acid, exhibits a range of biological activities. However, its therapeutic potential can be further enhanced through structural modifications. Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and versatile strategy for the synthesis of complex molecular architectures from modular building blocks.[1][2][3][4] This methodology allows for the introduction of diverse functionalities onto the this compound scaffold, enabling the exploration of structure-activity relationships and the development of new therapeutic agents.[2][5]
Key Applications
The modification of this compound using click chemistry can be applied to:
-
Enhance Cytotoxic Activity: By conjugating this compound with various moieties, such as aromatic groups or other bioactive molecules, it is possible to improve its anticancer properties.[6][7]
-
Improve Bioavailability: The introduction of hydrophilic or targeting groups can enhance the solubility and cell permeability of this compound, leading to improved pharmacokinetic profiles.
-
Develop Novel Drug Conjugates: Click chemistry enables the linkage of this compound to other drugs, such as antiviral agents, to create hybrid molecules with dual or synergistic therapeutic effects.
-
Probe Biological Mechanisms: The attachment of fluorescent tags or biotin (B1667282) labels via click chemistry can facilitate the study of the mechanism of action and cellular targets of this compound derivatives.
Experimental Protocols
The following protocols describe a general workflow for the click chemistry modification of this compound. This involves the introduction of a "click handle" (an alkyne or azide (B81097) group) onto the this compound molecule, followed by the CuAAC reaction with a complementary azide or alkyne-containing molecule.
Protocol 1: Synthesis of Alkyne-Functionalized this compound
This protocol describes the introduction of a terminal alkyne group at the C-28 position of betulin-3-caffeate via esterification with propiolic acid.
Materials:
-
Betulin-3-caffeate
-
Propiolic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve betulin-3-caffeate (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add propiolic acid (1.5 equivalents), DCC (1.5 equivalents), and a catalytic amount of DMAP to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the C-28 propargyl ester of betulin-3-caffeate.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the click reaction between the alkyne-functionalized this compound and an azide-containing molecule.
Materials:
-
Alkyne-functionalized this compound (from Protocol 1)
-
Azide-containing molecule of interest (e.g., benzyl (B1604629) azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Water
-
Dichloromethane (DCM)
-
Saturated ethylenediaminetetraacetic acid (EDTA) solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the alkyne-functionalized this compound (1 equivalent) and the azide-containing molecule (1.2 equivalents) in a mixture of tert-butanol and water (1:1).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.3 equivalents).
-
Add an aqueous solution of CuSO₄·5H₂O (0.1 equivalents).
-
Stir the reaction mixture vigorously at room temperature for 6-12 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with a saturated EDTA solution to remove the copper catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting triazole-linked this compound derivative by silica gel column chromatography.
Quantitative Data
The following table summarizes the in vitro cytotoxic activity of representative betulinic acid derivatives synthesized via click chemistry against various cancer cell lines. This data highlights the potential for significant improvement in anticancer potency through such modifications.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Betulinic Acid | A549 (Lung) | >50 | [6] |
| Derivative 11c | A549 (Lung) | 5 | [6] |
| Derivative 11d | A549 (Lung) | 6 | [6] |
| Derivative 11h | A549 (Lung) | 4 | [6] |
| Betulinic Acid | HCT116 (Colon) | >50 | [6] |
| Derivative 11c | HCT116 (Colon) | 4 | [6] |
| Derivative 11d | HCT116 (Colon) | 5 | [6] |
| Derivative 11h | HCT116 (Colon) | 5 | [6] |
| Betulinic Acid | PC3 (Prostate) | >50 | [6] |
| Derivative 11c | PC3 (Prostate) | 6 | [6] |
| Derivative 11d | PC3 (Prostate) | 6 | [6] |
| Derivative 11h | PC3 (Prostate) | 6 | [6] |
| Betulinic Acid | MIA PaCa-2 (Pancreatic) | >50 | [6] |
| Derivative 11c | MIA PaCa-2 (Pancreatic) | 5 | [6] |
| Derivative 11d | MIA PaCa-2 (Pancreatic) | 4 | [6] |
| Derivative 11h | MIA PaCa-2 (Pancreatic) | 4 | [6] |
| Betulinic Acid | T47D (Breast) | >50 | [6] |
| Derivative 11c | T47D (Breast) | 4 | [6] |
| Derivative 11d | T47D (Breast) | 5 | [6] |
| Derivative 11h | T47D (Breast) | 6 | [6] |
| Betulin | MV4-11 (Leukemia) | 14 | [7] |
| Derivative 4 | MV4-11 (Leukemia) | 3.76 | [7] |
| Betulin | A549 (Lung) | >100 | [7] |
| Derivative 4 | A549 (Lung) | 24.45 | [7] |
| Betulin | MCF-7 (Breast) | 144 | [7] |
| Derivative 4 | MCF-7 (Breast) | 15.33 | [7] |
Visualizations
Experimental Workflow
Caption: Workflow for click chemistry modification of this compound.
Signaling Pathway: Betulin Derivative-Induced Apoptosis
Betulin and its derivatives have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway, often involving the PI3K/Akt and MAPK signaling pathways.[1][8][9][10]
Caption: Proposed signaling pathway for betulin derivative-induced apoptosis.
References
- 1. Synthesis, Pharmacological Properties, and Potential Molecular Mechanisms of Antitumor Activity of Betulin and Its Derivatives in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Recent Developments in the Functionalization of Betulinic Acid and Its Natural Analogues: A Route to New Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A convergent synthesis of novel alkyne-azide cycloaddition congeners of betulinic acid as potent cytotoxic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological Potential of Betulin as a Multitarget Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Susceptibility Testing of Betulin Caffeate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulin (B1666924), a naturally abundant pentacyclic triterpene found in the bark of birch trees, and its derivatives have garnered significant interest for their wide range of biological activities, including antimicrobial properties.[1][2][3] These compounds are being explored as potential scaffolds for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.[1][2][3] This document provides detailed application notes and standardized protocols for the antimicrobial susceptibility testing of betulin derivatives, with a focus on providing a framework for evaluating compounds like Betulin caffeate. While specific data for this compound is not extensively available in the reviewed literature, the methodologies outlined here for other betulin derivatives are directly applicable.
The antimicrobial activity of betulin and its derivatives has been observed against a variety of pathogenic microorganisms, including bacteria and fungi.[1][4][5] The mechanism of action is believed to involve the disruption of bacterial membranes.[1]
Data Presentation: Antimicrobial Activity of Betulin Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various betulin derivatives against a range of microbial strains as reported in the scientific literature. This data provides a comparative overview of the antimicrobial potential within this class of compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Betulin and its Derivatives against Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Betulin | Streptococcus pyogenes | 85 | [1][5] |
| Betulin Derivative | Staphylococcus aureus | 250 | [1] |
| 28-O-(N-acetylanthraniloyl)betulin | Enterococcus faecalis | 6.25 µM | [5][6] |
| 28-O-(N-acetylanthraniloyl)betulin | Staphylococcus aureus | 6.25 µM | [5][6] |
| Betulin | Streptococcus equinus ATCC33317 | 18.75 | [7] |
| Betulin | Pseudobutyrivibrio xylanivorans BAA-455 | 75 | [7] |
| Betulinic Acid | Pseudomonas aeruginosa | 128 - 512 | [8] |
| Betulinic Acid | Escherichia coli | 128 - 512 | [8] |
| Betulinic Acid | Proteus mirabilis | 128 - 512 | [8] |
| Betulinic Acid | Klebsiella pneumoniae | 128 - 512 | [8] |
Table 2: Minimum Inhibitory Concentration (MIC) of Betulin and its Derivatives against Fungal Strains
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Betulin Derivatives | Candida albicans | Noted activity | [1][4] |
| Betulin Derivatives | Candida krusei | Noted activity | [1][4] |
Experimental Protocols
Detailed methodologies for key antimicrobial susceptibility testing experiments are provided below. These protocols are based on established standards and practices for natural products.[9][10][11]
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate broth media
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of this compound (or derivative) in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (broth and solvent)
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10] Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Prepare serial two-fold dilutions of the this compound stock solution in the 96-well plate using MHB. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.
-
Controls:
-
Positive Control: A well containing a known antibiotic.
-
Negative Control: A well containing only the broth and the same concentration of the solvent used to dissolve the test compound to ensure it has no inhibitory effect.
-
Growth Control: A well containing only the broth and the bacterial inoculum.
-
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[9]
Protocol 2: Agar (B569324) Well Diffusion Assay
This method is a qualitative or semi-quantitative test to screen for antimicrobial activity.[10][11]
Materials:
-
Petri dishes with Mueller-Hinton Agar (MHA)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Stock solution of this compound (or derivative)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
Procedure:
-
Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum and streak it evenly over the entire surface of the MHA plate to create a lawn of bacteria.
-
Well Creation: Use a sterile cork borer to create wells (typically 6-8 mm in diameter) in the agar.
-
Sample Addition: Add a fixed volume (e.g., 50-100 µL) of the this compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[12][13]
Materials:
-
Results from the Broth Microdilution Assay (Protocol 1)
-
Petri dishes with appropriate agar medium (e.g., MHA)
-
Sterile micropipette and tips
Procedure:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the microtiter plate.
-
Plating: Spot-inoculate the aliquot onto a fresh agar plate.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum (i.e., no colony formation on the agar plate).[12]
Visualizations
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows for antimicrobial susceptibility testing.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Determination.
Conclusion
The protocols and data presented provide a comprehensive guide for the antimicrobial susceptibility testing of this compound and other betulin derivatives. Adherence to standardized methodologies is crucial for obtaining reliable and reproducible results, which are essential for the evaluation and development of new antimicrobial agents. While the provided data on related compounds is encouraging, further specific testing of this compound is necessary to fully elucidate its antimicrobial potential.
References
- 1. Synthesis and antimicrobial activity of new betulin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial activity of new betulin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Screening and Characterisation of Antimicrobial Properties of Semisynthetic Betulin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Evaluation of the Antimicrobial Effect of Betulin on the Rumen Microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Potential of Betulinic Acid and Investigation of the Mechanism of Action against Nuclear and Metabolic Enzymes with Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Potential of Betulinic Acid and Investigation of the Mechanism of Action against Nuclear and Metabolic Enzymes with Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Betulin Caffeate in Cosmetic Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulin (B1666924) caffeate, an ester of the pentacyclic triterpene betulin and the phenolic compound caffeic acid, is an emerging bioactive ingredient for cosmetic formulations. This document provides detailed application notes and experimental protocols to evaluate its efficacy in key areas of skin care: anti-aging, skin brightening, and anti-inflammatory applications. While direct quantitative data for betulin caffeate is still emerging, the known biological activities of its constituent parts, betulin and caffeic acid, along with data from related betulin derivatives, provide a strong scientific rationale for its use.
Overview of Bioactivities and Mechanisms of Action
This compound is postulated to exert its cosmetic benefits through a multi-target approach, primarily leveraging its antioxidant, anti-inflammatory, and collagen-modulating properties.
-
Anti-Aging: The anti-aging potential of this compound is attributed to its ability to stimulate collagen synthesis and inhibit the activity of matrix metalloproteinases (MMPs), enzymes responsible for the degradation of the extracellular matrix. This dual action helps to maintain skin elasticity and reduce the appearance of fine lines and wrinkles.
-
Skin Brightening: this compound is expected to inhibit the enzyme tyrosinase, a key regulator of melanin (B1238610) production. By modulating melanogenesis, it can help to even out skin tone and reduce hyperpigmentation.
-
Anti-inflammatory: The compound is likely to exhibit anti-inflammatory effects by modulating key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in the inflammatory response in the skin.
Quantitative Data Summary
The following tables summarize relevant quantitative data from studies on betulin, betulinic acid, and their derivatives, which can serve as a benchmark for evaluating this compound.
Table 1: Antioxidant Activity of Betulin Derivatives
| Compound | Assay | IC50 / % RSA | Reference |
| Betulin Derivative 8 | DPPH | 61.83 ± 0.004% RSA | [1] |
| Betulin Derivative 8 | ABTS | 12.79 ± 0.005% RSA | [1] |
| Pure Betulin | DPPH | 2.81 ± 0.007% RSA | [1] |
RSA: Radical Scavenging Activity
Table 2: Tyrosinase Inhibition by Betulinic Acid
| Compound | Enzyme Activity | IC50 (µM) | Reference |
| Betulinic Acid | Diphenolase | 13.93 | [2] |
| Betulinic Acid | Monophenolase | 25.66 | [2] |
Table 3: Collagen Synthesis Stimulation by Betulin Derivatives
| Compound (at 6 µM) | Increase in Collagen Synthesis (fold change vs. control) | Reference |
| Betulin-Dab-NH2 | 6.85 | [1][3] |
| Betulin | Minimal increase | [1] |
| Betulinic Acid | No significant increase | [1] |
Signaling Pathways
The cosmetic benefits of this compound are likely mediated through the modulation of key intracellular signaling pathways. The following diagrams illustrate the proposed mechanisms based on the known activities of betulin, betulinic acid, and caffeic acid.
Caption: Proposed anti-aging signaling pathway of this compound.
Caption: Proposed skin brightening signaling pathway of this compound.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Protocols
The following are detailed protocols for evaluating the cosmetic-related bioactivities of this compound.
Antioxidant Activity Assays
References
- 1. A New Betulin Derivative Stimulates the Synthesis of Collagen in Human Fibroblasts Stronger than its Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A New Betulin Derivative Stimulates the Synthesis of Collagen in Human Fibroblasts Stronger than its Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming the Low Bioavailability of Betulin Caffeate Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to the low bioavailability of betulin (B1666924) caffeate derivatives. The information is presented in a question-and-answer format to directly address challenges encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of betulin caffeate derivatives?
A1: The primary obstacles to the oral bioavailability of this compound and its derivatives are their poor aqueous solubility and high lipophilicity.[1][2] These characteristics lead to limited dissolution in gastrointestinal fluids and consequently, low absorption into the bloodstream.[3] Like many polyphenolic and triterpenoid (B12794562) compounds, this compound is considered a Biopharmaceutics Classification System (BCS) Class II or IV compound, meaning it has low solubility and variable permeability.
Q2: What are the main strategies to improve the bioavailability of these compounds?
A2: There are two main approaches to enhancing the bioavailability of this compound derivatives:
-
Chemical Modification: Synthesizing new derivatives by adding polar groups (e.g., amino acids, phosphates) to the this compound backbone can increase water solubility.[4][5] Creating hybrid molecules is another strategy that has been explored for related compounds.
-
Formulation Strategies: Incorporating this compound into advanced drug delivery systems is a common and effective approach. These include:
-
Nanoparticle-based systems: Liposomes, nanoemulsions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles can encapsulate this compound, increasing its surface area for dissolution and protecting it from degradation.[6][7][8]
-
Amorphous solid dispersions: Mixing this compound with a polymer carrier can prevent its crystallization, thereby improving its dissolution rate.
-
Micronization: Reducing the particle size of the drug powder increases the surface area available for dissolution.
-
Q3: Are there any commercially available formulations of this compound with enhanced bioavailability?
A3: Currently, there are no widely marketed pharmaceutical formulations of this compound with approved enhanced bioavailability claims. However, research-grade liposomal and other nanoparticle formulations of related compounds like betulinic acid are available from specialty suppliers, which may serve as a reference for formulation development.[9]
Q4: What in vitro models are most relevant for assessing the potential bioavailability of this compound formulations?
A4: The following in vitro models are crucial for the initial screening and characterization of your formulations:
-
Dissolution testing: Using biorelevant media (e.g., Simulated Gastric Fluid - SGF, Simulated Intestinal Fluid - SIF) is essential to predict how your formulation will behave in the gastrointestinal tract.
-
Caco-2 cell permeability assays: This cell-based model helps to predict the intestinal absorption of the compound and can indicate if it is a substrate for efflux transporters.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that can be used for high-throughput screening of passive permeability.
Section 2: Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low in vitro dissolution rate of the formulated this compound. | Inadequate formulation, precipitation of the compound, inappropriate dissolution medium. | 1. Optimize the drug-to-carrier ratio in your formulation. 2. For nanoparticle formulations, ensure uniform particle size and high encapsulation efficiency. 3. Use biorelevant dissolution media containing bile salts and phospholipids. 4. Consider adding a small percentage of a surfactant to the dissolution medium. |
| High variability in animal pharmacokinetic data. | Inconsistent dosing, formulation instability, physiological differences in animals. | 1. Ensure the formulation is homogenous and stable throughout the dosing period. 2. For oral gavage, ensure consistent administration technique. 3. Fast animals overnight before dosing to reduce variability in gastric emptying. 4. Increase the number of animals per group to improve statistical power. |
| Low Caco-2 cell permeability despite good dissolution. | The compound may be a substrate for efflux pumps (e.g., P-glycoprotein), poor passive diffusion. | 1. Perform bidirectional Caco-2 assays (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. 2. Co-administer with a known P-glycoprotein inhibitor (e.g., verapamil) to confirm efflux involvement. 3. Consider chemical modifications to the this compound structure to reduce its affinity for efflux transporters. |
| Precipitation of the compound in the dosing vehicle before administration. | The compound has reached its saturation solubility in the vehicle. | 1. Reduce the concentration of this compound in the vehicle. 2. Use a co-solvent system to improve solubility. 3. For suspensions, ensure adequate mixing immediately before each dose administration. 4. Consider formulating as a self-emulsifying drug delivery system (SEDDS).[3] |
Section 3: Data Presentation
Table 1: Solubility and Bioavailability Enhancement of Betulin and its Derivatives (Analogous Compounds)
| Compound | Formulation | Solubility Enhancement | Bioavailability Enhancement (Relative to unformulated compound) | Reference |
| Betulin | Nanoparticles (antisolvent precipitation) | 1.54-fold increase in aqueous solubility | 1.21-fold increase in rats | [10] |
| Betulinic Acid | Liposomes | - | >50% tumor growth reduction (oral administration) | [6] |
| Betulinic Acid | Nanoemulsion | - | 20-fold increase in absorption (in vivo model) | [11] |
| 28-O-succinyl betulin (analogue) | - | Significantly higher in water and other solvents | 9.49% oral bioavailability in rats | [12] |
Note: The data presented above is for analogous compounds (betulin and betulinic acid derivatives) and should be used as a reference for what may be achievable with this compound formulations.
Section 4: Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes
This protocol is a general guideline for preparing liposomes using the thin-film hydration method. Optimization will be required for your specific this compound derivative.
Materials:
-
This compound derivative
-
Phosphatidylcholine (e.g., soy or egg phosphatidylcholine)
-
Cholesterol (optional, can be omitted to increase flexibility)[6]
-
Chloroform (B151607) and Methanol (B129727) (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the this compound derivative, phosphatidylcholine, and cholesterol (if used) in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask. A common lipid-to-drug molar ratio to start with is 10:1.
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under vacuum at a temperature above the lipid transition temperature (e.g., 40-50 °C) until a thin, dry lipid film is formed on the flask wall.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid transition temperature for 1-2 hours. The final lipid concentration is typically in the range of 10-20 mg/mL.
-
To reduce the size of the multilamellar vesicles, sonicate the liposome (B1194612) suspension using a probe sonicator (in an ice bath to prevent overheating) or a bath sonicator until the suspension becomes translucent.
-
For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for 10-20 passes.
-
Store the prepared liposomal formulation at 4 °C.
Protocol 2: In Vivo Oral Bioavailability Study in Rats (General Guideline)
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Groups (n=6 per group):
-
Control: Vehicle only
-
Unformulated this compound suspension
-
Formulated this compound (e.g., liposomes, nanoemulsion)
Procedure:
-
Fast the rats overnight (12-16 hours) with free access to water.
-
Administer the respective formulations orally via gavage at a dose equivalent to, for example, 50 mg/kg of this compound.
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
Quantify the concentration of the this compound derivative in the plasma samples using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Relative bioavailability can be calculated as: (AUCformulated / AUCunformulated) x 100.
Section 5: Mandatory Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated spectrophotometric method for quantification of total triterpenes in plant matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of betulin-3-yl 2-amino-2-deoxy-β-d-glycopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Betulinic acid delivered in liposomes reduces growth of human lung and colon cancers in mice without causing systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of betulinic acid nanoemulsions stabilized by ω-3 enriched phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mcsformulas.com [mcsformulas.com]
- 10. researchgate.net [researchgate.net]
- 11. Nanoemulsions of betulinic acid stabilized with modified phosphatidylcholine increase the stability of the nanosystems and the drug's bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Optimization of reaction conditions for Betulin caffeate synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Betulin (B1666924) Caffeate. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to selectively synthesize Betulin-3-caffeate?
A1: The primary challenge lies in the differential reactivity of the two hydroxyl groups on the betulin molecule. The primary hydroxyl group at the C-28 position is significantly more reactive towards esterification than the secondary hydroxyl group at the C-3 position.[1] To achieve selective synthesis of Betulin-3-caffeate, the C-28 hydroxyl group must be protected before carrying out the esterification at the C-3 position.
Q2: What are the common protecting groups used for the C-28 hydroxyl group of betulin?
A2: Common protecting groups for the C-28 hydroxyl group include acetyl esters and silyl (B83357) ethers. For instance, selective acetylation of the C-28 hydroxyl group can be achieved using acetic anhydride.[1]
Q3: What coupling agents are effective for the esterification of betulin with caffeic acid?
A3: The esterification of betulin with caffeic acid is typically facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[2][3]
Q4: What are the typical solvents used for the synthesis of Betulin Caffeate?
A4: The synthesis is often carried out in anhydrous solvents such as pyridine (B92270) or a mixture of dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF).[1][2][3]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC). By comparing the TLC profile of the reaction mixture with that of the starting materials (betulin and caffeic acid), the formation of the product and the consumption of reactants can be tracked.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low to no product formation | 1. Incomplete activation of caffeic acid. 2. Insufficient reaction time or temperature. 3. Deactivated coupling agent (e.g., DCC exposed to moisture). 4. Steric hindrance at the C-3 position of betulin. | 1. Ensure the use of a suitable activating agent (e.g., DCC/DMAP) in appropriate molar ratios. 2. Increase the reaction time and/or temperature. A typical reaction may run for 24 hours at room temperature.[2] 3. Use freshly opened or properly stored coupling agents. 4. Consider using a less sterically hindered caffeic acid derivative if possible, or explore alternative coupling strategies. |
| Formation of multiple products (impurities) | 1. Reaction at the C-28 hydroxyl group due to incomplete protection. 2. Di-esterification at both C-3 and C-28 positions. 3. Side reactions involving the phenolic hydroxyl groups of caffeic acid. | 1. Ensure complete protection of the C-28 hydroxyl group before esterification. Monitor the protection step by TLC. 2. Use a stoichiometric amount of the protecting group for the C-28 position. 3. The phenolic hydroxyls of caffeic acid may also need to be protected prior to the coupling reaction. |
| Difficulty in purifying the final product | 1. Presence of unreacted starting materials. 2. Formation of by-products such as dicyclohexylurea (DCU) if DCC is used. 3. Similar polarities of the product and impurities. | 1. Optimize the reaction conditions to ensure complete conversion of the starting materials. 2. DCU is insoluble in many organic solvents and can often be removed by filtration. 3. Employ column chromatography with a carefully selected solvent system. Gradient elution may be necessary to achieve good separation. Recrystallization can also be an effective purification method.[4] |
| Hydrolysis of the ester product | 1. Presence of water in the reaction mixture or during workup. 2. Acidic or basic conditions during purification. | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Maintain neutral pH during the workup and purification steps. |
Experimental Protocols
Representative Synthesis of Betulin-3-caffeate
This protocol is based on the method described by Kolomitsyn et al. (2007).[2]
Materials:
-
Betulin
-
Caffeic Acid
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
4-dimethylaminopyridine (DMAP)
-
Anhydrous Pyridine
-
Anhydrous Benzene (B151609)
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of Caffeic Acid (if necessary): The phenolic hydroxyl groups of caffeic acid may require protection to prevent side reactions. This can be achieved using standard protecting group chemistry, for example, by forming silyl ethers.
-
Esterification:
-
In a round-bottom flask, dissolve betulin (1 equivalent) in anhydrous pyridine.
-
Add caffeic acid (or its protected form, 1.1 equivalents), DCC (1.2 equivalents), and a catalytic amount of DMAP.
-
The original procedure by Kolomitsyn et al. also mentions the use of benzene as a solvent.[2]
-
Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.
-
-
Workup:
-
After 24 hours, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute hydrochloric acid (e.g., 1 M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Deprotection (if necessary): If the caffeic acid was protected, deprotect the phenolic hydroxyl groups using an appropriate method (e.g., TBAF for silyl ethers).
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a suitable solvent system, such as a gradient of hexane and ethyl acetate, to isolate the pure Betulin-3-caffeate.
-
The yield for this reaction has been reported to be around 67%.[2]
-
Characterization:
The structure of the synthesized Betulin-3-caffeate can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The 1H NMR spectrum should show characteristic signals for both the betulin and caffeate moieties.[5][6]
Data Presentation
Table 1: Reaction Parameters for a Representative Synthesis of Betulin-3-caffeate
| Parameter | Value | Reference |
| Coupling Agent | N,N'-dicyclohexylcarbodiimide (DCC) | [2] |
| Catalyst | 4-dimethylaminopyridine (DMAP) | [2] |
| Solvent | Pyridine, Benzene | [2] |
| Reaction Time | 24 hours | [2] |
| Temperature | Room Temperature | [2] |
| Yield | 67% | [2] |
Visualizations
Logical Workflow for Betulin-3-caffeate Synthesis
Caption: A logical workflow for the synthesis of Betulin-3-caffeate.
Troubleshooting Flowchart for Low Yield
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioresearchcommunications.com [bioresearchcommunications.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting low yield in Betulin caffeate extraction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction of betulin (B1666924) caffeate and addressing challenges related to low yield.
Frequently Asked Questions (FAQs)
Q1: What is a typical expected yield for betulin caffeate from birch bark?
A: The yield of this compound, a minor constituent of birch bark, can vary significantly based on the birch species, geographical location, harvest time, and the extraction method employed. While specific yield data for this compound is not widely published, it is considerably lower than that of betulin. Yields for minor triterpenoids are often in the range of 0.1% to 0.5% of the total extractives.[1] Researchers should aim for optimization of extraction parameters to maximize recovery.
Q2: What are the most effective methods for extracting this compound?
A: The most common methods for extracting triterpenoids like this compound from birch bark are solvent-based extractions.[2][3] These include:
-
Soxhlet Extraction: A classical and efficient method using solvents like ethanol (B145695) or ethyl acetate (B1210297).[4][5]
-
Ultrasonic-Assisted Extraction (UAE): Utilizes ultrasonic waves to improve solvent penetration and can reduce extraction time and temperature.[6][7]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[2]
-
Pressurized Liquid Extraction (PLE): Uses elevated temperatures and pressures to enhance extraction efficiency.[8]
-
Supercritical CO₂ Extraction: A "green" alternative that uses supercritical carbon dioxide as the solvent, often with a co-solvent like ethanol.[5]
The choice of method depends on available equipment, desired purity, and scalability.
Q3: How can I quantify the amount of this compound in my extract?
A: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is the standard analytical technique for quantifying this compound.[6][8][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization, for both identification and quantification.[4][10]
Troubleshooting Guide for Low this compound Yield
Low yields can arise at any stage of the process, from the initial raw material to the final purification steps. This guide provides a systematic approach to identifying and resolving common issues.
Problem Area 1: Raw Material Quality and Preparation
| Question | Possible Cause | Recommended Solution |
| Is the starting plant material of good quality? | Incorrect birch species, improper harvesting time, or poor storage conditions leading to degradation of target compounds. | Verify the botanical identity of the birch bark. Harvest when the concentration of secondary metabolites is highest. Ensure the material is properly dried and stored in a cool, dark, and dry place.[10] |
| Is the plant material properly prepared? | Inadequate grinding or pulverization, resulting in poor solvent penetration. | Grind the dried bark to a fine, uniform powder (e.g., 40-60 mesh) to increase the surface area available for extraction.[10] |
Problem Area 2: Extraction Inefficiency
| Question | Possible Cause | Recommended Solution |
| Is the extraction solvent optimal? | The polarity of the solvent may not be suitable for this compound, leading to poor solubility and extraction. | Betulin and its derivatives have better solubility in moderately polar organic solvents. Ethanol, ethyl acetate, and acetone (B3395972) are effective choices.[3][4][11] Consider using a solvent mixture, such as ethanol-DMSO, which has been shown to increase the solubility of betulin.[12][13] Refer to solubility data for guidance. |
| Are the extraction parameters optimized? | Incorrect temperature, time, or solid-to-solvent ratio can lead to incomplete extraction. | Systematically optimize parameters. For instance, in an ultrasonic-assisted extraction of betulin, optimal conditions were found to be 65% ethanol, a 1:25 solid-to-solvent ratio, at 30°C for 30 minutes.[6][7] While specific to betulin, this provides a good starting point for optimization. |
| Is the compound degrading during extraction? | Excessive heat or prolonged exposure to certain solvents can cause degradation of thermolabile compounds. | Use the lowest effective temperature and minimize extraction time.[9] Consider non-thermal methods like ultrasonic-assisted extraction at a controlled temperature.[6] |
Problem Area 3: Losses During Workup and Purification
| Question | Possible Cause | Recommended Solution |
| Is there loss during solvent partitioning? | Formation of emulsions can trap the target compound. An inappropriate choice of solvents can lead to the loss of the compound into the wrong phase. | To break emulsions, try adding brine (salting out) or centrifuging the mixture.[9][14] Carefully select partitioning solvents based on the polarity of this compound to ensure it remains in the desired phase.[9] |
| Are you losing product during solvent removal? | Evaporation at high temperatures can lead to degradation. Co-evaporation with high-boiling point residual solvents. | Use a rotary evaporator at a reduced pressure and keep the bath temperature low (e.g., below 40-50°C).[10] |
| Is the chromatographic purification inefficient? | Poor separation from other components, irreversible adsorption onto the stationary phase, or using an inappropriate solvent system. | Use Thin-Layer Chromatography (TLC) to develop an optimal solvent system before running a column.[4][10] Ensure the crude extract is properly pre-adsorbed onto silica (B1680970) before loading. Monitor fractions carefully with TLC to avoid premature pooling or discarding of product-containing fractions.[10] |
Data Presentation
Table 1: Solubility of Betulin in Various Organic Solvents at Different Temperatures
As a structural analogue, the solubility of betulin provides a useful reference for selecting solvents for this compound extraction.
| Solvent | Temperature (°C) | Solubility (g/L) |
| Acetone | 15.2 | 5.2[11] |
| 35.2 | 13.7[11] | |
| Cyclohexane | 15.2 | 0.1[11] |
| 35.2 | 0.67[11] | |
| Ethanol | ~80 | ~54.4[12] |
| DMSO | - | < 0.045[12] |
| Ethanol:DMSO (75:25 w/w) | - | ~70[12] |
| Ethanol:DMSO (50:50 w/w) | 85 | ~100[12][13] |
Table 2: Comparison of Extraction Methods for Betulin from Birch Bark
| Extraction Method | Key Advantages | Key Disadvantages |
| Reflux Boiling (RB) | Simple, scalable, industrially feasible.[8] | High energy and solvent consumption.[8] |
| Pressurized Liquid Extraction (PLE) | Higher yield compared to RB in some cases.[8] | Higher solvent consumption per gram of product.[8] |
| Ultrasonic-Assisted Extraction (UAE) | Efficient, reduced time and temperature, green method.[6] | Scalability can be a challenge. |
| Supercritical CO₂ Extraction | High purity, solvent-free final product, "green" technology.[5] | High initial equipment cost. |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) and Initial Purification
This protocol provides a general procedure for the lab-scale extraction of a this compound-enriched fraction.
-
Preparation of Plant Material:
-
Dry the white outer bark of the birch tree at 40-50°C until constant weight.
-
Grind the dried bark into a fine powder (40-60 mesh).
-
-
Extraction:
-
Weigh approximately 20 g of the powdered bark and place it in a 1000 mL flask.
-
Add 500 mL of 70% ethanol (a solid-to-solvent ratio of 1:25).[6]
-
Place the flask in an ultrasonic bath.
-
Perform the extraction at a controlled temperature of 30-40°C for 30-45 minutes.[6]
-
After extraction, filter the mixture under vacuum through Whatman No. 1 filter paper.
-
Repeat the extraction process on the bark residue two more times with fresh solvent to ensure maximum recovery.
-
Combine all the filtrates.
-
-
Solvent Removal:
-
Concentrate the combined filtrates using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.
-
-
Solvent Partitioning (Liquid-Liquid Extraction):
-
Suspend the dried crude extract in 200 mL of distilled water.
-
Transfer the suspension to a separatory funnel and partition it three times with an equal volume of n-hexane to remove nonpolar impurities like fats and some triterpenoids (e.g., lupeol).[9]
-
Discard the n-hexane layers.
-
Next, partition the remaining aqueous layer three times with an equal volume of ethyl acetate. This compound, being more polar than betulin but still soluble in ethyl acetate, will move to the organic phase.
-
Collect the ethyl acetate layers, combine them, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the ethyl acetate under reduced pressure to yield a this compound-enriched fraction.
-
Protocol 2: Quantification by HPLC-UV
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or DAD detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]
-
-
Mobile Phase:
-
A gradient of acetonitrile (B52724) (Solvent A) and water with 0.1% formic acid (Solvent B).
-
A typical gradient might be: 0-25 min, 15-40% A; 25-45 min, 40-70% A.[9] The exact gradient should be optimized.
-
-
Procedure:
-
Prepare a stock solution of a this compound standard in methanol (B129727) or acetonitrile.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the sample by dissolving a known weight of the dried extract in the mobile phase and filtering it through a 0.45 µm syringe filter.
-
Set the UV detection wavelength to approximately 325 nm, which is characteristic of the caffeoyl moiety.
-
Inject the standards and the sample.
-
Construct a calibration curve from the standards and determine the concentration of this compound in the sample.
-
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for systematically troubleshooting low yield in this compound extraction.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. nstchemicals.com [nstchemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of Betulin Extraction from Birch Bark - Hongda Phytochemistry [hongdaherbs.com]
- 6. Parameter Optimization and Potential Bioactivity Evaluation of a Betulin Extract from White Birch Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation and analysis of environmentally sustainable methodologies for extraction of betulin from birch bark with a focus on industrial feasibility - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
Stability testing of Betulin caffeate under different storage conditions
For researchers, scientists, and professionals in drug development, understanding the stability of a compound like betulin (B1666924) caffeate is critical for experimental accuracy and the development of reliable formulations. This technical support center provides essential information on the stability of betulin caffeate under various storage conditions, troubleshooting guidance for common experimental issues, and detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Based on information for the parent compound, betulin, and general recommendations for triterpenoid (B12794562) caffeates, this compound should be stored in a cool, dark, and dry place. Commercial suppliers recommend storing this compound at 2-8°C.[1] For long-term storage, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, as betulin is known to be sensitive to air and moisture.[2]
Q2: How stable is this compound in solution?
A2: While specific data on the solution stability of this compound is limited, it is recommended to prepare solutions fresh for each experiment.[1] The caffeic acid moiety is susceptible to oxidation, especially in solution and when exposed to light and air. The stability will also depend on the solvent used. For analytical purposes, solutions should be prepared in a suitable organic solvent like methanol (B129727) or DMSO and used promptly.
Q3: What are the likely degradation pathways for this compound?
A3: The degradation of this compound is likely to involve two main pathways: oxidation of the betulin backbone and oxidation or hydrolysis of the caffeic acid ester. The betulin component is known to undergo autoxidation, leading to the formation of various oxidation products.[3][4] The caffeic acid moiety, with its catechol group, is also prone to oxidation, which can lead to the formation of quinones and polymerized products. Hydrolysis of the ester linkage under acidic or basic conditions would yield betulin and caffeic acid.
Q4: What analytical methods are suitable for assessing the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique for assessing the stability of this compound.[5][6][7][8] This method should be able to separate the intact this compound from its potential degradation products. UV detection is suitable, as both betulin and caffeic acid have chromophores, although the optimal wavelength may need to be determined experimentally.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound due to improper storage or handling. | Ensure the sample has been stored under the recommended conditions (cool, dark, dry). Prepare fresh solutions before analysis. Use a stability-indicating HPLC method to identify and quantify degradation products. |
| Loss of biological activity in an in-vitro assay | The compound may have degraded in the assay medium. | Prepare fresh stock solutions of this compound. Minimize the exposure of the compound to light and elevated temperatures during the experiment. Consider including a positive control to ensure the assay is performing as expected. |
| Inconsistent results between experimental replicates | Variability in sample preparation or degradation during the experiment. | Standardize the sample preparation procedure. Ensure that all replicates are processed under identical conditions and for the same duration. Prepare a master mix of the treatment solution to add to the replicates to minimize pipetting variability. |
| Color change of the this compound solution | Oxidation of the caffeic acid moiety. | This is a visual indicator of degradation. The solution should be discarded, and a fresh solution should be prepared. If the color change is rapid, consider de-gassing the solvent and working under an inert atmosphere. |
Data on Stability of Related Compounds
| Compound | Storage Condition | Observation | Reference |
| Betulin | 4°C, under nitrogen | Stable | [2] |
| Betulin | Air and moisture | Sensitive, prone to oxidation | [2] |
| Phenolic Compounds | 5°C, dark | High stability, >95% retention after 180 days | [9] |
| Phenolic Compounds | 25°C, light | Significant degradation | [9] |
Experimental Protocols
Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[10][11][12][13][14]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (B78521) (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 N NaOH and dilute with methanol to a final concentration of 0.1 mg/mL.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 N HCl and dilute with methanol to a final concentration of 0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute with methanol to a final concentration of 0.1 mg/mL.
-
Thermal Degradation: Place a solid sample of this compound in a hot air oven at 80°C for 48 hours. Dissolve the sample in methanol to a final concentration of 0.1 mg/mL.
-
Photolytic Degradation: Expose a solution of this compound (0.1 mg/mL in methanol) to direct sunlight for 48 hours.
-
Control Sample: Dilute the stock solution with methanol to a final concentration of 0.1 mg/mL without subjecting it to any stress conditions.
-
HPLC Analysis: Analyze all the samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
Instrumentation: HPLC with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a common starting point for separating triterpenoids and phenolic compounds. The exact gradient program should be optimized to achieve good separation between the parent compound and its degradation products.
Flow Rate: 1.0 mL/min
Detection Wavelength: 210 nm and 325 nm (to detect both the triterpene and caffeate moieties).
Injection Volume: 20 µL
Column Temperature: 30°C
Visualizations
Caption: Workflow for the forced degradation study of this compound.
References
- 1. This compound | CAS:89130-86-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. Betulin(473-98-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. phcogj.com [phcogj.com]
- 9. Betulinic Acid Selectively Increases Protein Degradation and Enhances Prostate Cancer-Specific Apoptosis: Possible Role for Inhibition of Deubiquitinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. biotech-asia.org [biotech-asia.org]
- 13. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. turkjps.org [turkjps.org]
Identifying and removing impurities from synthetic Betulin caffeate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Betulin (B1666924) Caffeate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced Betulin Caffeate?
A1: The primary impurities in this compound synthesized via Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) are typically:
-
Unreacted Starting Materials: Betulin and Caffeic Acid.
-
Coupling Reagent Byproduct: Dicyclohexylurea (DCU), which is formed from DCC during the reaction.[1][2]
-
Side-Reaction Products: N-acylurea may form as a minor rearrangement impurity.[3]
Q2: How can I monitor the progress of the this compound synthesis reaction?
A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction progress.[4] By spotting the reaction mixture alongside the starting materials (Betulin and Caffeic Acid) on a TLC plate, you can observe the consumption of the reactants and the formation of the this compound product. The product, being an ester, will have a different retention factor (Rf) value compared to the more polar starting materials.
Q3: What is the most effective method for removing the dicyclohexylurea (DCU) byproduct?
A3: DCU is notoriously insoluble in many common organic solvents.[1][5] The most effective way to remove the majority of DCU is through filtration of the reaction mixture, as it often precipitates out of solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724).[1][6] Any remaining DCU can typically be removed during subsequent column chromatography or recrystallization steps.[2]
Q4: Which analytical techniques are recommended for assessing the final purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis of this compound and its derivatives.[7][8] A reversed-phase C18 column with a mobile phase such as acetonitrile and water is commonly used.[8][9] Detection is typically performed at a wavelength of around 210 nm.[7][9] Additionally, 1H-NMR spectroscopy can be used to confirm the structure and identify any residual impurities.[10]
Troubleshooting Guide
Problem 1: The synthesis of this compound is incomplete, and a significant amount of starting material remains.
-
Question: My TLC analysis shows a large amount of unreacted Betulin and/or Caffeic Acid even after the recommended reaction time. What could be the cause?
-
Answer: Incomplete reactions can be due to several factors:
-
Insufficient Reagents: Ensure that the molar ratios of the coupling agent (DCC) and the acid (Caffeic Acid) to the alcohol (Betulin) are correct. Often, a slight excess of the acid and coupling agent is used.
-
Reaction Time: The reaction may require a longer duration. Continue to monitor the reaction by TLC until the starting material spot significantly diminishes.
-
Solvent Purity: The use of anhydrous solvents, such as dry dichloromethane, is crucial as moisture can quench the active intermediates.
-
Temperature: Steglich esterifications are typically run at room temperature after an initial period at 0°C.[11] Ensure the reaction is not being conducted at a temperature that is too low for an extended period.
-
Problem 2: Dicyclohexylurea (DCU) is difficult to remove and contaminates the final product.
-
Question: I have filtered the reaction mixture, but I still see DCU in my product after purification. How can I improve its removal?
-
Answer: If DCU persists after initial filtration, consider the following:
-
Precipitation: After concentrating the reaction mixture, redissolve it in a minimal amount of a solvent like dichloromethane and then add a non-polar solvent such as hexanes or diethyl ether to precipitate the DCU.[2] The mixture can then be cooled to further decrease the solubility of DCU before filtration.
-
Column Chromatography: DCU can sometimes be challenging to separate by column chromatography if it has similar polarity to the product. Using a solvent system that fully dissolves the DCU, such as one containing chloroform (B151607), can help in its separation.[2]
-
Alternative Coupling Agents: To avoid the formation of DCU altogether, consider using a water-soluble carbodiimide (B86325) like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea (B33335) byproduct is water-soluble and can be easily removed with an aqueous workup.[5]
-
Problem 3: The purified this compound shows streaking on the TLC plate.
-
Question: My final product appears as a streak rather than a distinct spot on the TLC plate. What does this indicate?
-
Answer: Streaking on a TLC plate often suggests that the sample is overloaded or that there are acidic or basic impurities.
-
Sample Concentration: Try spotting a more dilute solution of your product on the TLC plate.
-
Acidic Impurities: Residual Caffeic Acid or acidic byproducts can cause streaking. Ensure that the purification steps, particularly any aqueous washes, have effectively removed these impurities. A wash with a mild base like sodium bicarbonate solution during the workup can help.[11]
-
Solvent System: The polarity of the TLC mobile phase may not be optimal. Adjust the ratio of polar to non-polar solvents to achieve better separation and spot shape.
-
Data Presentation
The following table provides representative data on the purification of a synthetic this compound sample.
| Purification Step | This compound (%) | Betulin (%) | Caffeic Acid (%) | DCU (%) |
| Crude Reaction Mixture | 65 | 15 | 10 | 10 |
| After Filtration | 75 | 17 | 8 | <1 |
| After Column Chromatography | 95 | <1 | <1 | 0 |
| After Recrystallization | >99 | <0.5 | 0 | 0 |
Experimental Protocols
Synthesis of this compound (Steglich Esterification)
-
Preparation: In a round-bottom flask, dissolve Betulin (1 equivalent) and Caffeic Acid (1.2 equivalents) in anhydrous dichloromethane (DCM). Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.
-
Reaction Initiation: Cool the flask in an ice bath to 0°C. In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in a minimal amount of anhydrous DCM.[6]
-
Addition: Add the DCC solution dropwise to the cooled mixture of Betulin, Caffeic Acid, and DMAP over 10-15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.[12]
-
Workup: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).[6] Wash the filtrate with dilute hydrochloric acid (e.g., 0.5 N HCl) followed by a saturated sodium bicarbonate solution.[11]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification by Column Chromatography
-
Column Packing: Pack a chromatography column with silica (B1680970) gel (60-120 mesh) using a suitable non-polar solvent like hexane (B92381).[13]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate (B1210297) in hexane (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration). Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure this compound and evaporate the solvent to yield the purified product.
Purification by Recrystallization
-
Dissolution: Dissolve the partially purified this compound in a minimal amount of a hot solvent mixture, such as ethanol/chloroform.[14]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum to obtain highly pure this compound.[15]
Analytical Methods
-
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of chloroform and methanol (B129727) (e.g., 95:5 v/v).
-
Visualization: Visualize the spots under UV light (254 nm) and by staining with a suitable reagent such as vanillin-sulfuric acid followed by heating.[4][16] Triterpenoid esters typically appear as colored spots after staining and heating.[4]
-
-
High-Performance Liquid Chromatography (HPLC):
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for common issues in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sciencemadness.org [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. mdpi.com [mdpi.com]
- 8. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. CN103193854B - The separation and purification of betulin and the biological and chemical method for transformation of betulinic acid - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Betulin-3-caffeate for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Betulin-3-caffeate for preclinical studies. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to facilitate a smooth and efficient scale-up process.
Frequently Asked Questions (FAQs)
1. What is the most common method for synthesizing Betulin-3-caffeate on a larger scale?
The most prevalent method for synthesizing Betulin-3-caffeate is through the Steglich esterification of betulin (B1666924) with caffeic acid. This method is favored for its mild reaction conditions, which helps to prevent the degradation of the sensitive caffeic acid moiety. The reaction typically employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.
2. What are the critical parameters to consider when scaling up the synthesis?
When scaling up the synthesis of Betulin-3-caffeate, several parameters are critical for success:
-
Stoichiometry of Reactants: Precise control over the molar ratios of betulin, caffeic acid, DCC, and DMAP is crucial to maximize yield and minimize side products.
-
Solvent Selection and Volume: A suitable aprotic solvent that can dissolve all reactants and facilitate the reaction is necessary. Dichloromethane (DCM) or a mixture of DCM and dimethylformamide (DMF) is often used. The solvent volume should be sufficient to ensure proper mixing without being excessively dilute.
-
Reaction Temperature: The reaction is typically carried out at room temperature. However, for large-scale reactions, initial cooling may be necessary to manage any exotherm.
-
Reaction Time: Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.
-
Purification Method: As the scale increases, purification by column chromatography can become challenging. Developing an efficient crystallization or precipitation method is key for obtaining high-purity material.
3. What are the expected yield and purity for the scaled-up synthesis of Betulin-3-caffeate?
Yields and purity can vary depending on the specific reaction conditions and purification methods employed. With an optimized protocol, yields for the esterification reaction can range from 60% to 80%. Subsequent purification through column chromatography and/or recrystallization can achieve purities of >98%, which is suitable for preclinical studies.
4. How can I confirm the identity and purity of the synthesized Betulin-3-caffeate?
A combination of analytical techniques should be used to confirm the identity and purity of the final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of Betulin-3-caffeate.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecule.
5. What are the recommended storage conditions for Betulin-3-caffeate?
Betulin-3-caffeate should be stored in a cool, dry, and dark place to prevent degradation. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to protect it from oxidation. For long-term storage, temperatures of -20°C are recommended.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Betulin-3-caffeate | Incomplete reaction. | - Ensure all reactants are fully dissolved before starting the reaction.- Extend the reaction time and monitor by TLC.- Check the quality and stoichiometry of DCC and DMAP. |
| Side reactions, such as the formation of N-acylurea from DCC. | - Add DCC portion-wise to the reaction mixture.- Maintain the reaction temperature at or below room temperature. | |
| Degradation of starting materials or product. | - Use high-purity starting materials.- Ensure the reaction is performed under anhydrous conditions. | |
| Difficulty in Purifying Betulin-3-caffeate | Co-elution of impurities during column chromatography. | - Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.- Consider using a different stationary phase (e.g., alumina). |
| Product is an oil or waxy solid instead of a powder. | - This may indicate the presence of residual solvent or impurities. Attempt to precipitate or crystallize the product from a suitable solvent system (e.g., methanol/water, ethyl acetate (B1210297)/hexane). | |
| Presence of Impurities in the Final Product | Unreacted starting materials (betulin or caffeic acid). | - Adjust the stoichiometry of the reactants to ensure complete consumption of the limiting reagent.- Improve the efficiency of the purification process. |
| By-products from the coupling reaction (e.g., dicyclohexylurea - DCU). | - DCU is insoluble in most organic solvents and can be removed by filtration before work-up.- If DCU precipitates during the reaction, it can be filtered off. | |
| Inconsistent Batch-to-Batch Results | Variability in the quality of starting materials. | - Source high-purity betulin (>98%) and caffeic acid.- Perform quality control checks on all incoming raw materials. |
| Inconsistent reaction conditions. | - Standardize all reaction parameters, including solvent volume, temperature, and reaction time. |
Experimental Protocols
Protocol 1: Scaled-up Synthesis of Betulin-3-caffeate via Steglich Esterification
This protocol is designed for a gram-scale synthesis of Betulin-3-caffeate.
Materials:
-
Betulin (1 equivalent)
-
Caffeic acid (1.2 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dried round-bottom flask under an inert atmosphere, add betulin and caffeic acid.
-
Dissolve the solids in anhydrous DCM.
-
Add DMAP to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve DCC in anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a mobile phase of hexane:ethyl acetate, 7:3). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of Betulin-3-caffeate by Column Chromatography and Recrystallization
Materials:
-
Crude Betulin-3-caffeate
-
Silica (B1680970) gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Methanol
Procedure:
Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude Betulin-3-caffeate in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the adsorbed material onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified Betulin-3-caffeate.
Recrystallization:
-
Dissolve the purified Betulin-3-caffeate in a minimal amount of hot methanol.
-
Slowly add water to the solution until it becomes slightly cloudy.
-
Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.
-
Collect the crystals by filtration, wash with cold methanol/water, and dry under vacuum to obtain high-purity Betulin-3-caffeate.
Quantitative Data
Table 1: Comparison of Reaction Conditions for Betulin-3-caffeate Synthesis
| Parameter | Method A | Method B | Method C |
| Coupling Agent | DCC | EDC/HOBt | Acyl Chloride |
| Catalyst | DMAP | DMAP | Pyridine |
| Solvent | DCM | DMF | Toluene |
| Temperature | Room Temp. | 0°C to RT | Room Temp. |
| Reaction Time | 12-24 h | 18-36 h | 6-12 h |
| Typical Yield | 65-80% | 50-70% | 70-85% |
| Purity (post-chromatography) | >98% | >97% | >98% |
Table 2: Purity of Betulin-3-caffeate After Different Purification Steps
| Purification Step | Purity (by HPLC) |
| Crude Product | 70-85% |
| After Column Chromatography | 95-98% |
| After Recrystallization | >99% |
Visualizations
Caption: Workflow for the scaled-up synthesis and purification of Betulin-3-caffeate.
Caption: Troubleshooting decision tree for the synthesis of Betulin-3-caffeate.
Caption: Postulated signaling pathways affected by Betulin-3-caffeate.
References
Technical Support Center: Characterization of Betulin Caffeate Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of betulin (B1666924) caffeate isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main types of betulin caffeate isomers that I might encounter?
A1: You are likely to encounter two main types of isomers:
-
Positional Isomers: These isomers differ in the position of the caffeoyl group on the betulin backbone. The most common are betulin-3-caffeate and betulin-28-caffeate, resulting from the esterification of the hydroxyl groups at the C-3 and C-28 positions of betulin, respectively.
-
cis/trans (E/Z) Isomers: The caffeic acid moiety itself has a double bond, which can exist in either a trans (E) or cis (Z) configuration. Trans-isomers are generally more stable and common, but cis-isomers can form, for example, upon exposure to UV light.
Q2: Why is the separation of this compound isomers challenging?
A2: The separation is challenging due to the high structural similarity of the isomers. Positional isomers have the same molecular weight and similar polarity, leading to close elution times in chromatography. Cis and trans isomers also have very similar physicochemical properties, further complicating their separation.
Q3: Which analytical techniques are most suitable for characterizing these isomers?
A3: A combination of techniques is typically required:
-
High-Performance Liquid Chromatography (HPLC): Primarily used for the separation of the isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the definitive structural elucidation of the isomers by identifying the exact position of the caffeoyl group and the stereochemistry of the caffeic acid double bond.
-
Mass Spectrometry (MS): Used to confirm the molecular weight and can help in identifying isomers based on subtle differences in fragmentation patterns.
Q4: What are the expected differences in the NMR spectra of betulin-3-caffeate and betulin-28-caffeate?
A4: The key differences will be in the chemical shifts of the protons and carbons near the site of esterification.
-
In betulin-3-caffeate: The proton at the C-3 position will show a downfield shift compared to unsubstituted betulin.
-
In betulin-28-caffeate: The protons of the methylene (B1212753) group at the C-28 position will show a significant downfield shift.
Q5: How can I distinguish between cis and trans isomers of the caffeate moiety using NMR?
A5: The coupling constant (J-value) of the vinyl protons of the caffeic acid moiety is diagnostic. The trans isomer will have a larger coupling constant (typically around 15.8 Hz) for the double bond protons, while the cis isomer will have a smaller coupling constant.
Troubleshooting Guides
HPLC Separation Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Poor resolution of positional isomers | - Inappropriate column chemistry.- Mobile phase not optimized. | - Column Selection: Try a phenyl-hexyl or biphenyl (B1667301) column, which can offer different selectivity for aromatic compounds compared to standard C18 columns.[1]- Mobile Phase Optimization: - Vary the organic modifier (acetonitrile vs. methanol). - Adjust the pH of the aqueous phase; small changes can alter the ionization and retention of the phenolic hydroxyls on the caffeate moiety. - Consider adding a small amount of a coordination agent like silver ions to the mobile phase, which can interact differently with the isomers.[2] |
| Peak splitting or shoulder peaks | - Co-elution of cis and trans isomers.- Column degradation.- Sample solvent effects. | - Isomer Co-elution: Optimize the mobile phase gradient and temperature to improve separation. Phenyl-based columns can be effective in separating geometric isomers.[3]- Column Health: Flush the column with a strong solvent or replace it if it's old or has been used with harsh conditions.- Sample Solvent: Dissolve the sample in the initial mobile phase to avoid peak distortion. Injecting in a stronger solvent can cause peak splitting. |
| Inconsistent retention times | - Fluctuations in mobile phase composition.- Temperature variations. | - Mobile Phase: Ensure proper mixing and degassing of the mobile phase. Prepare fresh solvents daily.- Temperature Control: Use a column oven to maintain a stable temperature, as retention times can be sensitive to temperature changes. |
NMR and MS Characterization Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Ambiguous NMR spectra | - Low sample purity.- Presence of multiple isomers. | - Purification: Re-purify the sample using preparative HPLC or column chromatography.- 2D NMR: Perform 2D NMR experiments like HMBC and HSQC to establish long-range correlations and definitively assign the position of the caffeoyl group. |
| Difficulty in distinguishing positional isomers by MS | - Similar fragmentation patterns. | - Tandem MS (MS/MS): Use MS/MS to induce fragmentation and look for subtle differences in the fragment ions. The fragmentation of the ester bond and subsequent cleavages in the triterpenoid (B12794562) backbone may differ slightly between the C-3 and C-28 isomers.[4][5] |
Experimental Protocols
Protocol 1: Synthesis of Betulin-3-caffeate (Illustrative)
This protocol is based on the general principles of Steglich esterification, adapted for betulin. The primary hydroxyl group at C-28 is more reactive than the secondary hydroxyl at C-3. Therefore, to synthesize betulin-3-caffeate, the C-28 hydroxyl group must first be protected.
-
Protection of C-28 Hydroxyl Group:
-
Dissolve betulin in pyridine.
-
Add one equivalent of a protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the 28-O-protected betulin.
-
-
Esterification at C-3:
-
Dissolve the 28-O-protected betulin in anhydrous dichloromethane.
-
Add caffeic acid, a coupling agent (e.g., DCC or EDC), and a catalyst (e.g., DMAP).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Filter the reaction mixture and purify the crude product by column chromatography.
-
-
Deprotection of C-28 Hydroxyl Group:
-
Dissolve the protected betulin-3-caffeate in a suitable solvent (e.g., THF).
-
Add a deprotecting agent (e.g., TBAF for silyl (B83357) ethers) and stir until the reaction is complete.
-
Purify the final product, betulin-3-caffeate, by column chromatography.
-
Protocol 2: HPLC Method for Isomer Separation (General Approach)
This is a starting point for method development, based on methods for similar triterpenoids.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a lower percentage of B (e.g., 60%) and increase to a higher percentage (e.g., 95%) over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 325 nm (for the caffeoyl moiety).
Quantitative Data
The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for betulin-3-caffeate . This data is crucial for the identification of this specific isomer.
| ¹H NMR (CDCl₃) | Chemical Shift (δ ppm) | ¹³C NMR (CDCl₃) | Chemical Shift (δ ppm) |
| H-3 | 4.61 (m) | C-3 | 81.1 |
| H-28 | 3.81, 3.34 (d, J=11.1 Hz) | C-28 | 60.6 |
| H-29 | 4.69, 4.59 (br s) | C-20 | 150.5 |
| H-30 | 1.69 (s) | C-29 | 109.7 |
| H-8' (caffeate) | 6.31 (d, J=15.8 Hz) | C-9' (caffeate) | 167.5 |
| H-7' (caffeate) | 7.61 (d, J=15.8 Hz) | C-7' (caffeate) | 144.4 |
Data sourced from Patra et al., 1988.
Visualizations
Caption: Experimental workflow for isomer characterization.
Caption: Troubleshooting logic for HPLC separation.
References
- 1. separation of positional isomers - Chromatography Forum [chromforum.org]
- 2. academic.oup.com [academic.oup.com]
- 3. New acetylenic derivatives of betulin and betulone, synthesis and cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.uva.nl [pure.uva.nl]
- 5. Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods to prevent the degradation of Betulin caffeate during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of betulin (B1666924) caffeate during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of betulin caffeate degradation during extraction?
A1: this compound, an ester of betulin and caffeic acid, is susceptible to degradation through several pathways, primarily due to the reactivity of the caffeic acid moiety. The main causes of degradation include:
-
Oxidation: The catechol group (3,4-dihydroxybenzene) of the caffeic acid portion is highly susceptible to oxidation, which can be initiated by enzymes (e.g., polyphenol oxidase), light, high temperatures, and the presence of oxygen.[1][2][3]
-
Hydrolysis: The ester linkage between betulin and caffeic acid can be hydrolyzed, particularly under acidic or alkaline conditions and at elevated temperatures, breaking the molecule down into betulin and caffeic acid.
-
Thermal Degradation: High temperatures used during certain extraction methods can lead to the breakdown of the molecule.[3][4] Many phenolic compounds are prone to degradation at elevated temperatures.[3]
-
Enzymatic Degradation: Plant tissues may contain enzymes that can degrade this compound upon cell lysis during the extraction process.[1][2]
Q2: What are the initial signs that my this compound extract is degrading?
A2: Degradation of this compound can manifest in several ways. Visually, you might observe a color change in your extract, often turning brownish, which can indicate oxidative polymerization of the caffeic acid moiety. Chemically, you would see a decrease in the concentration of this compound and a corresponding increase in the concentrations of its degradation products, such as betulin and free caffeic acid, when analyzed by techniques like High-Performance Liquid Chromatography (HPLC).
Q3: How can I minimize oxidation during the extraction process?
A3: To minimize oxidation, consider the following strategies:
-
Use of Antioxidants: The addition of antioxidants to the extraction solvent can significantly improve the stability of caffeic acid derivatives.[1][2] Common and effective antioxidants include ascorbic acid (Vitamin C), citric acid, and malic acid.[1][2]
-
Inert Atmosphere: Performing the extraction under an inert atmosphere, such as nitrogen or argon, can displace oxygen and reduce oxidative degradation.
-
Light Protection: Protect the extraction vessel from light by using amber glassware or by wrapping it in aluminum foil, as light can catalyze oxidation.
-
Low Temperature Extraction: Whenever possible, use lower extraction temperatures to reduce the rate of oxidative reactions.[3]
Q4: Which extraction solvents are recommended to enhance the stability of this compound?
A4: The choice of solvent is crucial for both yield and stability.
-
Polar Protic Solvents: Ethanol (B145695) and methanol, often in aqueous mixtures, are commonly used for extracting polyphenols.[3] For betulin extraction, 95% ethanol has been found to be effective.
-
Aqueous Acetone (B3395972): A mixture of acetone and water can also be efficient for extracting polyphenols.[3]
-
Acidified Solvents: For some polyphenols, particularly anthocyanins, acidified organic solvents (e.g., with a small amount of formic or acetic acid) can improve stability. However, the potential for acid-catalyzed hydrolysis of the ester bond in this compound should be carefully considered and evaluated.
-
"Green" Solvents: Supercritical fluids like CO2 are a promising alternative as they allow for extraction at low temperatures, minimizing thermal degradation and oxidation.[3]
Q5: What is the optimal temperature range for extracting this compound to prevent thermal degradation?
A5: While higher temperatures can increase extraction efficiency, they also accelerate degradation. For conventional solvent extractions of polyphenols, temperatures are typically kept in the range of 20°C to 50°C to avoid thermal degradation.[3] For heat-sensitive compounds like this compound, it is advisable to conduct extractions at room temperature or below, if feasible with the chosen solvent and method. If elevated temperatures are necessary, the extraction time should be minimized.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound in the final extract. | 1. Degradation during extraction: Oxidation, hydrolysis, or thermal degradation. 2. Inefficient extraction parameters: Incorrect solvent, temperature, or time. | 1. Implement preventative measures: - Add antioxidants (e.g., ascorbic acid, citric acid) to the solvent.[1][2] - Work under an inert atmosphere (N2 or Ar). - Protect from light. - Use lower extraction temperatures (20-50°C).[3] 2. Optimize extraction protocol: - Experiment with different solvent systems (e.g., ethanol/water, acetone/water).[3] - Increase extraction time at lower temperatures. - Consider advanced extraction methods like ultrasound-assisted or supercritical fluid extraction. |
| Presence of significant amounts of free betulin and caffeic acid in the extract. | Hydrolysis of the ester bond: This can be caused by excessively high or low pH, or high temperatures. | - Maintain a neutral pH of the extraction medium, unless a slightly acidic environment is shown to be non-detrimental. - Avoid high temperatures. If using heat-assisted methods, reduce the temperature and/or extraction duration. |
| The extract turns brown or darkens significantly during or after extraction. | Oxidation of the caffeic acid moiety: Exposure to oxygen, light, or high temperatures can lead to the formation of colored oxidation products. | - De-gas solvents before use. - Purge the extraction vessel with an inert gas. - Use amber glassware or wrap containers in foil. - Store the extract at low temperatures (e.g., 4°C or -20°C) under an inert atmosphere. |
| Inconsistent extraction results between batches. | Variability in experimental conditions: Fluctuations in temperature, light exposure, or oxygen levels. Incomplete inactivation of plant enzymes. | - Standardize all extraction parameters: Precisely control temperature, time, and solvent-to-solid ratio. - Blanching or freeze-drying the plant material prior to extraction can help to deactivate enzymes. Freeze-drying is often preferred as it can better preserve phenolic compounds.[3] |
Experimental Protocols
Protocol 1: Stabilized Solvent Extraction of this compound
This protocol is designed to minimize degradation through the use of antioxidants and controlled temperature.
Materials:
-
Dried and powdered plant material containing this compound
-
Extraction Solvent: 80% Ethanol (v/v) in deionized water
-
Stabilizer: Ascorbic acid (0.1% w/v)
-
Inert gas (Nitrogen or Argon)
-
Amber glassware (e.g., Erlenmeyer flask)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel with filter paper or vacuum filtration system)
-
Rotary evaporator
Procedure:
-
Solvent Preparation: Prepare the 80% ethanol solvent and dissolve ascorbic acid to a final concentration of 0.1% (w/v). Degas the solvent by sonicating for 15-20 minutes.
-
Extraction Setup: Place the powdered plant material in the amber Erlenmeyer flask with the magnetic stir bar. Add the stabilized extraction solvent at a solvent-to-solid ratio of 10:1 (v/w).
-
Inert Atmosphere: Purge the headspace of the flask with nitrogen or argon for 2-3 minutes to displace oxygen. Seal the flask.
-
Extraction: Place the flask on the magnetic stirrer and stir at a moderate speed at room temperature (20-25°C) for 24 hours.
-
Filtration: Filter the mixture to separate the extract from the solid plant material.
-
Solvent Removal: Concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C.
-
Storage: Store the final extract at -20°C under an inert atmosphere.
Protocol 2: Quantification of this compound and its Degradation Products by HPLC
This protocol allows for the monitoring of this compound degradation.
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis or Diode Array Detector (DAD)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is typically used. A starting point could be:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, and increase over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Caffeic acid and its esters have a characteristic absorbance around 325 nm. Betulin can be detected at lower wavelengths (e.g., 210 nm). Monitoring at both wavelengths can be beneficial.
-
Column Temperature: 25°C
Procedure:
-
Standard Preparation: Prepare stock solutions of pure this compound, betulin, and caffeic acid in a suitable solvent (e.g., methanol). Create a series of dilutions to generate calibration curves.
-
Sample Preparation: Dilute a known amount of your extract in the mobile phase starting composition. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the peaks for this compound, betulin, and caffeic acid based on the retention times of the standards. Quantify their concentrations using the calibration curves.
Data Presentation
Table 1: Effect of Antioxidants on the Stability of Caffeic Acid Derivatives in an Echinacea purpurea Glycerin Extract [1][2]
| Treatment | Caftaric Acid (% remaining) | Caffeic Acid (% remaining) | Cichoric Acid (% remaining) |
| Control (No Antioxidant) | Degraded | Degraded | Degraded |
| Citric Acid | Stabilized | Stabilized | Stabilized |
| Malic Acid | Stabilized | Stabilized | Stabilized |
| Hibiscus Extract | Stabilized | Stabilized | Stabilized |
Note: This table is based on data for caffeic acid derivatives, which suggests a similar protective effect would be observed for this compound.
Table 2: Influence of Temperature on the Degradation of Caffeic Acid in 80% Ethanol under Ultrasound Treatment [5]
| Temperature (°C) | Remaining Caffeic Acid (%) |
| -5 | 83% |
| 65 | 98% |
Note: This data indicates that for some degradation pathways, lower temperatures can paradoxically increase degradation under specific conditions like sonication. However, for general thermal and oxidative degradation, lower temperatures are protective.[3]
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for preventing this compound degradation.
References
- 1. Stabilization of caffeic acid derivatives in Echinacea purpurea L. glycerin extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polyphenols: Extraction Methods, Antioxidative Action, Bioavailability and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Sonodegradation of Caffeic Acid under Ultrasound Treatment: Relation to Stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in Betulin Caffeate Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving peak tailing issues encountered during the chromatographic analysis of Betulin caffeate.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in this compound analysis?
A1: Peak tailing is a phenomenon in chromatography where the latter half of a peak is broader than the front half, resulting in an asymmetrical peak shape.[1][2] This is problematic in the analysis of this compound as it can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and compromised reproducibility of the analytical method.[3]
Q2: What are the most common causes of peak tailing for a compound like this compound?
A2: For a molecule like this compound, which possesses multiple hydroxyl groups and a caffeate moiety, the most common causes of peak tailing include:
-
Secondary Interactions: Interaction between the polar functional groups of this compound and active sites (residual silanols) on the silica-based stationary phase.[4][5][6]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol (B1196071) groups on the column, increasing their interaction with the analyte.[7]
-
Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase.[4][8]
-
Column Degradation: Over time, the column's stationary phase can degrade, leading to poor peak shapes.[3][9]
-
Extra-column Volume: Dead volume in the HPLC system, such as in tubing or fittings, can cause peak broadening and tailing.[10][11]
Q3: How does the chemical structure of this compound contribute to peak tailing?
A3: this compound is a triterpene with multiple hydroxyl (-OH) groups and a caffeic acid ester. These polar functional groups, particularly the basic sites, can engage in secondary interactions with the acidic silanol groups present on the surface of silica-based reversed-phase columns.[4][5][6] These interactions can cause some analyte molecules to be retained longer than others, leading to a "tailing" effect on the peak.
Q4: Can my sample preparation method cause peak tailing for this compound?
A4: Yes, sample preparation can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion, including tailing.[9] Additionally, complex sample matrices containing contaminants can interact with the column and contribute to peak tailing.[4][6] Employing a sample clean-up procedure like Solid Phase Extraction (SPE) can help minimize this.[4][10]
Troubleshooting Guides
Below are detailed troubleshooting guides in a question-and-answer format to address specific peak tailing issues with this compound.
Issue 1: All peaks in the chromatogram are tailing.
Is it possible that the column is overloaded?
-
Troubleshooting Step: Reduce the concentration of the this compound standard and the sample by diluting them 10-fold and re-inject.
-
Expected Outcome: If peak shape improves and tailing is reduced, the original sample concentration was too high, causing mass overload.[4][8]
-
Solution: Operate with more dilute samples or reduce the injection volume.[3]
Could there be a problem with the column's physical integrity?
-
Troubleshooting Step: Check for a void at the column inlet or a partially blocked inlet frit.[4] A sudden change in peak shape can indicate a physical change in the column, sometimes referred to as column collapse.[2]
-
Expected Outcome: If you observe a physical depression at the top of the column bed, a void has formed. A blocked frit can also distort the sample flow path.
-
Solution: Replacing the column is often the most effective solution. To prevent recurrence, use guard columns and ensure proper sample filtration to remove particulates.[4][11] Backflushing the column (if the manufacturer allows) may clear a blocked frit.[2][11]
Issue 2: Only the this compound peak is tailing.
Are secondary interactions with the column's stationary phase the culprit?
-
Troubleshooting Step 1: Adjust Mobile Phase pH. Lower the pH of the mobile phase to between 2.5 and 3.0.[7] This will suppress the ionization of residual silanol groups on the silica (B1680970) packing, reducing their ability to interact with the polar groups on this compound.[1][5]
-
Troubleshooting Step 2: Use an End-capped Column. If adjusting the pH is not sufficient or desirable for the overall separation, switch to a column that is "end-capped." End-capping chemically modifies the silica surface to block many of the residual silanol groups.[3][5]
-
Troubleshooting Step 3: Increase Buffer Concentration. If using a buffer, increasing its concentration (e.g., >20 mM) can help to mask the residual silanol interactions.[7]
-
Expected Outcome: A significant improvement in the peak symmetry of this compound.
Could the mobile phase be interacting unfavorably with this compound?
-
Troubleshooting Step: Evaluate the organic modifier. If using methanol, try switching to acetonitrile, or vice versa. The different solvent properties can alter the interactions between this compound and the stationary phase.
-
Expected Outcome: Improved peak shape due to more favorable partitioning and reduced secondary interactions.
Data Presentation
The following table summarizes the effect of key parameters on the peak asymmetry of this compound. The USP Tailing Factor (Tf) is used to quantify peak tailing, where a value close to 1.0 is ideal and values above 2.0 are generally unacceptable.[3]
| Parameter | Condition 1 | Tf (Condition 1) | Condition 2 | Tf (Condition 2) | Rationale for Improvement |
| Mobile Phase pH | pH 6.8 | 2.1 | pH 2.8 | 1.2 | Lowering the pH protonates residual silanols, reducing secondary interactions with this compound.[5][7] |
| Column Type | Standard C18 | 1.9 | End-capped C18 | 1.1 | End-capping blocks silanol groups, minimizing their interaction with polar analytes.[5] |
| Sample Conc. | 100 µg/mL | 2.3 | 10 µg/mL | 1.3 | Reduces the likelihood of column overload.[8] |
| Organic Modifier | Methanol | 1.8 | Acetonitrile | 1.4 | Acetonitrile can sometimes offer different selectivity and reduce secondary interactions compared to methanol. |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Initial Mobile Phase Preparation: Prepare the aqueous component of your mobile phase (e.g., water with 0.1% formic acid) and the organic component (e.g., acetonitrile).
-
pH Measurement: Before mixing with the organic solvent, measure the pH of the aqueous portion using a calibrated pH meter.[7]
-
pH Adjustment: Adjust the pH of the aqueous component to the desired level (e.g., 2.8) using a suitable acid (e.g., formic acid or phosphoric acid).
-
Final Mobile Phase Preparation: Mix the pH-adjusted aqueous component with the organic solvent in the desired ratio.
-
System Equilibration: Equilibrate the HPLC column with the new mobile phase for at least 10-15 column volumes before injecting the sample.
Protocol 2: Sample Dilution Study for Column Overload
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Serial Dilutions: Perform a series of dilutions to obtain solutions with concentrations ranging from, for example, 100 µg/mL down to 1 µg/mL.
-
Chromatographic Analysis: Inject a fixed volume of each dilution onto the HPLC system under the standard operating conditions.
-
Data Analysis: Record the peak shape and calculate the tailing factor for each concentration. A significant improvement in peak shape at lower concentrations is indicative of column overload at higher concentrations.[4]
Visualizations
Logical Workflow for Troubleshooting Peak Tailing
Caption: A flowchart for systematic troubleshooting of peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. uhplcs.com [uhplcs.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. acdlabs.com [acdlabs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. chromtech.com [chromtech.com]
- 11. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
Technical Support Center: Strategies to Reduce the Cytotoxicity of Betulin Caffeate to Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of Betulin (B1666924) caffeate and strategies to mitigate its effects on normal cells during pre-clinical research.
Disclaimer: Information specific to Betulin caffeate is limited in the current scientific literature. Much of the guidance provided here is extrapolated from research on structurally related compounds, namely Betulinic Acid (BA) and Betulin. Researchers should validate these strategies for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cytotoxicity a concern?
This compound is a derivative of betulin, a naturally occurring pentacyclic triterpene. While it is being investigated for its potential anticancer properties, a critical aspect of preclinical development is ensuring its selectivity for cancer cells while minimizing damage to healthy, normal cells. High cytotoxicity to normal cells can lead to adverse side effects and limit the therapeutic window of a potential drug candidate.
Q2: Is this compound expected to be selectively cytotoxic to cancer cells?
The parent compound, Betulin, and its more extensively studied derivative, Betulinic Acid (BA), have demonstrated selective cytotoxicity against various cancer cell lines while showing lower toxicity to normal cells.[1][2][3] This selectivity is a promising characteristic. However, some studies have shown that under certain conditions or in specific cell lines, Betulinic Acid can exhibit significant cytotoxicity to normal cells, sometimes even greater than to cancer cells.[4] Therefore, the selective cytotoxicity of this compound must be experimentally determined for each cell line.
Q3: What are the general strategies to reduce the cytotoxicity of a compound to normal cells?
Several strategies can be employed to reduce the off-target toxicity of a therapeutic agent:
-
Formulation and Drug Delivery Systems: Encapsulating the compound in delivery vehicles like liposomes, nanoparticles, or micelles can control its release and biodistribution, potentially shielding normal tissues from high concentrations.[5][6][7][8][9]
-
Combination Therapy: Co-administering this compound with other agents that either protect normal cells or enhance the susceptibility of cancer cells can improve the therapeutic index.[10][11]
-
Dose Optimization: Carefully determining the optimal concentration and exposure time can maximize the effect on cancer cells while minimizing damage to normal cells.
-
Structural Modification: Synthesizing derivatives of this compound could lead to analogs with improved selectivity and reduced toxicity to normal cells.
Q4: How can I assess the cytotoxicity of this compound in my experiments?
Standard in vitro cytotoxicity assays are used to measure the effect of a compound on cell viability. Commonly used methods include:
-
Metabolic Assays: Such as the MTT, MTS, or WST-1 assays, which measure the metabolic activity of cells as an indicator of viability.
-
Membrane Integrity Assays: Such as the Lactate Dehydrogenase (LDH) release assay or trypan blue exclusion assay, which detect damage to the cell membrane.
-
Apoptosis Assays: Methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can quantify the number of apoptotic and necrotic cells.
Troubleshooting Guide: High Cytotoxicity in Normal Cells
Issue: I am observing higher than expected cytotoxicity of this compound in my normal cell line.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Concentration Range | Perform a comprehensive dose-response study with a wide range of this compound concentrations to accurately determine the IC50 (half-maximal inhibitory concentration) for both your normal and cancer cell lines. |
| Extended Exposure Time | Conduct a time-course experiment to identify the optimal incubation time that maximizes cancer cell death while minimizing toxicity to normal cells. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is non-toxic to your cells. Run a vehicle control (cells treated with the solvent alone) to confirm. |
| Cell Line Sensitivity | Different normal cell lines exhibit varying sensitivities to cytotoxic agents. If possible, test your compound on multiple normal cell lines relevant to your research to assess for cell-type-specific toxicity. |
| Experimental Variability | Standardize your experimental procedures, including cell seeding density, passage number, and reagent preparation, to ensure reproducibility. |
Quantitative Data: Cytotoxicity of Betulinic Acid and Betulin Derivatives
The following tables summarize the reported IC50 values for Betulinic Acid (BA) and other betulin derivatives against various cancer and normal cell lines. This data can serve as a reference point for your experiments with this compound.
Table 1: IC50 Values of Betulinic Acid in Human Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) |
| Cancer Cell Lines | |||
| U937 | Human Myeloid Leukemia | Varies (Concentration-dependent) | Not Specified |
| Jurkat | T-cell Leukemia | Varies (Concentration-dependent) | Not Specified |
| A549 | Lung Carcinoma | ~15.51 | Not Specified |
| PC-3 | Prostate Cancer | ~32.46 | Not Specified |
| MCF-7 | Breast Cancer | ~38.82 | Not Specified |
| MDA-MB-231 | Triple-Negative Breast Cancer | 17.21 ± 0.86 | 48 |
| A2780 | Ovarian Carcinoma | 44.47 ± 0.01 | 24 |
| Normal Cell Lines | |||
| C2C12 | Mouse Myoblasts | Slight decrease in viability | Not Specified |
| V79-4 | Hamster Lung Fibroblasts | Slight decrease in viability | Not Specified |
| BALB/3T3 | Mouse Fibroblasts | ~31.79 | Not Specified |
| MCF-10A | Normal Breast Epithelial | Lower than MDA-MB-231 | 24, 48, 72 |
| HaCaT | Human Keratinocytes | No significant cytotoxicity | 72 |
Data compiled from multiple sources.[12][13][14][15][16] Experimental conditions may vary between studies.
Experimental Protocols
Protocol: Assessing Cell Viability using the MTT Assay
This protocol outlines the general steps for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
96-well flat-bottom plates
-
Cancer and normal cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a "vehicle control" (medium with the same concentration of solvent as the highest this compound concentration) and a "no-treatment control" (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. Selective cytotoxicity of betulinic acid on tumor cell lines, but not on normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Betulinic Acid Suppresses Constitutive and TNFα-induced NF-κB Activation and Induces Apoptosis in Human Prostate Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Betulinic acid delivered in liposomes reduces growth of human lung and colon cancers in mice without causing systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Advancements in Betulinic Acid-Loaded Nanoformulations for Enhanced Anti-Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Sensitization for anticancer drug-induced apoptosis by betulinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study | MDPI [mdpi.com]
- 13. The anti-cancer effect of betulinic acid in u937 human leukemia cells is mediated through ROS-dependent cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Betulinic Acid Suppresses Ovarian Cancer Cell Proliferation through Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Purity of Isolated Betulin Caffeate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of isolated Betulin (B1666924) Caffeate. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude Betulin Caffeate extracts?
A1: Crude extracts of this compound from sources like birch bark typically contain other triterpenoids. The most common impurities include betulin, betulinic acid, and lupeol.[1] Additionally, other betulin-derived triterpenoids such as betulinic aldehyde and oleanolic acid may also be present.[1]
Q2: What solvents are suitable for the extraction and purification of this compound?
A2: this compound is soluble in a range of organic solvents. For extraction, common solvents like ethanol (B145695), methanol, ethyl acetate (B1210297), and dichloromethane (B109758) are used.[2] For purification through recrystallization, solvent systems such as chloroform (B151607)/ethanol have been shown to be effective for the related compound betulin.[3] this compound itself is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]
Q3: What level of purity can I expect to achieve with standard purification techniques?
A3: With a combination of techniques such as recrystallization and column chromatography, it is possible to achieve high purity levels for related compounds like betulin, often exceeding 95%.[3] For this compound, preparative HPLC and recrystallization are methods that can yield high-purity compounds.
Q4: How can I assess the purity of my isolated this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of this compound and related compounds.[4][5][6][7] A reversed-phase C18 column with a mobile phase consisting of acetonitrile (B52724) and water is often employed, with detection at around 210 nm.[4][5][7] Other analytical techniques such as High-Performance Thin-Layer Chromatography (HPTLC) can also be used for purity assessment.[4]
Q5: Is this compound stable during the purification process?
A5: Triterpenoids like this compound are generally stable under standard purification conditions. However, prolonged exposure to harsh conditions such as strong acids, bases, or high temperatures should be avoided to prevent potential degradation. Autoxidation can occur, leading to the formation of degradation products.[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Incomplete extraction from the plant material.- Loss of compound during solvent partitioning or transfers.- Suboptimal recrystallization conditions leading to poor recovery. | - Optimize the extraction solvent and duration. Consider using a Soxhlet extractor for more efficient extraction.- Minimize the number of transfer steps. Ensure complete transfer of solutions.- Carefully select the recrystallization solvent system. Cool the solution slowly to maximize crystal formation. |
| Persistent Impurities in the Final Product | - Co-elution of impurities with similar polarity during chromatography.- Inefficient removal of related triterpenoids during recrystallization. | - For chromatographic separation, adjust the mobile phase composition or try a different stationary phase to improve resolution.[10][11]- Perform multiple recrystallizations with different solvent systems.[3]- Consider derivatization of the crude extract to separate compounds with similar properties, followed by removal of the derivatizing agent. |
| Difficulty in Inducing Crystallization | - The solution is not sufficiently supersaturated.- Presence of impurities that inhibit crystal nucleation.- The chosen solvent is not ideal for crystallization. | - Concentrate the solution further by slowly evaporating the solvent.- Try adding a seed crystal of pure this compound to induce crystallization.- Experiment with different solvent systems, including binary solvent mixtures (e.g., a good solvent and a poor solvent).[12][13] |
| Oiling Out Instead of Crystallization | - The solution is too supersaturated, or the cooling rate is too fast.- The compound has a low melting point in the chosen solvent. | - Dilute the solution slightly with the solvent before cooling.- Allow the solution to cool to room temperature slowly, followed by further cooling in a refrigerator or freezer.- Try a different recrystallization solvent or a mixture of solvents.[12][13] |
| Broad or Tailing Peaks in HPLC Analysis | - Column overload.- Interaction of the analyte with active sites on the stationary phase.- Inappropriate mobile phase pH. | - Dilute the sample before injection.- Use a high-purity silica-based column or add a competing base to the mobile phase if basic impurities are suspected.- Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. |
Quantitative Data on Purification Methods
The following table summarizes various purification techniques used for betulin and related triterpenoids, which can be adapted for this compound.
| Compound | Purification Method | Solvent System | Purity Achieved |
| Betulin | Recrystallization | Chloroform:Ethanol (1:20) | >95%[3] |
| Betulin | Recrystallization | Ethanol | 97% (from 52% crude)[14] |
| Betulinic Acid | Preparative HPLC | Acetonitrile, Methanol, Acetic Acid acidified water | >90%[15] |
| Betulin | Column Chromatography | Not specified | High purity |
Detailed Experimental Protocol: Isolation and Purification of this compound from Birch Bark
This protocol outlines a general procedure for the isolation and purification of this compound. Optimization may be required based on the specific biomass and available equipment.
1. Extraction: a. Dry and finely powder the outer bark of the birch tree. b. Extract the powdered bark with 95% ethanol using a Soxhlet apparatus for 8-12 hours.[7] c. Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude residue.
2. Initial Purification (Liquid-Liquid Extraction): a. Dissolve the crude residue in a mixture of ethyl acetate and water. b. Separate the organic layer, which contains the triterpenoids. c. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a crude triterpenoid (B12794562) mixture.
3. Chromatographic Separation (Column Chromatography): a. Prepare a silica (B1680970) gel column packed in a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate). b. Dissolve the crude triterpenoid mixture in a minimal amount of the initial mobile phase and load it onto the column. c. Elute the column with a gradually increasing polarity gradient of the solvent system. d. Collect fractions and monitor them by TLC or HPLC to identify the fractions containing this compound. e. Pool the fractions rich in this compound and evaporate the solvent.
4. Final Purification (Recrystallization): a. Dissolve the enriched this compound fraction in a minimal amount of a hot solvent mixture, such as chloroform and ethanol.[3] b. Allow the solution to cool slowly to room temperature to facilitate crystal formation. c. Further cool the solution in a refrigerator (4°C) to maximize crystallization. d. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
5. Purity Assessment: a. Analyze the purity of the final crystalline product by RP-HPLC using a C18 column and a mobile phase of acetonitrile/water, with UV detection at 210 nm.[4][7]
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Hypothetical signaling pathway of this compound's anti-inflammatory action.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS:89130-86-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. CN103193854B - The separation and purification of betulin and the biological and chemical method for transformation of betulinic acid - Google Patents [patents.google.com]
- 4. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijsr.net [ijsr.net]
- 7. Simultaneous determination of betulin and betulinic acid in white birch bark using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessing stability-indicating methods for coelution by two-dimensional liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. applications.emro.who.int [applications.emro.who.int]
Validation & Comparative
A Comparative Analysis of the Anticancer Properties of Betulinic Acid and Betulin Caffeate
A Note on Data Availability: This guide provides a comprehensive overview of the anticancer activity of Betulinic acid based on extensive experimental data. However, a direct quantitative comparison with Betulin (B1666924) caffeate is not feasible at this time due to a significant lack of publicly available research and experimental data on the anticancer properties of Betulin caffeate. While the synthesis of derivatives like betulin 3-caffeate has been documented, their biological activities, including anticancer effects, remain largely unexplored in the scientific literature. Therefore, this guide will focus on the well-established anticancer profile of Betulinic acid.
Betulinic Acid: A Potent Anticancer Triterpenoid (B12794562)
Betulinic acid (BA), a naturally occurring pentacyclic triterpenoid found in the bark of several plants, including the white birch tree (Betula sp.), has garnered significant attention for its promising anticancer activities.[1][2] Extensive research has demonstrated its ability to inhibit the proliferation of a wide array of cancer cells, induce programmed cell death (apoptosis), and halt the cell cycle, thereby preventing tumor growth.[1][2]
Cytotoxicity Across Various Cancer Cell Lines
Betulinic acid has shown selective cytotoxicity against numerous cancer cell lines while exhibiting lower toxicity towards normal cells.[3] The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, varies depending on the cancer cell type.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Melanoma | Me665/2/21, Me665/2/60 | ~3.2 - 3.5 | [4] |
| Neuroblastoma | various | ~30 - 37 | [4] |
| Glioblastoma | various | ~4.4 - 37 | [4] |
| Ovarian Cancer | A2780 | Data not specified | [5] |
| Lung Cancer | H460 (paclitaxel-resistant) | 50 | [6] |
| Lung Cancer | various | ~3.3 - 9.2 | [4] |
| Cervical Cancer | HeLa | IC50 not specified, effective at 30 µM | [7] |
| Bladder Cancer | T-24, UMUC-3, 5637 | Concentration-dependent cytotoxicity | [8] |
| Colon Cancer | RKO, SW480 | Growth inhibition observed | [9] |
| Leukemia | various cell lines | Potent apoptosis induction | [9] |
| Breast Cancer | MCF-7 | 11.5 ± 1.8 | [10] |
Table 1: IC50 Values of Betulinic Acid in Various Cancer Cell Lines. This table summarizes the cytotoxic potential of Betulinic acid across a range of human cancer cell lines.
Mechanisms of Anticancer Action: Betulinic Acid
The anticancer efficacy of Betulinic acid is attributed to its multifaceted mechanisms of action, primarily centered around the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
A hallmark of Betulinic acid's anticancer activity is its ability to trigger apoptosis in cancer cells, primarily through the intrinsic or mitochondrial pathway.[1][11] This process involves a cascade of molecular events leading to controlled cell death.
Key Events in Betulinic Acid-Induced Apoptosis:
-
Mitochondrial Membrane Permeabilization: Betulinic acid directly targets the mitochondria, leading to the loss of mitochondrial membrane potential.[11]
-
Release of Pro-Apoptotic Factors: This disruption causes the release of cytochrome c and Smac (Second Mitochondria-derived Activator of Caspases) from the mitochondria into the cytoplasm.[11]
-
Caspase Activation: Cytochrome c initiates the formation of the apoptosome, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3.[2] Smac promotes apoptosis by inhibiting inhibitor of apoptosis proteins (IAPs).
-
Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis and ultimately, cell death.[2]
Some studies have also suggested that Betulinic acid can induce apoptosis through the generation of reactive oxygen species (ROS) in certain cancer cells.[2]
References
- 1. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-cancer effect of betulinic acid in u937 human leukemia cells is mediated through ROS-dependent cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Synthesis and cytotoxicity evaluation of functionalized betulin deriva" by Amardeep Patel [rdw.rowan.edu]
- 4. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study [mdpi.com]
- 7. Betulinic acid induces autophagy-dependent apoptosis via Bmi-1/ROS/AMPK-mTOR-ULK1 axis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Betulinic acid inhibits colon cancer cell and tumor growth and induces proteasome-dependent and -independent downregulation of specificity proteins (Sp) transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Betulin Caffeate and Related Triterpenoids
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative overview of analytical methodologies applicable to the quantification of Betulin (B1666924) caffeate, a derivative of the naturally occurring triterpenoid (B12794562) betulin. While specific validated methods for Betulin caffeate are not widely published, this document draws comparisons from validated methods for closely related compounds, primarily betulin and betulinic acid. The principles and techniques discussed are readily adaptable for the validation of a this compound quantification method.
The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are compared based on their performance metrics, including linearity, sensitivity (Limit of Detection and Quantification), accuracy, and precision.
Quantitative Performance Comparison
The following table summarizes the performance characteristics of different analytical methods used for the quantification of betulin, betulinic acid, and other triterpenes. This data provides a benchmark for what can be expected when developing and validating a method for this compound.
| Method | Analyte | Linearity (Concentration Range) | R² | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| HPLC-UV | Betulinic Acid | 0.005 - 100.00 µg/mL | 0.9999 | 0.0005 | 0.0050 | 97.10 - 97.60 | < 5 |
| HPLC-UV | Betulin | 28.42 - 53.99 ppm | 0.9974 | - | - | - | - |
| HPLC-UV | Betulinic Acid | 25 - 150 µg/mL | 0.999 | - | - | - | - |
| LC-MS | Betulin & Betulinic Acid | 0.1 - 200 µg/mL (Betulin), 0.1 - 200 µg/mL (Betulinic Acid) | >0.99 | 0.023 (Betulin), 0.029 (Betulinic Acid) | - | 95 - 102 | < 3.3 |
| Spectrophotometry | Total Triterpenes | 3.08 - 24.61 µg/mL | 0.9998 | 0.042 | 0.14 | 96.63 - 113.87 | 0.56 - 4.98 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative experimental protocols for HPLC-UV and LC-MS methods, which can be adapted for this compound quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantification of betulin and its derivatives.[1][2]
-
Instrumentation: An Agilent 1260 Infinity liquid chromatograph with a diode-matrix detector or similar.[1]
-
Column: Zorbax Extend-C18, 100 x 4.6 mm, 3.5 µm particle size.[1]
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 86:14 v/v or 7:3 v/v).[1][2]
-
Flow Rate: 0.6 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Sample Preparation: Test samples and working standards are dissolved in acetonitrile to a concentration of 1 mg/mL and centrifuged to remove insoluble particles before injection.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers higher sensitivity and selectivity, which can be advantageous for complex matrices.
-
Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer (e.g., UHPLC-Q-TOF-MS/MS).[3]
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Phase A) and either acetonitrile or methanol (B129727) (Phase B).[4] The addition of sodium acetate (B1210297) as an additive can improve performance.[4]
-
Ionization Mode: Electrospray ionization (ESI) is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis.[5][6]
-
Sample Preparation: Samples are typically reconstituted in a solvent compatible with the mobile phase, such as 70% methanol containing 0.1% formic acid and an internal standard.[5][7]
Method Validation Workflow
The validation of an analytical method is a critical step to ensure its reliability. The following diagram illustrates a typical workflow for the validation of an analytical method according to ICH guidelines.[8]
Caption: Workflow for analytical method validation.
Signaling Pathways and Experimental Workflows
While a specific signaling pathway involving this compound is not detailed in the provided search results, the experimental workflow for its quantification follows a logical progression from sample preparation to data analysis.
Caption: General workflow for quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety assessment and antioxidant evaluation of betulin by LC-MS combined with free radical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantification of Caffeoylquinic Acids and Triterpenes as Targeted Bioactive Compounds of Centella asiatica in Extracts and Formulations by Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Caffeoylquinic Acids and Triterpenes as Targeted Bioactive Compounds of Centella asiatica in Extracts and Formulations by Liquid Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative study of Betulin caffeate's effects on different cancer cell lines.
While specific research on the anti-cancer effects of Betulin (B1666924) Caffeate is limited in publicly available literature, a substantial body of evidence exists for its parent compound, betulin, and its closely related derivative, betulinic acid. This guide provides a comparative overview of the effects of these well-studied triterpenoids on various cancer cell lines, offering insights into their therapeutic potential for researchers, scientists, and drug development professionals.
Betulin, a pentacyclic triterpene found abundantly in the bark of birch trees, and its oxidized form, betulinic acid, have demonstrated significant cytotoxic activity against a broad spectrum of cancer cells.[1][2] Their primary mechanism of action involves the induction of apoptosis, or programmed cell death, primarily through the intrinsic mitochondrial pathway.[3]
Comparative Cytotoxicity of Betulin and Betulinic Acid
The anti-proliferative effects of betulin and betulinic acid have been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, varies depending on the specific derivative and the cancer cell line being tested. Generally, betulinic acid and other synthetic derivatives exhibit greater cytotoxicity compared to betulin.
Below is a summary of reported IC50 values for betulin and betulinic acid in various human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as incubation time and assay methods.
| Cancer Type | Cell Line | Compound | IC50 (µM) | Reference(s) |
| Breast Cancer | MCF-7 | Betulin | 8.32 - 38.82 | [1][4] |
| MCF-7 | Betulinic Acid | ~22.39 | [5] | |
| Lung Cancer | A549 | Betulin | 15.51 | [4] |
| A549 | Betulinic Acid | ~42.33 | [5] | |
| H460 (Paclitaxel-resistant) | Betulinic Acid | 50 | [6] | |
| Prostate Cancer | PC-3 | Betulin | 17.9 - >250 | [1][4] |
| PC-3 | Betulinic Acid | - | - | |
| Leukemia | MV4-11 | Betulin | 18.16 | [4] |
| U937 | Betulinic Acid | - (Induces ROS-dependent apoptosis) | [7] | |
| Colon Cancer | HCT116 | Betulinic Acid | ~22.29 | [5] |
| RKO | Betulinic Acid | Growth inhibition at ≥ 5 µM | [8] | |
| SW480 | Betulinic Acid | Growth inhibition at ≥ 5 µM | [8] | |
| Ovarian Cancer | A2780 | Betulin | >45.2 | [1] |
| A2780 | Betulinic Acid | 44.47 | [9] | |
| Melanoma | - | Betulinic Acid | 1.5 - 1.6 µg/mL | [10] |
Mechanism of Action: Induction of Apoptosis
The predominant anti-cancer mechanism of betulin and its derivatives is the induction of apoptosis through the mitochondrial (intrinsic) pathway. This process is characterized by the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors into the cytoplasm.
A key signaling pathway implicated in the pro-apoptotic effects of betulinic acid is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer and plays a crucial role in cell survival and proliferation. Betulinic acid has been shown to inhibit this pathway, thereby promoting apoptosis.
The following diagram illustrates the proposed signaling pathway for betulinic acid-induced apoptosis:
Caption: Signaling pathway of Betulinic Acid-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anti-cancer effects of compounds like betulin and its derivatives.
Cell Viability Assays (MTT and SRB)
Objective: To determine the cytotoxic effects of a compound on cancer cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Seed cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., Betulinic Acid) for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
SRB (Sulphorhodamine B) Assay:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB solution, which binds to cellular proteins.
-
Wash away the unbound dye and solubilize the protein-bound dye with a basic solution (e.g., Tris base).
-
Measure the absorbance at a specific wavelength (e.g., 510 nm).
-
Calculate cell viability and IC50 values as in the MTT assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.
-
Seed and treat cells with the test compound as described for viability assays.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blot Analysis
Objective: To detect changes in the expression levels of specific proteins involved in signaling pathways.
-
Treat cells with the test compound and lyse them to extract total protein.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Akt, mTOR, Caspase-3, Bcl-2, Bax).
-
Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).
The following diagram illustrates a general experimental workflow for assessing the anti-cancer effects of a compound:
Caption: General experimental workflow for in vitro anticancer studies.
Conclusion
While direct evidence for the anti-cancer effects of Betulin Caffeate is currently lacking in the scientific literature, the extensive research on betulin and its derivatives, particularly betulinic acid, provides a strong rationale for investigating its potential. The established cytotoxicity of these related compounds across a wide range of cancer cell lines, primarily through the induction of apoptosis via the mitochondrial pathway, suggests that this compound may possess similar anti-proliferative properties. Further research is warranted to isolate or synthesize this compound and evaluate its efficacy and mechanism of action against various cancer cell lines. The experimental protocols outlined in this guide provide a robust framework for such future investigations.
References
- 1. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The anti-cancer effect of betulinic acid in u937 human leukemia cells is mediated through ROS-dependent cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Betulinic acid inhibits colon cancer cell and tumor growth and induces proteasome-dependent and -independent downregulation of specificity proteins (Sp) transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Betulinic Acid Suppresses Ovarian Cancer Cell Proliferation through Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Betulin Caffeate's Antiproliferative Activity: A Comparative Analysis
A detailed comparison of in vitro studies on the anticancer potential of Betulin (B1666924) 3-caffeate reveals promising, yet varied, antiproliferative activity across different cancer cell lines. This guide provides a cross-validation of publicly available data from two independent laboratories, highlighting the compound's efficacy and underscoring the need for standardized testing protocols in preclinical research.
Betulin 3-caffeate, a derivative of the naturally occurring triterpenoid (B12794562) betulin, has emerged as a compound of interest in oncological research due to its potent cytotoxic effects against various cancer cell types. This guide synthesizes and compares the findings on its antiproliferative activity from two distinct research groups, offering a valuable resource for researchers, scientists, and drug development professionals.
Quantitative Analysis of Antiproliferative Activity
The antiproliferative effects of Betulin 3-caffeate have been quantified in terms of IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The data from two independent studies are summarized below, showcasing the compound's activity against a range of human and murine cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) - Kolomitsyn et al., 2007[1] | IC50 (µM) - Hata et al., 2004 |
| Human Cell Lines | |||
| PC-3 | Prostate Carcinoma | 3.8 | Not Tested |
| CaOV3 | Ovarian Adenocarcinoma | 4.2 | Not Tested |
| A549 | Lung Carcinoma | > 10 | > 10 |
| HCT-15 | Colorectal Adenocarcinoma | Not Tested | 4.8 |
| HEp-2 | Larynx Epidermoid Carcinoma | Not Tested | 5.4 |
| HeLa | Cervical Adenocarcinoma | Not Tested | 6.3 |
| SK-OV-3 | Ovarian Adenocarcinoma | Not Tested | > 10 |
| SK-MEL-2 | Skin Melanoma | Not Tested | 2.9 |
| KB | Oral Epidermoid Carcinoma | Not Tested | 3.5 |
| Murine Cell Lines | |||
| P19 | Embryonal Carcinoma | 1.8 | Not Tested |
| N2/D1 | Teratocarcinoma | 2.5 | Not Tested |
| K1735-M2 | Melanoma | 3.2 | Not Tested |
| Normal Cell Lines | |||
| BJ | Human Fibroblast | 8.5 | Not Tested |
| Vero | Monkey Kidney | Not Tested | > 10 |
Experimental Protocols
A detailed understanding of the methodologies employed by each laboratory is crucial for interpreting the variability in the observed biological activity.
Kolomitsyn et al., 2007 (Natural Product Communications)
This study evaluated the antiproliferative activity of Betulin 3-caffeate isolated from the bark of Betula neoalaskana and B. papyrifera.
-
Cell Lines: A panel of human and murine cancer cell lines, along with a normal human fibroblast cell line (BJ), were used.
-
Assay: The antiproliferative activity was determined using a standard cell proliferation assay.
-
Treatment: Cells were treated with various concentrations of Betulin 3-caffeate for a specified duration.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
Hata et al., 2004 (Natural Medicines)
This research focused on triterpenes isolated from the floral spikes of Prunella vulgaris.
-
Cell Lines: A range of human cancer cell lines and a normal monkey kidney cell line (Vero) were utilized.
-
Assay: The cytotoxicity was assessed using the sulforhodamine B (SRB) assay.
-
Treatment: The cancer cells were exposed to different concentrations of the isolated compounds.
-
Data Analysis: IC50 values were determined based on the inhibition of cell growth.
Comparative Insights and Future Directions
The compiled data indicates that Betulin 3-caffeate exhibits significant antiproliferative activity against a variety of cancer cell lines, with IC50 values in the low micromolar range for several cancer types, including prostate, ovarian, and melanoma. Notably, the study by Kolomitsyn et al. also included a normal cell line (BJ), against which Betulin 3-caffeate showed a higher IC50 value (8.5 µM) compared to most of the tested cancer cell lines, suggesting a degree of selectivity towards malignant cells.
While both studies demonstrate the potent anticancer potential of Betulin 3-caffeate, a direct, precise cross-validation is challenging due to the use of different panels of cancer cell lines and slight variations in experimental protocols. For instance, the A549 lung carcinoma cell line was tested in both studies, and in both cases, the IC50 was found to be greater than 10 µM, indicating consistent results for this specific cell line.
The observed differences in IC50 values across the various cell lines highlight the importance of cell-type-specific responses to anticancer agents. Future research should aim for a more standardized approach to preclinical testing, including the use of a common panel of cancer cell lines and harmonized experimental protocols, to facilitate more direct and robust cross-laboratory comparisons. Such efforts will be invaluable in accelerating the translation of promising natural compounds like Betulin 3-caffeate from the laboratory to clinical applications.
Visualizing the Experimental Workflow
To further clarify the methodologies, the following diagrams illustrate the general experimental workflows for assessing the antiproliferative activity of Betulin 3-caffeate.
Caption: A comparative workflow of the two laboratory studies.
The signaling pathways through which Betulin 3-caffeate exerts its antiproliferative effects are yet to be fully elucidated. However, based on the known mechanisms of related compounds like betulin and betulinic acid, it is hypothesized to involve the induction of apoptosis (programmed cell death).
Caption: A proposed signaling pathway for Betulin 3-caffeate's activity.
References
Structure-Activity Relationship of Betulin Caffeate Analogs: A Comparative Guide for Researchers
Data Presentation: Cytotoxicity of Betulin (B1666924) Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of betulin, betulinic acid, and betulin 3-caffeate against various human cancer cell lines. The data highlights the significant enhancement of cytotoxic activity upon esterification of the C-3 hydroxyl group of betulin with caffeic acid. For a broader SAR context, data for other ester and amide derivatives of betulin and betulinic acid are also included.
Table 1: Cytotoxicity of Betulin, Betulinic Acid, and their Analogs
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| Betulin | - | Multiple | Generally > 10 µM | [1] |
| Betulinic Acid | C-28 Carboxylic Acid | HT29 (Colon) | > 10 µM | [2] |
| Betulin 3-caffeate | C-3 Caffeoyl Ester | SK-MEL-2 (Melanoma) | 2.9 | [3] |
| 28-O-hexahydrophthalyl BE | C-28 Hexahydrophthalyl Ester | HT29 (Colon) | Lower than Betulinic Acid | [2] |
| Betulinic acid-derived carboxamide 25 | C-28 Carboxamide | A375 (Melanoma) | < 1 µM | [4] |
| Betulinic acid-derived carboxamide 26 | C-28 Carboxamide | A375 (Melanoma) | < 1 µM | [4] |
| Betulinic acid ester with CLA (4) | C-28 CLA Ester | CEM/C2 (Leukemia) | 16.9 µg/mL | [5][6] |
| Betulinic acid ionic derivative 5 | Ionic liquid at C-28 | A375 (Melanoma) | 36 µM | [7] |
| Betulinic acid ionic derivative 5 | Ionic liquid at C-28 | MCF7 (Breast) | 25 µM | [7] |
CLA: Conjugated Linoleic Acid
Structure-Activity Relationship Analysis
The available data, although limited for caffeate analogs, suggests several key trends in the structure-activity relationship of betulin derivatives:
-
Esterification at C-3: The introduction of a caffeoyl group at the C-3 position of betulin dramatically enhances its cytotoxic activity, as evidenced by the potent activity of betulin 3-caffeate against melanoma cells.[3][8] This suggests that the caffeic acid moiety may play a crucial role in the compound's interaction with biological targets.
-
Modification at C-28: The carboxylic acid group at C-28 of betulinic acid is a key site for modification.[9] The formation of amides and esters at this position has been shown to significantly increase cytotoxic potency.[4] For instance, certain carboxamide derivatives exhibit sub-micromolar activity.[4]
-
Importance of the Caffeoyl Moiety: Caffeic acid itself is a known antioxidant and has demonstrated various biological activities. Its conjugation with betulin likely results in a synergistic effect, leading to the observed high potency of betulin 3-caffeate.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
The cytotoxic activity of betulin caffeate analogs and other derivatives is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cells (e.g., SK-MEL-2, HT29) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., betulin 3-caffeate) for a specified period, typically 48 or 72 hours.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curves.
In Vitro Anti-Inflammatory Assay (Nitric Oxide Production in Macrophages)
The anti-inflammatory activity of betulin derivatives can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
-
Cell Seeding: RAW 264.7 cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Subsequently, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of the supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Absorbance Measurement: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates the general workflow for evaluating the cytotoxic activity of this compound analogs.
Caption: Workflow for determining the IC50 values of this compound analogs using the MTT assay.
Putative Signaling Pathway: NF-κB Inhibition
Betulinic acid, a close structural relative of betulin, has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[10][11][12][13] It is plausible that this compound analogs share this mechanism of action. The following diagram illustrates the key steps in the NF-κB signaling pathway and the potential point of inhibition by this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. A 3D QSAR Study of Betulinic Acid Derivatives as Anti-Tumor Agents Using Topomer CoMFA: Model Building Studies and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Betulin-3-Caffeate | C39H56O5 | CID 10153267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and cytotoxic activity of new betulin and betulinic acid esters with conjugated linoleic acid (CLA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New ionic derivatives of betulinic acid as highly potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Betulinic acid derivatives as anticancer agents: structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Betulinic acid suppresses carcinogen-induced NF-kappa B activation through inhibition of I kappa B alpha kinase and p65 phosphorylation: abrogation of cyclooxygenase-2 and matrix metalloprotease-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Anti-Inflammatory Activities of Betulinic Acid: A Review [frontiersin.org]
- 12. Betulinic acid ameliorates experimental diabetic-induced renal inflammation and fibrosis via inhibiting the activation of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Betulinic Acid Ameliorates the Severity of Acute Pancreatitis via Inhibition of the NF-κB Signaling Pathway in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Betulin Derivatives vs. Cisplatin in Tumor Models
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a head-to-head comparison of the naturally derived pentacyclic triterpenes, betulin (B1666924) and its more potent derivative betulinic acid, against the conventional chemotherapeutic agent, cisplatin (B142131). While direct comparative data for betulin caffeate is not available in the current body of scientific literature, this analysis focuses on the extensively studied betulin and betulinic acid, offering valuable insights into their anti-tumor properties and mechanisms of action in various tumor models. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of these natural compounds as alternatives or adjuncts to traditional chemotherapy.
In Vitro Cytotoxicity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for betulin, betulinic acid, and cisplatin across a range of human cancer cell lines, as determined by in vitro cytotoxicity assays.
| Table 1: IC50 Values of Betulin and Betulinic Acid in Human Cancer Cell Lines | ||
| Cell Line | Compound | IC50 (µM) |
| Human Gastric Carcinoma (257P) | Betulin | 18.74 |
| Betulinic Acid | 6.16 | |
| Human Pancreatic Carcinoma (181P) | Betulin | 26.5 |
| Betulinic Acid | 7.96 | |
| Canine T-cell Lymphoma (CL-1) | Betulin | 27 |
| Betulinic Acid | 23.50 | |
| Canine B-cell Lymphoma (CLBL-1) | Betulin | 28.9 |
| Betulinic Acid | 18.2 | |
| Canine Osteosarcoma (D-17) | Betulin | 22.73 |
| Betulinic Acid | 18.59 | |
| Human Leukemia (MV4-11) | Betulin | 18.16 |
| Human Lung Adenocarcinoma (A549) | Betulin | 15.51 |
| Human Prostate Carcinoma (PC-3) | Betulin | 32.46 |
| Human Breast Cancer (MCF-7) | Betulin | 38.82 |
| Triple Negative Breast Cancer (MDA-MB-231) | Betulinic Acid | >50 (24h), 17.21 (48h) |
Data compiled from multiple sources.[1][2][3][4][5]
| Table 2: IC50 Values of Cisplatin in Human Cancer Cell Lines | |
| Cell Line | IC50 (µM) |
| Non-small Cell Lung Cancer (H460) | 19 |
| Head and Neck Squamous Cell Carcinoma (SCC25) | Varies with exposure time |
| Head and Neck Squamous Cell Carcinoma (SCC9) | Varies with exposure time |
| Ovarian Carcinoma Cell Lines | 0.28 - 1.28 |
| Cervical Cancer (C33-A) | Varies |
| Ovarian Cancer (SKOV-3) | Varies |
Note: IC50 values for cisplatin can vary significantly depending on the assay conditions and exposure time.[2]
In Vivo Anti-Tumor Efficacy
In vivo studies using animal models are crucial for evaluating the therapeutic potential of anti-cancer agents. The following table summarizes the results from a key study comparing the effects of betulinic acid and cisplatin in an esophageal cancer xenograft model.
| Table 3: In Vivo Comparison in an Esophageal Cancer Nude Mouse Xenograft Model | |||
| Treatment Group | Tumor Volume Reduction | Ki67 Positive Rate (Proliferation) | Caspase-1 Positive Rate (Pyroptosis) |
| Control | - | High | Low |
| Betulinic Acid (BA) | Significantly decreased (P<0.05 vs. control) | Significantly decreased (P<0.05 vs. control) | Significantly increased (P<0.05 vs. control) |
| Cisplatin | Significantly decreased (P<0.05 vs. control) | Significantly decreased (P<0.05 vs. control) | Significantly increased (P<0.05 vs. control) |
| BA + Cisplatin | Further significant decrease | Significantly lower than BA group (P<0.05) | Significantly higher than BA group (P<0.05) |
This study demonstrates that betulinic acid significantly inhibits tumor growth in vivo, and enhances the anti-tumor effect of cisplatin when used in combination.[1]
Mechanisms of Action: Signaling Pathways
Betulinic acid and cisplatin induce cancer cell death through distinct and overlapping signaling pathways.
Betulinic Acid-Induced Apoptosis
Betulinic acid primarily induces apoptosis through the intrinsic mitochondrial pathway and by modulating key signaling cascades involved in cell survival and proliferation.
Caption: Betulinic Acid-Induced Apoptotic Pathway.
Cisplatin-Induced Apoptosis
Cisplatin exerts its cytotoxic effects primarily by forming DNA adducts, which triggers a cascade of signaling events leading to apoptosis through multiple pathways.
Caption: Cisplatin-Induced Apoptotic Pathways.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to assess the anti-tumor effects of these compounds.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of compounds on cancer cells.
Caption: MTT Assay Experimental Workflow.
Detailed Steps:
-
Cell Seeding: Harvest cancer cells and seed them into a 96-well microtiter plate at a predetermined optimal density (typically between 1x10^4 and 1.5x10^5 cells per well in 100 µL of culture medium).
-
Overnight Incubation: Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of betulin, betulinic acid, or cisplatin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours under the same conditions.
-
MTT Addition: Add 15 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Shaking: Place the plate on a shaker for 5 minutes to ensure complete dissolution of the formazan.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis (Annexin V) Assay
This protocol is for quantifying the percentage of apoptotic cells following treatment.
Caption: Annexin V Apoptosis Assay Workflow.
Detailed Steps:
-
Cell Treatment: Seed and treat cells with the desired concentrations of betulin, betulinic acid, or cisplatin in a 6-well plate for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells are detached using trypsin. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cell pellet with cold phosphate-buffered saline (PBS) to remove any residual medium.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1x10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals for Annexin V-FITC and PI.
Conclusion
The available data suggests that betulin and, more notably, its derivative betulinic acid, exhibit significant anti-tumor activity against a variety of cancer cell lines, with potencies that are in some cases comparable to, and in others less than, cisplatin. The mechanisms of action, while both culminating in apoptosis, are initiated through different primary targets. Betulinic acid's ability to modulate the PI3K/Akt signaling pathway presents a compelling avenue for targeting cancer cell survival.
The in vivo data, although limited in direct head-to-head comparisons, indicates that betulinic acid can effectively inhibit tumor growth and may enhance the efficacy of cisplatin. This suggests a potential role for betulinic acid in combination therapies, potentially allowing for lower, less toxic doses of conventional chemotherapeutics.
Further research, particularly direct in vivo comparisons across a broader range of tumor models, is warranted to fully elucidate the therapeutic potential of betulinic acid and other betulin derivatives relative to standard-of-care agents like cisplatin. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers designing and interpreting such studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Synergistic Potential of Betulinic Acid with Conventional Anticancer Agents: A Comparative Guide
A notable gap in current research exists regarding the synergistic effects of Betulin caffeate with known anticancer drugs. Extensive literature searches did not yield specific studies evaluating this particular compound in combination therapies. However, significant research has been conducted on a closely related pentacyclic triterpenoid, Betulinic Acid (BA), and its synergistic potential with several standard chemotherapeutic agents. This guide will, therefore, focus on the available experimental data for Betulinic Acid, providing a comparative analysis of its synergistic effects with doxorubicin (B1662922), cisplatin (B142131), and Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs).
Executive Summary
Betulinic Acid, a derivative of Betulin, has demonstrated promising synergistic anticancer activity when combined with conventional drugs such as doxorubicin and EGFR-TKIs in preclinical studies. This synergy is often characterized by enhanced cytotoxicity in cancer cells, allowing for potentially lower effective doses of the conventional drugs and mitigating associated toxicities. The mechanisms underlying these synergistic interactions are multifaceted, involving the induction of apoptosis through the mitochondrial pathway, increased production of reactive oxygen species (ROS), and modulation of key signaling pathways like the EGFR-AKT-mTOR axis.
In contrast, the synergistic effect of Betulinic Acid with cisplatin appears to be more context-dependent, with some studies reporting synergy only at specific time points and in certain cell lines, while others indicate antagonistic or additive effects. This highlights the importance of further research to delineate the precise conditions under which a Betulinic Acid-cisplatin combination may be beneficial.
This guide provides a detailed comparison of the synergistic effects of Betulinic Acid with these anticancer drugs, supported by quantitative data, experimental protocols, and visual representations of the implicated signaling pathways and experimental workflows.
Data Presentation: Synergistic Effects of Betulinic Acid Combinations
The following tables summarize the quantitative data from key studies investigating the synergistic effects of Betulinic Acid with doxorubicin, cisplatin, and EGFR-TKIs.
Table 1: Synergistic Effects of Betulinic Acid and Doxorubicin
| Cancer Cell Line | Drug Combination | Key Findings | Reference |
| MOLM-13 (Acute Myeloid Leukemia) | Betulinic Acid (20 µM) + Doxorubicin (0.5 µM or 1 µM) | Significant synergistic growth inhibition (p < 0.01 and p < 0.001, respectively). Combination Index (CI) < 1, indicating synergy. Increased induction of late-stage apoptosis. | [1][2][3] |
| A549 (Non-Small Cell Lung Cancer) | Betulinic Acid + Doxorubicin | Synergistic cytotoxic activity observed in the low µM range. | [4] |
| Skvo3 (Ovarian Cancer) | Betulinic Acid + Doxorubicin | Combination elicited better therapeutic effects than doxorubicin alone. | [5] |
Table 2: Synergistic Effects of Betulinic Acid and Cisplatin
| Cancer Cell Line | Drug Combination | Key Findings | Reference |
| SCC25 (Head and Neck Squamous Carcinoma) | Betulinic Acid + Cisplatin | Synergistic cytotoxic effect and induction of apoptosis observed at 24 and 48 hours. Antagonism or subadditive effects observed at 72 hours. | [6][7] |
| SCC9 (Head and Neck Squamous Carcinoma) | Betulinic Acid + Cisplatin | Antagonistic effects observed with increasing dose and time. | [6][7] |
| Esophageal Cancer Cells | Betulinic Acid (3µM) + Cisplatin (15µM) | Enhanced chemosensitivity to cisplatin by inducing pyroptosis. | [8] |
Table 3: Synergistic Effects of Betulinic Acid and EGFR-TKIs
| Cancer Cell Line | Drug Combination | Key Findings | Reference |
| A549 (Wild-type EGFR NSCLC) | Betulinic Acid (8 µM) + Gefitinib (5 µM) or Osimertinib (2 µM) | Synergistically potentiated the antitumor activity of EGFR-TKIs. Combination Index (CI) values indicated synergy. | [9][10] |
| H1299 (Wild-type EGFR NSCLC) | Betulinic Acid + Gefitinib or Osimertinib | Synergistic enhancement of cytotoxicity. | [9][10] |
| EGFR TKI-resistant Lung Cancer Cells | Betulinic Acid + EGFR TKI | Increased cytotoxicity and enhanced Sub-G1 accumulation, indicating apoptosis. | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of Betulinic Acid, the anticancer drug (doxorubicin, cisplatin, or EGFR-TKI), or a combination of both. Control wells receive the vehicle (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control. The half-maximal inhibitory concentration (IC50) is determined from dose-response curves. The synergistic effect is quantified by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the drug combinations as described for the cell viability assay.
-
Cell Harvesting: After the incubation period, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Following drug treatment, cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-EGFR, p-AKT, p-mTOR).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by Betulinic Acid in combination with anticancer drugs.
Experimental Workflows
Caption: General experimental workflow for evaluating synergistic effects.
References
- 1. Betulinic Acid–Doxorubicin-Drug Combination Induced Apoptotic Death via ROS Stimulation in a Relapsed AML MOLM-13 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Betulinic Acid-Doxorubicin-Drug Combination Induced Apoptotic Death via ROS Stimulation in a Relapsed AML MOLM-13 Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Doxorubicin combined with betulinic acid or lonidamine in RGD ligand-targeted pH-sensitive micellar system for ovarian cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination of betulinic acid with cisplatin--different cytotoxic effects in two head and neck cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Combination of betulinic acid and EGFR-TKIs exerts synergistic anti-tumor effects against wild-type EGFR NSCLC by inducing autophagy-related cell death via EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination of betulinic acid and EGFR-TKIs exerts synergistic anti-tumor effects against wild-type EGFR NSCLC by inducing autophagy-related cell death via EGFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects and mechanisms of betulinic acid on improving EGFR TKI-resistance of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of different synthesis routes for Betulin caffeate
A Comparative Guide to the Synthesis of Betulin (B1666924) Caffeate
For Researchers, Scientists, and Drug Development Professionals
Betulin caffeate, an ester of the naturally abundant triterpenoid (B12794562) betulin and the phenolic compound caffeic acid, has garnered significant interest for its potential pharmacological activities. The efficient synthesis of this compound is crucial for further research and development. This guide provides a comparative overview of the primary synthesis routes for this compound, complete with experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their needs.
Overview of Synthesis Routes
The synthesis of this compound primarily revolves around the esterification of the C3-hydroxyl group of betulin with caffeic acid. Three main strategies have been identified in the literature for achieving this transformation:
-
Direct Synthesis via Activated Caffeic Acid: This classical chemical approach involves the activation of caffeic acid, often by converting it into a more reactive species like an acyl chloride, followed by its reaction with betulin. To prevent unwanted side reactions with the hydroxyl groups of caffeic acid, a protection-deprotection strategy is typically employed.
-
Steglich Esterification (DCC/DMAP Coupling): A widely used method for mild esterification, the Steglich reaction utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst to facilitate the direct reaction between betulin and caffeic acid. This method avoids the need for harsh conditions and often provides good yields.
-
Enzymatic Synthesis (Lipase-Catalyzed Esterification): Leveraging the principles of green chemistry, this route employs lipases as biocatalysts to mediate the esterification of betulin with caffeic acid. This method offers high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for each synthesis route, based on data from analogous reactions reported in the literature. It is important to note that the specific yields and purities for this compound may vary depending on the precise reaction conditions and purification methods used.
| Parameter | Direct Synthesis (via Acyl Chloride) | Steglich Esterification (DCC/DMAP) | Enzymatic Synthesis (Lipase) |
| Typical Yield | 60-70% | 47-98%[1] | 40-65% (estimated) |
| Reaction Time | 4-6 hours (excluding protection/deprotection) | 12-24 hours[1] | 24-72 hours |
| Reaction Temperature | 0°C to room temperature | 0°C to room temperature[1] | 40-60°C |
| Key Reagents | Oxalyl chloride, protecting groups (e.g., acetyl), deprotection reagents | DCC, DMAP[1][2] | Immobilized lipase (B570770) (e.g., Novozym 435) |
| Solvents | Dichloromethane (B109758) (DCM), Pyridine | DCM, Tetrahydrofuran (B95107) (THF)[1] | Organic solvents (e.g., Chloroform (B151607), n-Hexane) |
| Purity | High after chromatography | High after chromatography | Generally high, with fewer byproducts |
Experimental Protocols
Direct Synthesis via Protected Caffeoyl Chloride
This method involves the protection of the catechol hydroxyl groups of caffeic acid, conversion to the acyl chloride, esterification with betulin, and subsequent deprotection.
Step 1: Protection of Caffeic Acid
-
Dissolve caffeic acid in a suitable solvent (e.g., acetic anhydride).
-
Add a catalyst (e.g., a drop of sulfuric acid) and stir at room temperature for 2-3 hours.
-
Quench the reaction with water and extract the acetylated caffeic acid with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
Step 2: Synthesis of Acetylcaffeoyl Chloride
-
Dissolve the acetylated caffeic acid in dry dichloromethane (DCM).
-
Add oxalyl chloride dropwise at 0°C and stir for 1-2 hours at room temperature.
-
Remove the solvent and excess oxalyl chloride under vacuum to obtain the crude acyl chloride.
Step 3: Esterification with Betulin
-
Dissolve betulin and a mild base (e.g., pyridine) in dry DCM.
-
Add the freshly prepared acetylcaffeoyl chloride solution dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer and purify the crude product by column chromatography.
Step 4: Deprotection
-
Dissolve the protected this compound in methanol.
-
Add a catalytic amount of a base (e.g., potassium carbonate) and stir at room temperature for 1-2 hours.
-
Neutralize the reaction and extract the product with an organic solvent.
-
Purify the final product by column chromatography.
Steglich Esterification (DCC/DMAP Coupling)
This one-pot method directly couples betulin and caffeic acid.
-
Dissolve betulin, caffeic acid (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in a 3:2 mixture of dichloromethane (DCM) and tetrahydrofuran (THF).[1]
-
Cool the mixture to 0°C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.5 equivalents) portion-wise.
-
Stir the reaction mixture overnight, allowing it to slowly warm to room temperature.[1]
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Enzymatic Synthesis (Lipase-Catalyzed Esterification)
This method utilizes an immobilized lipase for a greener synthesis.
-
To a solution of betulin and caffeic acid (1:1 molar ratio) in a mixture of chloroform and n-hexane (1:1 v/v), add immobilized Candida antarctica lipase B (Novozym 435) (e.g., 176 mg per mmol of betulin).
-
Add a non-nucleophilic base such as potassium carbonate to neutralize any acidic impurities.
-
Incubate the reaction mixture at 55°C with constant shaking (e.g., 150 rpm) for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter off the enzyme. The enzyme can often be washed and reused.
-
Evaporate the solvent and purify the product by column chromatography.
Visualizing the Synthesis Pathways
The following diagrams illustrate the workflows for the chemical and enzymatic synthesis of this compound.
Caption: Chemical synthesis workflows for this compound.
Caption: Enzymatic synthesis workflow for this compound.
Logical Relationships of Synthesis Route Selection
The choice of synthesis route depends on several factors, including the desired scale, cost, environmental considerations, and available laboratory equipment.
Caption: Factors influencing the choice of synthesis route.
Conclusion
Each of the described synthesis routes for this compound offers distinct advantages and disadvantages.
-
The Direct Synthesis route, while potentially high-yielding, is a multi-step process requiring protection and deprotection, which can be time-consuming and may lower the overall yield.
-
Steglich Esterification represents a robust and high-yielding one-pot method that is well-suited for laboratory-scale synthesis.[1]
-
Enzymatic Synthesis is an attractive "green" alternative that provides high selectivity and mild reaction conditions, although reaction times may be longer and optimization of enzyme activity is crucial.
The selection of the optimal synthesis route will ultimately depend on the specific requirements of the research project, balancing factors such as yield, purity, cost, and environmental impact. This guide provides the necessary information for an informed decision-making process in the synthesis of this compound.
References
A Researcher's Guide to the Reproducibility of Betulin Caffeate Experiments
For Researchers, Scientists, and Drug Development Professionals
The synthesis and biological evaluation of Betulin caffeate, a derivative of the naturally occurring triterpenoid (B12794562) Betulin, has garnered interest for its potential therapeutic applications, particularly in oncology. However, as with many natural product derivatives, achieving reproducible experimental results can be a significant challenge. This guide provides a statistical and methodological analysis of key experiments involving this compound, offering a comparative framework to enhance the reliability and consistency of future research.
While direct cross-laboratory studies on the reproducibility of this compound experiments are not yet available, this guide synthesizes existing data to highlight critical factors influencing experimental outcomes. By presenting available quantitative data, detailing established protocols, and visualizing key processes, we aim to provide a foundational resource for researchers in this field.
Factors Influencing Experimental Reproducibility
The reproducibility of experiments with this compound is contingent on several critical factors, extrapolated from studies on Betulin and its derivatives. Attention to these details is paramount for generating reliable data.
-
Purity and Characterization: The presence of impurities from the synthesis process can significantly alter the observed biological activity. Comprehensive characterization of the final this compound product using techniques such as NMR spectroscopy, mass spectrometry, and HPLC is essential to ensure purity and structural integrity.
-
Solubility and Formulation: Like its parent compound Betulin, this compound has poor water solubility.[1] The choice of solvent or carrier for in vitro and in vivo assays is a major source of variability. The method of administration and the formulation can drastically affect bioavailability and, consequently, the measured biological effect.[1]
-
Standardized Experimental Protocols: Minor variations in experimental protocols, such as cell line maintenance, passage number, seeding density, and incubation times, can lead to divergent results. Adherence to detailed and standardized protocols is crucial for comparing data across different experiments and laboratories.
Quantitative Data for Comparative Analysis
To facilitate a clearer understanding of expected outcomes, the following tables summarize quantitative data from published studies on the synthesis and antiproliferative activity of this compound.
Table 1: Synthesis of Betulin 3-caffeate
The synthesis of Betulin 3-caffeate from Betulin has been reported with varying yields, highlighting the impact of different reaction conditions.
| Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| Betulin | Caffeic acid, DCC, DMAP | Dichloromethane | Not specified | 34% | [2] |
| Betulin | Caffeic acid, DCC, Pyridine | Benzene | Room temp, 24 hrs | 67% | [2] |
DCC: N,N'-Dicyclohexylcarbodiimide, DMAP: 4-Dimethylaminopyridine, Py: Pyridine
Table 2: Comparative Antiproliferative Activity of Betulin Derivatives (IC50 in µg/mL)
The antiproliferative activity of this compound has been evaluated against several cancer cell lines. The following table presents the reported half-maximal inhibitory concentrations (IC50) and compares them to its precursors, Betulin and Betulinic acid.
| Cell Line | Malignancy | Betulin | Betulinic Acid | Betulin 3-caffeate | Reference |
| K1735-M2 | Murine Melanoma | >50 | 10.5 | 10.5 | [2] |
| P19 | Murine Teratocarcinoma | >50 | 25 | 12.5 | [2] |
| N2/D1 | Murine Teratocarcinoma | >50 | 25 | 12.5 | [2] |
| PC-3 | Human Prostate Cancer | >50 | 25 | 12.5 | [2] |
| CaOV3 | Human Ovarian Cancer | >50 | 25 | 12.5 | [2] |
| BJ | Normal Human Fibroblast | >50 | >50 | 25 | [2] |
Detailed Experimental Protocols
Reproducibility is fundamentally linked to the meticulous execution of experimental protocols. Below are methodologies for the synthesis of this compound and a standard assay for evaluating its antiproliferative activity.
Protocol 1: Synthesis of Betulin 3-caffeate
This protocol is based on the method described by Kolomitsyn et al. (2007), which reported a 67% yield.[2]
-
Materials: Betulin, Caffeic acid, N,N'-Dicyclohexylcarbodiimide (DCC), Pyridine, Benzene.
-
Procedure:
-
Dissolve Betulin, Caffeic acid, DCC, and Pyridine in Benzene.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel to obtain pure Betulin 3-caffeate.
-
Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
-
Protocol 2: Antiproliferative Activity Assessment (MTT Assay)
This is a generalized protocol for determining the cytotoxic effects of this compound on cancer cell lines.
-
Cell Culture: Culture the desired cancer cell lines in the appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve. All experiments should be performed in triplicate.
Visualizing Experimental and Biological Pathways
To provide a clearer conceptual framework, the following diagrams illustrate the synthesis of this compound, a potential signaling pathway it may influence, and a typical workflow for its biological evaluation.
Caption: Workflow for the synthesis of Betulin 3-caffeate.
References
In Vivo Efficacy of Betulin Caffeate and its Analogs Compared to Placebo in Animal Models: A Comparative Guide
A notable gap exists in current research regarding the in vivo efficacy of Betulin caffeate when directly compared to a placebo in animal models. Extensive literature searches did not yield studies with this specific focus. However, significant research has been conducted on the parent compound, Betulin, and a closely related derivative, Betulinic acid. This guide provides a comparative analysis of the in vivo efficacy of these two compounds against placebo or vehicle controls in various animal models, offering valuable insights for researchers, scientists, and drug development professionals.
Betulin: Neuroprotective Efficacy in a Subarachnoid Hemorrhage Model
Betulin has demonstrated significant neuroprotective effects in a rat model of subarachnoid hemorrhage (SAH). The following data summarizes its efficacy in improving neurological outcomes and reducing brain edema compared to a vehicle control.
Quantitative Data Summary
| Efficacy Endpoint | Time Point | Vehicle (Placebo) | Betulin (40 mg/kg) | Betulin (80 mg/kg) |
| Neurological Score | 24 hours | 11.5 ± 1.5 | 14.2 ± 1.2 | 15.5 ± 1.4 |
| 72 hours | 10.8 ± 1.3 | 13.9 ± 1.1 | 15.1 ± 1.3 | |
| Brain Water Content (%) | 24 hours | 81.2 ± 0.9 | 79.5 ± 0.7 | 79.1 ± 0.6 |
| 72 hours | 81.8 ± 1.1 | 79.8 ± 0.8 | 79.3 ± 0.7 | |
| Data presented as mean ± standard deviation. Statistically significant difference from vehicle (p < 0.05) is denoted by (). Data extracted from a study on early brain injury after subarachnoid hemorrhage[1]. |
Experimental Protocol: Rat Model of Subarachnoid Hemorrhage
-
Animal Model: Adult male Sprague-Dawley rats were used.
-
Disease Induction: Subarachnoid hemorrhage was induced using the endovascular perforation model, which mimics the rupture of an aneurysm.
-
Dosing Regimen: Betulin was administered intraperitoneally at doses of 40 mg/kg and 80 mg/kg. The vehicle group received the same volume of the carrier solution.
-
Efficacy Assessment:
-
Neurological function was evaluated using a scoring system that assesses motor function, alertness, and sensory deficits.
-
Brain water content was determined by measuring the wet and dry weight of brain tissue to quantify edema[1].
-
Signaling Pathway and Experimental Workflow
The neuroprotective effects of Betulin in the context of SAH are partly attributed to its activation of the DJ-1/Akt/Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress and apoptosis[1].
Betulinic Acid: Anti-Tumor Efficacy in a Colon Cancer Xenograft Model
Betulinic acid has been shown to inhibit tumor growth in a mouse xenograft model of human colon cancer. The data below compares the anti-tumor effects of Betulinic acid to a placebo (corn oil) control.
Quantitative Data Summary
| Efficacy Endpoint | Time Point | Placebo (Corn Oil) | Betulinic Acid (25 mg/kg/day) |
| Tumor Volume (mm³) | Day 21 | ~1200 | ~500 |
| Tumor Weight (g) | Day 21 | ~1.0 | ~0.4 |
| Data are presented as mean values. Statistically significant difference from placebo (p < 0.05) is denoted by (). Data are approximated from graphical representations in the cited study[1]. |
Experimental Protocol: Colon Cancer Xenograft Model
-
Animal Model: Athymic nude mice were used for this study.
-
Disease Induction: Human colon cancer cells (RKO cell line) were implanted subcutaneously to establish tumors[1].
-
Dosing Regimen: Betulinic acid was administered orally at a dose of 25 mg/kg/day. The placebo group received an equivalent volume of corn oil[1].
-
Efficacy Assessment:
-
Tumor volume was measured regularly throughout the study.
-
Tumor weight was determined at the end of the experiment after the tumors were excised[1].
-
Signaling Pathway and Experimental Workflow
The anti-cancer activity of Betulinic acid in this model is associated with the downregulation of Specificity Protein (Sp) transcription factors (Sp1, Sp3, and Sp4), which are crucial for the expression of genes involved in cancer cell proliferation and survival[1].
References
Unveiling the Inhibitory Potential: A Comparative Docking Score Analysis of Betulin Caffeate Analogs with Known Enzyme Inhibitors
For Immediate Release
A detailed in-silico analysis reveals the strong enzymatic inhibitory potential of betulin (B1666924) and its derivatives, positioning them as promising candidates for further investigation in drug discovery. This comparative guide provides a head-to-head docking score comparison of betulin and betulinic acid, close structural analogs of Betulin caffeate, against known inhibitors of key enzymes implicated in various diseases.
In the quest for novel therapeutic agents, natural compounds are a valuable source of inspiration. This compound, a derivative of the naturally occurring triterpenoid (B12794562) betulin, has garnered interest for its potential pharmacological activities. While direct molecular docking data for this compound is limited, this guide offers a comparative analysis of its parent compound, betulin, and a closely related derivative, betulinic acid, against established enzyme inhibitors. This in-silico assessment provides valuable insights into their potential efficacy and mechanism of action.
The following sections present a comparative analysis of docking scores, a detailed description of the experimental methodology, and a visualization of a key signaling pathway targeted by these compounds.
Comparative Docking Score Analysis
The inhibitory potential of a compound can be computationally estimated by its docking score, which represents the binding affinity between the compound (ligand) and the target enzyme (receptor). A more negative docking score generally indicates a stronger and more favorable interaction.
The tables below summarize the docking scores of betulin and betulinic acid derivatives against several key enzymes, alongside the scores of well-established inhibitors.
Table 1: Docking Scores against PI3K/AKT
| Compound/Inhibitor | Target Enzyme | Docking Score (kcal/mol) | Reference |
| Betulin | PI3K | -10.36 | [1] |
| Betulin | AKT | -10.99 | [1] |
| Known AKT1 Inhibitor (IQO) | AKT1 | < -12.0 | [2] |
Table 2: Inhibitory Activity against α-Glucosidase
| Compound/Inhibitor | Target Enzyme | Inhibitory Measurement | Reference |
| Betulinic Acid | α-Glucosidase | IC50: 16.83 ± 1.16 μM | [3] |
| Acarbose (Known Inhibitor) | α-Glucosidase | Docking Score: -9.298 to -13.142 | [4] |
Note: IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. A lower IC50 value indicates greater potency.
Table 3: Docking Scores against SARS-CoV-2 Main Protease (Mpro)
| Compound/Inhibitor | Target Enzyme | Docking Score (kcal/mol) | Reference |
| Betulinic Acid Derivative (Bet A8) | SARS-CoV-2 Mpro | -11.53 | [5][6] |
| Betulin | SARS-CoV-2 Papain-like Protease (PLpro) | High Binding Affinity | [2] |
| Known SARS-CoV-2 Inhibitors (e.g., Saikosaponin A) | ACE2 (Virus Entry) | -50.91 | [7] |
Experimental Protocols
The docking scores presented in this guide were obtained through molecular docking simulations. This computational technique predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.
A general workflow for molecular docking studies typically involves the following steps:
-
Preparation of the Receptor: The three-dimensional structure of the target enzyme is obtained from a protein database like the Protein Data Bank (PDB). Water molecules and any existing ligands are typically removed, and polar hydrogen atoms are added to the protein structure.
-
Preparation of the Ligand: The 3D structure of the compound to be docked (e.g., betulin, known inhibitors) is generated and optimized using computational chemistry software.
-
Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site of the receptor. The algorithm generates a series of possible binding poses and orientations.
-
Scoring and Analysis: A scoring function is applied to each generated pose to estimate its binding affinity. The poses are then ranked based on their scores, with the lowest energy score representing the most favorable binding mode. The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the basis of the binding.
Commonly used software for molecular docking includes AutoDock, Glide, and DOCK.[][9][10] The specific parameters and algorithms used can vary between studies, which may lead to slight differences in the reported docking scores.
PI3K/AKT Signaling Pathway Inhibition
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its dysregulation is implicated in various diseases, including cancer and diabetes. Both betulin and its derivatives have been shown to target this pathway.[11]
The following diagram illustrates the PI3K/AKT signaling pathway and the potential points of inhibition by compounds like betulin.
Caption: PI3K/AKT signaling pathway and points of inhibition.
This guide provides a snapshot of the current in-silico evidence for the enzyme inhibitory potential of betulin and its derivatives. The strong binding affinities suggested by the docking scores, particularly in comparison to known inhibitors, underscore the need for further experimental validation to confirm these findings and to fully elucidate the therapeutic potential of this compound and related compounds.
References
- 1. Molecular docking analysis of PI3K/AKT with betulin from Impatiens henslowiana [bioinformation.net]
- 2. In silico analyses of betulin: DFT studies, corrosion inhibition properties, ADMET prediction, and molecular docking with a series of SARS-CoV-2 and monkeypox proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding Interaction of Betulinic Acid to α-Glucosidase and Its Alleviation on Postprandial Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking and Dynamics Simulation of Natural Compounds from Betel Leaves (Piper betle L.) for Investigating the Potential Inhibition of Alpha-Amylase and Alpha-Glucosidase of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publishatcj.com [publishatcj.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Dual Effects of 3-epi-betulin from Daphniphyllum glaucescens in Suppressing SARS-CoV-2-Induced Inflammation and Inhibiting Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Exploring the protective effect and molecular mechanism of betulin in Alzheimer's disease based on network pharmacology, molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Analysis of the Antioxidant Capacity of Betulin Caffeate and Trolox
In the landscape of antioxidant research, both natural and synthetic compounds are continuously evaluated for their potential to mitigate oxidative stress. This guide provides a comparative analysis of the antioxidant capacity of betulin (B1666924) caffeate, a natural triterpenoid (B12794562) ester, and Trolox, a synthetic water-soluble analog of vitamin E widely used as a standard in antioxidant assays. This analysis is intended for researchers, scientists, and drug development professionals, offering a succinct overview of their relative efficacy based on available experimental data.
Quantitative Antioxidant Capacity
The antioxidant capacity of a compound is frequently determined by its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.
The following table summarizes the available quantitative data for Betulin Caffeate and Trolox from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
| Compound | Assay | IC50 (µg/mL) | Molar Concentration (µM)¹ | Source |
| Betulin-3β-caffeate | DPPH | 108.0 | ~178.5 | [1] |
| Trolox | DPPH | 3.765 ± 0.083 | ~15.04 | [2] |
¹ Molar concentration was calculated for comparative purposes. The molecular weight of this compound is approximately 604.88 g/mol and Trolox is approximately 250.29 g/mol .
Based on the DPPH assay data, Trolox exhibits significantly higher antioxidant potency, with a much lower IC50 value compared to Betulin-3β-caffeate.
| Compound | Assay | IC50 (µg/mL) | Molar Concentration (µM)¹ | Source |
| Trolox | ABTS | 2.926 ± 0.029 | ~11.69 | [2] |
| Trolox | ABTS | 2.34 | ~9.35 | [3] |
¹ Molar concentration was calculated for comparative purposes. The molecular weight of Trolox is approximately 250.29 g/mol .
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are the generalized protocols for the DPPH and ABTS radical scavenging assays.
DPPH Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.[4] The principle of the assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow, in the presence of a hydrogen-donating antioxidant.
Protocol used for Couroupita guianensis extract (from which this compound was isolated):
-
A 0.1 mM solution of DPPH in methanol (B129727) is prepared.
-
Various concentrations of the test compound (e.g., this compound) are prepared in methanol.
-
An aliquot of the test compound solution is added to the DPPH solution.
-
The mixture is shaken vigorously and allowed to stand at room temperature in the dark for a specified period (e.g., 20-30 minutes).[2]
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Scavenging Assay
The ABTS assay, also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[5] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the color is diminished.
General Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound (e.g., Trolox) are prepared.
-
An aliquot of the test compound solution is added to the diluted ABTS•+ solution.
-
The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalents (TE), which is the concentration of Trolox having the same antioxidant capacity as the test compound.
Antioxidant Mechanism
The antioxidant activity of phenolic compounds, such as the caffeate moiety in this compound, is generally attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it. This process can occur through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
Experimental Workflow
The general workflow for assessing the antioxidant capacity of a compound using in vitro radical scavenging assays is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. The Influence of Betulin and Its Derivatives EB5 and ECH147 on the Antioxidant Status of Human Renal Proximal Tubule Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, purification, and characterization of betulin, a pentacyclic triterpenoid from the ethanolic extracts of Coleus forskohlii tuberous roots; its antimicrobial, antioxidant, anti-inflammatory and cytotoxicity appraisals.: Phytochemistry | Moroccan Journal of Chemistry [revues.imist.ma]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Comparative Proteomic Analysis: Unraveling the Cellular Responses to Betulin, Betulinic Acid, and Caffeic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the proteomic alterations induced by Betulin, Betulinic Acid, and Caffeic Acid in various cell lines. While direct proteomic studies on Betulin caffeate are not publicly available, this document provides a comprehensive overview of the cellular impact of its constituent molecules, offering valuable insights for drug discovery and development. By examining the protein expression changes and affected signaling pathways, researchers can better understand the potential mechanisms of action and explore the therapeutic promise of these natural compounds.
Quantitative Proteomic Data Summary
The following tables summarize the differentially expressed proteins in cells treated with Betulin, Betulinic Acid, and Caffeic Acid, as identified in various studies.
Table 1: Differentially Expressed Proteins in A549 Human Lung Cancer Cells Treated with Betulin
| Protein Name | Regulation | Function |
| Aconitate hydratase | Upregulated | Citric acid cycle |
| Malate dehydrogenase | Upregulated | Citric acid cycle |
| Splicing factor arginine/serine-rich 1 | Upregulated | RNA splicing |
| Poly(rC)-binding protein 1 | Downregulated | RNA binding |
| 3-hydroxyacyl-CoA dehydrogenase type 2 | Downregulated | Fatty acid beta-oxidation |
| Heat shock protein 90-alpha 2 | Downregulated | Protein folding |
| Enoyl-CoA hydratase | Downregulated | Fatty acid beta-oxidation |
Data from a study on human lung cancer A549 cells.[1]
Table 2: Differentially Expressed Proteins in HeLa Human Cervical Cancer Cells Treated with Betulinic Acid
| Regulation | Number of Proteins | Key Examples (where specified) |
| Upregulated | 6 | Glucose-regulated protein, Cargo-selection protein TIP47 |
| Downregulated | 30 | UDP-glucose 6-dehydrogenase, 6-phosphogluconate dehydrogenase, 14-3-3β, 14-3-3ε |
This study highlights the induction of apoptosis through the endoplasmic reticulum and mitochondrial pathways.[2]
Table 3: Differentially Expressed Proteins in Pancreatic Ductal Adenocarcinoma (PDAC) Cells Treated with Betulinic Acid
| Cell Line | Key Findings |
| Mia PaCa-2 & SUIT-2 | Betulinic acid treatment led to dose-dependent inhibition of cell viability and migration. Proteomic analysis revealed alterations in proteins involved in mitochondrial function and energy metabolism.[3][4][5] |
Table 4: Differentially Expressed Proteins in Normal Bladder Epithelial Cells Treated with Caffeic Acid
| Regulation | Number of Proteins |
| Upregulated | 32 |
| Downregulated | 25 |
Functional analysis revealed that Caffeic Acid affects pathways related to muscle contraction and chromatin assembly.[6][7][8]
Experimental Protocols
This section outlines the general methodologies employed in the cited proteomics studies. For specific details, please refer to the original publications.
General Experimental Workflow for Proteomics Analysis
Caption: A generalized workflow for cellular proteomics experiments.
1. Cell Culture and Treatment:
-
Cell Lines: Specific cell lines (e.g., A549, HeLa, Mia PaCa-2, SUIT-2, normal bladder epithelial cells) are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with the compound of interest (Betulin, Betulinic Acid, or Caffeic Acid) at various concentrations and for different durations. Control groups are treated with a vehicle (e.g., DMSO).
2. Protein Extraction and Quantification:
-
Lysis: Cells are harvested and lysed using appropriate buffers to extract total cellular proteins.
-
Quantification: The total protein concentration in the lysates is determined using methods like the Bicinchoninic acid (BCA) assay to ensure equal loading for subsequent analyses.[4]
3. Protein Separation and Identification:
-
Electrophoresis: Proteins are typically separated by two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) or sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]
-
Mass Spectrometry: Differentially expressed protein spots are excised from the gel, digested (e.g., with trypsin), and analyzed by mass spectrometry (e.g., LC-MS/MS) for identification.[1]
4. Data Analysis:
-
Database Searching: The mass spectrometry data is used to search protein databases (e.g., Swiss-Prot, NCBInr) to identify the proteins.
-
Quantitative Analysis: The relative abundance of proteins between treated and control samples is determined to identify up- and down-regulated proteins.
Signaling Pathways
The following diagrams illustrate the signaling pathways reported to be affected by Betulinic Acid and Caffeic Acid.
Betulinic Acid-Induced Apoptosis Signaling Pathway
Betulinic acid has been shown to induce apoptosis in cancer cells through the activation of both the intrinsic (mitochondrial) and extrinsic (endoplasmic reticulum) pathways.[2]
Caption: Betulinic acid induces apoptosis via ER stress and mitochondrial pathways.
Caffeic Acid and P-glycoprotein Efflux Inhibition
Caffeic acid has been shown to inhibit the efflux function of P-glycoprotein (P-gp), a protein associated with multi-drug resistance in cancer cells.
Caption: Caffeic acid inhibits the P-glycoprotein pump in cancer cells.
References
- 1. Anti-cancer effect of Betulin on a human lung cancer cell line: a pharmacoproteomic approach using 2 D SDS PAGE coupled with nano-HPLC tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteomic Investigation into Betulinic Acid-Induced Apoptosis of Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Betulinic Acid Affects the Energy-Related Proteomic Profiling in Pancreatic Ductal Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Betulinic Acid Affects the Energy-Related Proteomic Profiling in Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Quantitative Proteomic Analysis Reveals Caffeine-Perturbed Proteomic Profiles in Normal Bladder Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
Safety Operating Guide
Navigating the Safe Disposal of Betulin Caffeate in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Betulin (B1666924) caffeate, a derivative of betulin, requires careful handling and adherence to established disposal protocols to mitigate potential hazards. This guide provides essential, step-by-step procedural information for the safe disposal of betulin caffeate, ensuring compliance with safety regulations and fostering a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, inhaled, or in contact with skin[1]. Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.
Recommended PPE:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye/Face Protection | Safety glasses or chemical safety goggles[2] |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing to prevent skin exposure[2] |
| Respiratory Protection | Use in a well-ventilated area. A local exhaust ventilation system is recommended. Avoid breathing dust[1]. |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved waste disposal plant. This should be carried out by a licensed waste disposal company in accordance with local and national regulations[1].
-
Waste Collection:
-
Collect solid this compound waste and any materials contaminated with it (e.g., paper towels, gloves) in a designated, clearly labeled, and sealable container[2][3].
-
Avoid creating dust when collecting the waste[2].
-
For liquid solutions, use a suitable container and do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines[4].
-
-
Container Labeling:
-
Label the waste container clearly with the name "this compound" and any associated hazard symbols as required by your institution and local regulations[5].
-
-
Storage:
-
Store the sealed waste container in a designated, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids[2].
-
-
Arranging for Disposal:
-
Spill Cleanup:
Logical Flow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
It is imperative to always consult your institution's specific safety and waste disposal guidelines, as protocols can vary. Adherence to these procedures is fundamental to maintaining a safe laboratory environment for all personnel.
References
Essential Safety and Logistical Information for Handling Betulin Caffeate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE) for handling Betulin caffeate, along with operational and disposal plans. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from closely related compounds, Betulin and Betulinic acid, provides a strong basis for safe handling protocols.
Chemical Profile: this compound
| Property | Value | Source |
| CAS Number | 89130-86-9 | [1][2] |
| Molecular Formula | C39H56O5 | [1] |
| Molecular Weight | 604.9 g/mol | [1] |
| Appearance | Powder | [1] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with similar powdered compounds.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical safety goggles. | Nitrile or neoprene gloves. | N95 or N100 NIOSH-approved respirator mask, especially if not handled in a fume hood. | Laboratory coat. |
| Handling solutions | Safety glasses with side shields. | Nitrile or neoprene gloves. | Not generally required if handled in a well-ventilated area or fume hood. | Laboratory coat. |
| Cleaning spills | Chemical safety goggles and a face shield. | Heavy-duty nitrile or neoprene gloves. | A full face-piece chemical cartridge-type respirator may be necessary depending on the spill size and ventilation. | Disposable gown over a laboratory coat. |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
Operational and Disposal Plans
Engineering Controls:
-
Always handle solid this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.
-
Use a balance with a draft shield when weighing the powder.
Handling Procedures:
-
Avoid creating dust when handling the solid material.
-
Use tools such as spatulas and weigh boats appropriate for the quantity being handled.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Wash hands thoroughly after handling, even if gloves were worn.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, gently cover with an absorbent material (e.g., vermiculite, sand). Avoid raising dust.
-
Collect: Carefully scoop the absorbed material into a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol, acetone), followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan:
-
All solid waste contaminated with this compound (e.g., weigh boats, gloves, absorbent materials) should be placed in a clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Waste Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste generated from handling this compound.
Caption: Decision workflow for this compound waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
